6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-4-9-3-1-2-7(9)8-6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOAVNDPIZTQMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620476 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-38-5 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde: A Technical Guide for Medicinal Chemistry
Introduction: The Therapeutic Potential of the Pyrrolo[1,2-a]imidazole Scaffold
The fusion of pyrrolidine and imidazole rings to form the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has garnered significant interest within the medicinal chemistry community. This bicyclic heterocyclic system is a key structural motif in a variety of biologically active compounds. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and cognition-enhancing properties. The inherent stability and synthetic tractability of this scaffold make it an attractive starting point for the development of novel therapeutic agents.
The introduction of a carbaldehyde group at the 2-position of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core provides a versatile chemical handle for further molecular elaboration. This aldehyde functionality allows for a wide array of subsequent chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde, intended for researchers, scientists, and professionals in the field of drug development.
Retrosynthetic Analysis and Strategy
The synthetic approach to this compound is logically dissected into two primary stages: the construction of the bicyclic core followed by the introduction of the aldehyde functionality.
Caption: Retrosynthetic approach for the target aldehyde.
The core structure, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, is synthesized via a two-step cyclization process starting from commercially available 4-chlorobutyronitrile and aminoacetaldehyde or its protected form. The subsequent introduction of the aldehyde group at the electron-rich 2-position of the imidazole ring is efficiently achieved through a Vilsmeier-Haack formylation reaction.
Part 1: Synthesis of the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Core
The construction of the bicyclic core is a critical first stage, providing the foundational scaffold for the subsequent formylation. The following protocol is adapted from a literature procedure and has been optimized for reliability and yield.[1]
Step 1.1: Formation of the Imidate Intermediate
The initial step involves the reaction of 4-chlorobutyronitrile with methanol in the presence of hydrogen chloride gas to form the corresponding imidate.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 4-chlorobutyronitrile (1.0 eq) and methanol (1.05 eq) in anhydrous diethyl ether.
-
HCl Gas Introduction: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation is achieved.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours. A white precipitate of the imidate hydrochloride will form.
-
Work-up: Collect the white precipitate by vacuum filtration, wash thoroughly with anhydrous diethyl ether, and dry under vacuum to afford the imidate intermediate.
Causality of Experimental Choices:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which would hydrolyze the imidate product. Therefore, the use of anhydrous solvents and a drying tube is essential.
-
Hydrogen Chloride: Gaseous HCl acts as both a catalyst and a reagent, protonating the nitrile to activate it towards nucleophilic attack by methanol and forming the hydrochloride salt of the product, which conveniently precipitates from the ethereal solution.
Step 1.2: Cyclization to form 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
The crude imidate is then reacted with aminoacetaldehyde (or its dimethyl acetal, which is hydrolyzed in situ) and triethylamine, followed by an acid-catalyzed cyclization to yield the desired bicyclic core.
Experimental Protocol:
-
Amidine Formation: To a solution of the imidate intermediate (1.0 eq) in dichloromethane, add aminoacetaldehyde dimethyl acetal (1.0 eq) and triethylamine (3.0 eq).
-
Reaction: Heat the mixture to reflux (approximately 40°C) for 2 hours to form the amidine intermediate.
-
Cyclization: After cooling, the solvent is removed under reduced pressure. The crude amidine is then treated with formic acid and heated to 80°C for 20 hours.
-
Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 10.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by sublimation or column chromatography on silica gel to afford 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole as a crystalline solid.[1]
Causality of Experimental Choices:
-
Triethylamine: This base neutralizes the hydrochloride of the imidate and facilitates the nucleophilic attack of the aminoacetaldehyde.
-
Formic Acid: Serves as the acidic catalyst for the final intramolecular cyclization to form the imidazole ring.
-
Basic Work-up: Neutralization with sodium bicarbonate is crucial to quench the formic acid and deprotonate the product for efficient extraction into the organic phase.
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobutyronitrile | [1] |
| Key Reagents | Methanol, HCl, Aminoacetaldehyde, Triethylamine, Formic Acid | [1] |
| Overall Yield | ~60% (two steps) | [1] |
| Purification | Sublimation or Column Chromatography | [1] |
Table 1: Summary of Reaction Parameters for the Synthesis of the Core Structure.
Part 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
References
One-Pot Synthesis of Substituted Pyrrolo[1,2-a]imidazoles: A Technical Guide for Researchers
Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold
The pyrrolo[1,2-a]imidazole core is a privileged heterocyclic scaffold that forms the structural foundation of numerous natural products and synthetic compounds with significant biological activities. Its unique three-dimensional structure and electronic properties have made it a focal point in medicinal chemistry and drug discovery. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological applications, including acting as antimycobacterial agents, human NK1 antagonists, and antitumor agents.[1] The inherent bioactivity and synthetic tractability of the pyrrolo[1,2-a]imidazole framework have fueled the development of innovative and efficient synthetic methodologies, particularly one-pot reactions that offer atom economy, reduced reaction times, and simplified purification procedures. This guide provides an in-depth technical overview of key one-pot strategies for the synthesis of substituted pyrrolo[1,2-a]imidazoles, tailored for researchers, scientists, and drug development professionals.
Strategic Approaches to One-Pot Synthesis
The construction of the pyrrolo[1,2-a]imidazole ring system in a single pot can be achieved through several elegant and efficient strategies. This guide will focus on three prominent and versatile one-pot methodologies:
-
Three-Component Regioselective Synthesis from Heterocyclic Ketene Aminals
-
Cascade [3+2] Cycloaddition and Oxidative Aromatization
-
Domino Reaction of 2-Aminoimidazoles with Aldehydes and Active Methylene Compounds
Each section will delve into the underlying mechanism, provide a detailed experimental protocol, and summarize the substrate scope and yields to offer a comprehensive understanding of each method's synthetic utility.
Three-Component Regioselective Synthesis from Heterocyclic Ketene Aminals
This catalyst-free approach provides a concise and efficient route to substituted pyrrolo[1,2-a]imidazoles through the reaction of heterocyclic ketene aminals (HKAs) with α,β-unsaturated carbonyl compounds like ethyl 3-benzoylacrylate or methyl acetylacrylate derivatives. The regioselectivity of this reaction is a key feature, affording high yields of the desired products with a straightforward work-up procedure.[1][2]
Causality of the Reaction Pathway and Mechanistic Insights
The reaction proceeds through a cascade of an aza-ene addition followed by an intramolecular cyclization and condensation. The initial and rate-determining step is the nucleophilic attack of the α-carbon of the heterocyclic ketene aminal onto the β-position of the acrylate derivative. This is followed by a tautomerization to form a key intermediate which then undergoes an intramolecular N-cyclization. The final step is a dehydration to yield the aromatic pyrrolo[1,2-a]imidazole ring system. The regioselectivity is dictated by the preferential attack of the enamine carbon on the electron-deficient double bond of the acrylate.
Diagram: Proposed Reaction Mechanism
Caption: Mechanism of the three-component synthesis.
Experimental Protocol: General Procedure
To a solution of the heterocyclic ketene aminal (1.0 mmol) in ethanol (10 mL) is added the acrylate derivative (1.0 mmol). The reaction mixture is then stirred at a specified temperature (typically reflux) for a designated time (ranging from 2 to 12 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure substituted pyrrolo[1,2-a]imidazole.[1][2]
Data Presentation: Substrate Scope and Yields
| Entry | Heterocyclic Ketene Aminal | Acrylate Derivative | Product | Yield (%) |
| 1 | 1,3-Dimethyl-2-methylideneimidazolidine | Ethyl 3-benzoylacrylate | Ethyl 2-benzoyl-6,7-dihydro-1,3-dimethyl-5H-pyrrolo[1,2-a]imidazole-7-carboxylate | 85 |
| 2 | 2-Methylidene-1,3-diazepane | Ethyl 3-benzoylacrylate | Ethyl 2-benzoyl-5,6,7,8-tetrahydro-pyrrolo[1,2-a]imidazole-7-carboxylate | 82 |
| 3 | 1,3-Dibenzyl-2-methylideneimidazolidine | Methyl 3-(4-chlorobenzoyl)acrylate | Methyl 2-(4-chlorobenzoyl)-1,3-dibenzyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-7-carboxylate | 88 |
| 4 | 2-Methylidene-1,3-diazepane | Methyl 3-(4-nitrobenzoyl)acrylate | Methyl 2-(4-nitrobenzoyl)-5,6,7,8-tetrahydro-pyrrolo[1,2-a]imidazole-7-carboxylate | 78 |
Data synthesized from representative examples in the cited literature.[1][2]
Cascade [3+2] Cycloaddition and Oxidative Aromatization
This elegant one-pot synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles utilizes a cascade reaction involving a [3+2] cycloaddition followed by an oxidative aromatization. The reaction between phenacyl azides and L-proline, when heated, generates the desired products in high yields.[3] This method is particularly valuable for accessing the dihydropyrrolo[1,2-a]imidazole core structure.
Causality of the Reaction Pathway and Mechanistic Insights
The reaction is initiated by the thermal decomposition of the phenacyl azide, which, in the presence of L-proline, is believed to form an azomethine ylide intermediate. This ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile, which in this case is another molecule of a reactive species generated in situ. The resulting cycloadduct then undergoes an oxidative aromatization to furnish the final 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole product. The use of L-proline is crucial as it serves as the precursor for the azomethine ylide.
Diagram: Experimental Workflow
Caption: Workflow for the cascade [3+2] cycloaddition.
Experimental Protocol: General Procedure
A mixture of the corresponding phenacyl azide (1.0 mmol) and L-proline (1.2 mmol) in toluene (10 mL) is refluxed for 24 hours. The reaction progress is monitored by TLC. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel (60-120 mesh) using a mixture of ethyl acetate and hexane as the eluent to afford the pure 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivative.[3][4][5]
Data Presentation: Substrate Scope and Yields
| Entry | Phenacyl Azide Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 3-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 85 |
| 2 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 82 |
| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 88 |
| 4 | 4-Nitrophenyl | 3-(4-Nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 75 |
| 5 | 2-Naphthyl | 3-(2-Naphthyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | 78 |
Data synthesized from representative examples in the cited literature.[3][4][5]
Domino Reaction of 2-Aminoimidazoles with Aldehydes and Active Methylene Compounds
This versatile one-pot, three-component reaction provides access to highly functionalized pyrrolo[1,2-c]imidazoles, a regioisomeric scaffold to the pyrrolo[1,2-a]imidazoles. The reaction proceeds between 2-amino-4-arylimidazoles, various aldehydes, and active methylene compounds such as malononitrile or ethyl 2-cyanoacetate.[6][7] This uncatalyzed reaction often proceeds smoothly to give the desired products in good yields.
Causality of the Reaction Pathway and Mechanistic Insights
The reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound to form an arylidene intermediate. This is followed by a Michael addition of the 2-aminoimidazole to the electron-deficient double bond of the arylidene intermediate. The resulting adduct then undergoes an intramolecular cyclization via the attack of the endocyclic imidazole nitrogen onto one of the nitrile or ester groups, followed by tautomerization to yield the final pyrrolo[1,2-c]imidazole product.
Diagram: Proposed Reaction Mechanism
Caption: Mechanism of the domino reaction of 2-aminoimidazoles.
Experimental Protocol: General Procedure
A mixture of the 2-amino-4-arylimidazole (1.0 mmol), the aldehyde (1.0 mmol), and the active methylene compound (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile (10 mL) is heated to reflux for the required time (typically 4-8 hours). The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the pure pyrrolo[1,2-c]imidazole product. If no precipitate forms, the solvent is removed in vacuo, and the residue is purified by column chromatography.[6][7]
Data Presentation: Substrate Scope and Yields
| Entry | 2-Amino-4-arylimidazole (Ar) | Aldehyde (Ar') | Active Methylene Cmpd. | Product | Yield (%) |
| 1 | Phenyl | Benzaldehyde | Malononitrile | 5-Amino-1,7-diphenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile | 85 |
| 2 | 4-Chlorophenyl | 4-Chlorobenzaldehyde | Malononitrile | 5-Amino-1,7-bis(4-chlorophenyl)-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile | 90 |
| 3 | Phenyl | 4-Methoxybenzaldehyde | Ethyl 2-cyanoacetate | Ethyl 5-amino-7-(4-methoxyphenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carboxylate | 82 |
| 4 | 4-Tolyl | Benzaldehyde | Malononitrile | 5-Amino-7-phenyl-1-(4-tolyl)-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile | 88 |
Data synthesized from representative examples in the cited literature.[6][7]
Conclusion and Future Outlook
The one-pot syntheses of substituted pyrrolo[1,2-a]imidazoles and their regioisomers represent a powerful and efficient approach to accessing these valuable heterocyclic scaffolds. The methodologies discussed in this guide—the three-component synthesis from heterocyclic ketene aminals, the cascade [3+2] cycloaddition/oxidative aromatization, and the domino reaction of 2-aminoimidazoles—highlight the elegance and versatility of modern synthetic organic chemistry. These reactions, characterized by their high yields, operational simplicity, and atom economy, provide researchers in academia and industry with robust tools for the rapid generation of diverse libraries of pyrrolo[1,2-a]imidazole derivatives for biological screening and drug development. Future efforts in this field will likely focus on the development of enantioselective one-pot strategies, the expansion of the substrate scope to include more complex and diverse building blocks, and the application of these methods in the total synthesis of biologically active natural products.
References
- 1. Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenacyl azides as efficient intermediates: one-pot synthesis of pyrrolidines and imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Novel (2-amino-4-arylimidazolyl)propanoic acids and pyrrolo[1,2- c]imidazoles via the domino reactions of 2-amino-4-arylimidazoles with carbonyl and methylene active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic and Structural Elucidation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
Executive Summary
This technical guide provides a comprehensive framework for the spectroscopic characterization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct, published experimental spectra for this specific molecule are scarce, this document leverages established spectroscopic principles and data from analogous structures to build a robust, predictive model for its analysis. We will delve into the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section includes not only the predicted data but also the underlying scientific rationale and standardized protocols for data acquisition, empowering researchers to confidently identify and validate this molecule in a laboratory setting.
The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Scaffold: Structure and Significance
The core of the target molecule is the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system, a fused bicyclic heterocycle. This scaffold is significant due to its presence in various biologically active compounds and its utility as a synthetic intermediate.[1][2] The parent compound, C₆H₈N₂, has been synthesized and its crystal structure determined, revealing a monoclinic symmetry and an envelope conformation for the five-membered pyrrolidine ring, which helps to relieve torsional strain.[3][4]
Our target molecule, this compound (Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ), incorporates an electron-withdrawing aldehyde group at the 2-position of the imidazole ring.[5][6][7] This functionalization is expected to significantly influence the molecule's electronic properties and reactivity, making a thorough spectroscopic analysis essential for any research or development application.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and functionalization of 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole | Semantic Scholar [semanticscholar.org]
- 3. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [cymitquimica.com]
- 6. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde [cymitquimica.com]
- 7. 623564-38-5 CAS MSDS (5H-Pyrrolo[1,2-a]imidazole-2-carboxaldehyde,6,7-dihydro-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrrolo[1,2-a]imidazole Derivatives
Introduction
The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug development.[1] Its unique fused bicyclic structure is a core component in a variety of pharmacologically active molecules. The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these compounds.[2] This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectroscopic features of pyrrolo[1,2-a]imidazole derivatives, offering insights for researchers and scientists in the field.
The Importance of NMR in Heterocyclic Chemistry
NMR spectroscopy provides detailed information about the number, chemical environment, and relative spatial orientation of atoms within a molecule.[2] For heterocyclic compounds like pyrrolo[1,2-a]imidazoles, which can be "proton poor," ¹³C NMR and advanced 2D NMR techniques are particularly crucial for a complete structural assignment.[3] The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the electronic distribution and stereochemistry of the molecule, making it a powerful technique for confirming regiochemistry and stereochemistry.[1]
¹H NMR Spectral Characteristics
The proton NMR spectrum of a pyrrolo[1,2-a]imidazole derivative provides initial, critical information about its structure. The chemical shifts of the protons are influenced by the aromaticity of the fused ring system and the electronic effects of any substituents.
Aromatic Region
The protons attached to the pyrrolo[1,2-a]imidazole core typically resonate in the aromatic region of the spectrum, generally between 6.5 and 8.5 ppm. The exact chemical shifts are dependent on their position within the ring system and the nature of any substituents. For instance, in 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, the imidazole protons appear as doublets around 7.02 ppm and 6.85 ppm.[4] In substituted analogs, these values can shift significantly. For example, in some ferrocenyl imidazole derivatives, the imidazole protons appear in the range of 6.77-7.66 ppm.[5]
Substituent Effects
Electron-donating groups (EDGs) attached to the ring system will generally cause an upfield shift (to lower ppm values) of the nearby proton signals due to increased electron density. Conversely, electron-withdrawing groups (EWGs) will cause a downfield shift (to higher ppm values) due to decreased electron density. These substituent-induced shifts are invaluable for determining the position of substitution on the pyrrolo[1,2-a]imidazole ring.
¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives rise to a distinct peak.
Aromatic and Heterocyclic Carbons
The carbon atoms of the pyrrolo[1,2-a]imidazole core resonate in a characteristic range. The sp²-hybridized carbons of the imidazole and pyrrole rings typically appear between 110 and 150 ppm. For example, in some imidazole derivatives, the C5/C6 carbons of the imidazole moiety resonate in the range of 124.87-132.43 ppm.[5] Quaternary carbons, those not bonded to any protons, often have weaker signals and can be identified through this characteristic or more definitively with advanced NMR techniques.
Substituent Effects on Carbon Chemical Shifts
Similar to ¹H NMR, the chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents. EDGs will cause an upfield shift, while EWGs will cause a downfield shift of the carbon signals, particularly for the carbon atom directly attached to the substituent and those in ortho and para positions.
Typical Chemical Shift Ranges
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Imidazole Ring Protons | 6.5 - 8.5 | 115 - 140 |
| Pyrrole Ring Protons | 6.0 - 7.5 | 100 - 130 |
| Bridgehead Carbons | - | 120 - 150 |
| Carbonyl Carbons (if present) | - | 160 - 180 |
| Aliphatic Protons (on substituents) | 0.5 - 4.5 | 10 - 70 |
Note: These are general ranges and can vary significantly based on substitution and solvent.
Advanced 2D NMR Techniques for Structural Elucidation
While 1D NMR provides foundational information, complex substituted pyrrolo[1,2-a]imidazole derivatives often require 2D NMR experiments for complete and unambiguous structural assignment.[6][7] These techniques reveal correlations between nuclei, allowing for the piecing together of the molecular structure.
COSY (Correlation Spectroscopy)
The ¹H-¹H COSY experiment is one of the most fundamental 2D NMR techniques and is used to identify protons that are coupled to each other, typically through two or three bonds.[8][9] Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecule. This is instrumental in tracing out the proton spin systems within the pyrrolo[1,2-a]imidazole core and on any aliphatic side chains.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations).[7][10] This allows for the direct assignment of carbon signals based on the already assigned proton signals. Edited HSQC experiments can further provide information on the multiplicity of the carbon, distinguishing between CH, CH₂, and CH₃ groups.[10]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably one of the most powerful tools for elucidating the structure of complex organic molecules. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[7][10] This long-range correlation information is critical for connecting different spin systems and for assigning quaternary carbons, which are not observable in an HSQC spectrum. By observing correlations from protons on the heterocyclic rings to carbons in substituents, and vice-versa, the exact points of attachment can be unequivocally determined.
Experimental Protocol: A Step-by-Step Guide
The following provides a generalized workflow for the NMR characterization of a novel pyrrolo[1,2-a]imidazole derivative.
-
Sample Preparation :
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is crucial as it can influence chemical shifts.
-
Ensure the sample is fully dissolved to avoid line broadening. If necessary, gently warm the sample or use sonication.
-
Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition :
-
Acquire a standard 1D ¹H NMR spectrum to assess the sample's purity and to get an initial overview of the proton signals.
-
Acquire a 1D ¹³C{¹H} NMR spectrum. Depending on the sample concentration, this may require a longer acquisition time.
-
Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivities.
-
Acquire a 2D ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons.
-
Acquire a 2D ¹H-¹³C HMBC spectrum to establish long-range proton-carbon connectivities. Optimization of the long-range coupling constant (e.g., 8 Hz) is often beneficial.[10]
-
-
Data Analysis and Structure Elucidation :
-
Step 1: Analyze the ¹H Spectrum : Identify distinct spin systems based on chemical shifts and coupling patterns.
-
Step 2: Analyze the COSY Spectrum : Use the cross-peaks to connect coupled protons and build fragments of the molecule.
-
Step 3: Analyze the HSQC Spectrum : Assign the carbon signals for all protonated carbons based on the proton assignments from the ¹H and COSY spectra.
-
Step 4: Analyze the HMBC Spectrum : Use the long-range correlations to connect the fragments identified from the COSY spectrum. Pay close attention to correlations to quaternary carbons to piece together the complete carbon skeleton.
-
Step 5: Final Structure Confirmation : Ensure that all observed NMR data are consistent with the proposed structure.
-
Visualization of the Elucidation Workflow
The following diagram illustrates the logical workflow for the structural characterization of a pyrrolo[1,2-a]imidazole derivative using NMR spectroscopy.
Caption: Workflow for structural elucidation using NMR.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments like COSY, HSQC, and HMBC, is a robust and essential methodology for the structural characterization of pyrrolo[1,2-a]imidazole derivatives. A systematic approach to data acquisition and interpretation allows for the unambiguous assignment of all proton and carbon signals, providing a complete and accurate picture of the molecular architecture. This detailed structural information is fundamental for advancing the development of new therapeutic agents based on this important heterocyclic scaffold.
References
- 1. 1H-Pyrrolo[1,2-a]imidazole|High-Quality Research Chemical [benchchem.com]
- 2. britannica.com [britannica.com]
- 3. youtube.com [youtube.com]
- 4. iucrdata.iucr.org [iucrdata.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. scribd.com [scribd.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. epfl.ch [epfl.ch]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
An In-depth Technical Guide to the Crystal Structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
Authored by: A Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. The information herein is synthesized from peer-reviewed crystallographic studies to offer an in-depth understanding of its molecular architecture and its implications for materials science and drug development.
Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold
The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole moiety is a fused heterocyclic system of significant interest in medicinal chemistry and materials science.[1] Derivatives of this scaffold have shown promise in various therapeutic areas. For instance, dimiracetam, a nootropic drug, is based on this core structure.[1] Furthermore, certain derivatives act as potent and selective α1A-adrenergic receptor partial agonists.[1] The stability and tunable nature of this fused ring system also make it a valuable component in the design of ionic liquids for applications such as electrolytes in fuel cells and batteries.[2][3] A thorough understanding of the crystal structure of the parent compound, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole, is crucial for elucidating structure-activity relationships and for the rational design of novel derivatives with enhanced properties.
Molecular and Crystal Structure
The crystal structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (C₆H₈N₂) has been determined by single-crystal X-ray diffraction at a temperature of 100 K.[2][3] The analysis reveals a monoclinic crystal system with the space group P2₁/n.[2][3]
Molecular Conformation
The molecule consists of a planar imidazole ring fused to a non-planar pyrrolidine ring.[2] The pyrrolidine ring adopts an envelope conformation, a feature that likely helps to alleviate torsional strain within the five-membered ring.[2][3] In this conformation, the C5 atom is out of the plane formed by the other four atoms of the ring by 0.317 (2) Å.[2] The dihedral angle between the imidazole ring and the planar portion of the pyrrolidine ring is 3.85 (9)°.[2]
Below is a diagram illustrating the molecular structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
Caption: Molecular structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
Crystallographic Data
The key crystallographic parameters for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole are summarized in the table below.
| Parameter | Value | Reference |
| Chemical Formula | C₆H₈N₂ | [2][3] |
| Formula Weight | 108.14 g/mol | [4][5] |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/n | [2][3] |
| a (Å) | 7.7839 (4) | [2] |
| b (Å) | 7.9145 (4) | [2] |
| c (Å) | 9.0489 (5) | [2] |
| α (°) | 90 | [2] |
| β (°) | 109.829 (2) | [2] |
| γ (°) | 90 | [2] |
| Volume (ų) | 524.47 (5) | [2] |
| Z | 4 | [2] |
| Temperature (K) | 100 | [2][3] |
| Density (calculated) (g/cm³) | 1.369 | [2] |
| Absorption Coefficient (mm⁻¹) | 0.09 | [2] |
| F(000) | 232 | [2] |
Intramolecular Geometry
Selected bond lengths and angles are presented in the following table to provide a quantitative description of the molecular geometry.
| Bond | Length (Å) | Angle | Angle (°) |
| N1—C7a | 1.383 (2) | C7a—N1—C5 | 109.91 (12) |
| N1—C5 | 1.465 (2) | C7a—N1—C2 | 108.51 (12) |
| C2—N3 | 1.321 (2) | C5—N1—C2 | 141.57 (13) |
| C2—H2 | 0.9500 | N3—C2—N1 | 110.98 (13) |
| N3—C7a | 1.353 (2) | C2—N3—C7a | 107.41 (13) |
| C5—C6 | 1.543 (2) | N1—C5—C6 | 103.71 (12) |
| C6—C7 | 1.528 (2) | C7—C6—C5 | 105.74 (12) |
| C7—C7a | 1.492 (2) | C6—C7—C7a | 104.97 (12) |
Data sourced from Morales-Collazo et al. (2020)[2]
Supramolecular Assembly
The crystal cohesion of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is achieved through C—H⋯N hydrogen bonds.[2][3] These intermolecular interactions play a crucial role in the packing of the molecules in the crystal lattice. The fused ring system also provides steric protection to the α-carbon atom attached to the non-bridging nitrogen atom of the imidazole ring, which contributes to the compound's stability.[2][3]
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and structural determination of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole.
Synthesis
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a multi-step process.[2]
Step 1: Imidate Formation
-
A solution of the starting imidate is prepared.
-
After 24 hours of reaction, a white precipitate is formed.
-
The precipitate is washed with ether and dried under vacuum to yield the imidate.
Step 2: Amidine Formation and Cyclization
-
To a solution of the imidate (34 g, 198 mmol) in dichloromethane (200 ml), add aminoacetaldehyde (20.78 g, 198 mmol) and triethylamine (60 g, 593 mmol).
-
Heat the mixture to 333 K for 2 hours to afford the amidine intermediate.
-
Dry the amidine intermediate under vacuum.
-
Stir the amidine in formic acid at 353 K for 20 hours.
-
Add solid sodium bicarbonate to the solution to raise the pH to 10.
-
Extract the solution with dichloromethane (3 x 100 ml) and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the resulting solid by sublimation to afford a crystalline solid (12.7 g, 60% yield in two steps).
Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow sublimation.[2][6]
-
Place the purified solid in a sublimation apparatus.
-
Heat the apparatus to 313 K under a pressure of 1.5 mbar.
-
Large, colorless prismatic crystals will grow over time.
-
A smaller crystal can be cut from a larger one for data collection.
X-ray Data Collection and Structure Refinement
The following diagram outlines the workflow for X-ray data collection and structure refinement.
References
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 6,7-dihydro-5H-pyrrolo(1,2-a)imidazole | C6H8N2 | CID 10441661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Dihydropyrroloimidazoles
Introduction
Dihydropyrroloimidazoles represent a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. This bicyclic scaffold, which fuses a pyrrolidine ring with an imidazole ring, serves as a versatile template for the design of novel therapeutic agents. The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core, in particular, is a key structural motif in a number of biologically active molecules, including nootropic agents and selective adrenergic receptor agonists.[1] A thorough understanding of the physical and chemical properties of this heterocyclic system is paramount for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and optimization of dihydropyrroloimidazole-based compounds.
This technical guide provides a comprehensive overview of the core physicochemical and reactive characteristics of the dihydropyrroloimidazole scaffold. It is designed to be a practical resource, offering not only a compilation of known data but also detailed experimental protocols and the underlying scientific principles that govern the behavior of these molecules. The content is structured to provide a logical flow from synthesis and characterization to a detailed exploration of their properties and stability, thereby empowering researchers to make informed decisions in their drug discovery and development endeavors.
I. Synthesis of the Dihydropyrroloimidazole Core
The construction of the dihydropyrroloimidazole scaffold can be achieved through various synthetic strategies, primarily involving the formation of either the imidazole or the pyrrole ring onto a pre-existing partner ring.
One common approach involves the annulation of an imidazole ring onto a pyrrole precursor . This can be accomplished through the condensation of aminopyrrolines with α-halocarbonyl compounds. For instance, the reaction of 3,4-dihydro-2H-pyrrol-5-amine with 2-bromo ketones can yield 3-substituted pyrrolo[1,2-a]imidazole hydrobromides.[1] Another strategy is the intramolecular cyclization of N-substituted pyrrolidinones. For example, 2-(2-oxopyrrolidin-1-yl)acetamides can be dehydrated using phosphoryl chloride to furnish 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.[2]
Alternatively, the annulation of a pyrrole ring to an existing imidazole moiety can be employed. A notable example is the intramolecular cyclization of ketones bearing an imidazole ring, facilitated by reagents like di-tert-butyl dicarbonate ((Boc)2O).[1]
Furthermore, multicomponent reactions offer an efficient route to functionalized dihydropyrroloimidazoles. A green chemistry approach involves the one-pot reaction of ninhydrins, diamines, and activated acetylenic compounds in an aqueous medium to produce pyrroloimidazole derivatives in high yields.[3]
Caption: A generalized workflow for the synthesis of the parent 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
II. Spectroscopic Characterization
The structural elucidation of dihydropyrroloimidazoles relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of dihydropyrroloimidazoles.
-
¹H NMR: The proton NMR spectrum of the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically exhibits characteristic signals for the protons on the imidazole and the fused pyrrolidine ring. For example, the protons on the imidazole ring (H-2 and H-3) appear as doublets in the aromatic region (around δ 7.0 ppm). The methylene protons of the pyrrolidine ring (H-5, H-6, and H-7) resonate in the upfield region, often as multiplets or triplets, reflecting their coupling with adjacent protons.[4]
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. The carbon atoms of the imidazole ring typically appear in the downfield region (δ 115-140 ppm), while the sp³ hybridized carbons of the pyrrolidine ring are found further upfield.
The specific chemical shifts and coupling constants are highly dependent on the substitution pattern on the bicyclic core.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups within dihydropyrroloimidazole derivatives. Key vibrational frequencies to note include:
-
C=N stretching: Typically observed in the range of 1650-1580 cm⁻¹, characteristic of the imidazole ring.
-
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring are found below 3000 cm⁻¹.
-
N-H stretching: If a secondary amine is present in a substituent, a characteristic N-H stretch will be observed around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of dihydropyrroloimidazoles, which aids in confirming their identity and structural features. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.
III. Physicochemical Properties
The physicochemical properties of dihydropyrroloimidazoles are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including solubility, lipophilicity, and pKa, are heavily influenced by the nature and position of substituents on the heterocyclic core.
Solubility
The aqueous solubility of dihydropyrroloimidazoles can vary significantly depending on their substitution. The presence of polar functional groups, such as hydroxyl or carboxyl groups, generally enhances water solubility, while the introduction of large, nonpolar substituents decreases it.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of the solid dihydropyrroloimidazole derivative is added to a known volume of a specific buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an oily (n-octanol) and an aqueous phase. It is a key parameter influencing membrane permeability and oral absorption.
Table 1: Calculated LogP Values for Representative Dihydropyrroloimidazole Derivatives
| Compound | Structure | Calculated LogP |
| 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | (Structure of the unsubstituted core) | ~0.5 |
| 3-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | (Structure with a phenyl group at C3) | ~2.5 |
| 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | (Structure with a chloro group at C2) | ~1.8 |
Note: These are estimated values and can vary depending on the calculation method used. Experimental determination is recommended for accurate assessment.
Experimental Protocol: LogP Determination (Shake-Flask Method)
Caption: A step-by-step workflow for the experimental determination of the partition coefficient (LogP).
Acidity/Basicity (pKa)
The dihydropyrroloimidazole core contains two nitrogen atoms, making it a basic compound. The pKa of the conjugate acid will depend on the electronic effects of any substituents. Electron-donating groups will increase the basicity (higher pKa), while electron-withdrawing groups will decrease it. The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interaction with biological targets.
Melting Point and Thermal Stability
The melting point of dihydropyrroloimidazole derivatives is influenced by their molecular weight, symmetry, and intermolecular forces. Generally, compounds with higher molecular weight and greater symmetry will have higher melting points. For example, the unsubstituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has a reported melting point of 338 K (65 °C).[4]
X-ray Crystallography
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of dihydropyrroloimidazoles in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule. For instance, the crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole reveals that the pyrrolidine ring adopts an envelope conformation.[4] This information is invaluable for understanding structure-activity relationships and for computational modeling studies.
IV. Chemical Reactivity
The chemical reactivity of the dihydropyrroloimidazole scaffold is dictated by the electronic nature of the fused pyrrole and imidazole rings.
Caption: A simplified diagram illustrating the general reactivity of the dihydropyrroloimidazole core towards electrophiles and nucleophiles.
Electrophilic Reactions
The imidazole ring in the dihydropyrroloimidazole system is generally susceptible to electrophilic attack. The position of substitution will be directed by the existing substituents and the electronic distribution within the ring system. Imidazole itself is more prone to electrophilic substitution than the related pyrazole.[5] Reactions such as halogenation, nitration, and acylation can be expected to occur on the imidazole portion of the molecule, provided the reaction conditions are carefully controlled to avoid reaction at the more electron-rich pyrrole nitrogen.
Nucleophilic Reactions
The dihydropyrroloimidazole ring is generally electron-rich and therefore not highly susceptible to direct nucleophilic attack. However, nucleophilic substitution can be achieved if the ring is activated by the presence of a good leaving group (e.g., a halogen) and/or strong electron-withdrawing groups.[6][7] For example, a chloro-substituted dihydropyrroloimidazole can undergo nucleophilic displacement with various nucleophiles.[2]
V. Metabolic Stability
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. The dihydropyrroloimidazole core can be subject to various metabolic transformations, primarily mediated by cytochrome P450 enzymes in the liver.[8][9]
Potential sites of metabolism on the dihydropyrroloimidazole scaffold include:
-
Oxidation of the pyrrolidine ring: The aliphatic portion of the molecule is susceptible to hydroxylation.
-
Oxidation of the imidazole ring: While generally more stable than the pyrrole ring to oxidation, the imidazole ring can also undergo oxidative metabolism.
-
Metabolism of substituents: Substituents on the bicyclic core are often the primary sites of metabolism. For example, alkyl groups can be hydroxylated, and aromatic rings can undergo hydroxylation or other oxidative transformations.
The introduction of fluorine atoms at metabolically labile positions is a common strategy to enhance metabolic stability.[10]
Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay provides an early assessment of a compound's susceptibility to phase I metabolism.
-
Incubation: The dihydropyrroloimidazole derivative is incubated with liver microsomes (from human or other species) in the presence of the cofactor NADPH at 37 °C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by the addition of a quenching solvent (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).
Conclusion
The dihydropyrroloimidazole scaffold is a privileged structure in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability. This guide has provided a comprehensive overview of the key physical and chemical properties that are essential for the successful design and development of drugs based on this core. From a foundational understanding of its synthesis and spectroscopic characterization to a detailed exploration of its solubility, lipophilicity, reactivity, and metabolic stability, this document serves as a valuable resource for researchers in the field. A thorough grasp of these principles, coupled with the application of the detailed experimental protocols provided, will undoubtedly facilitate the advancement of novel dihydropyrroloimidazole-based therapeutics.
References
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxaldehyde (CAS 914637-04-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxaldehyde, with CAS number 914637-04-0, is a heterocyclic organic compound featuring a fused pyrroloimidazole bicyclic system. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. While this specific carboxaldehyde derivative is primarily utilized as a versatile synthetic intermediate, the core 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure is a key pharmacophore. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including nootropic (cognitive-enhancing) and α1A-adrenergic receptor modulating activities. Furthermore, certain quaternized derivatives have demonstrated notable antibacterial and antifungal properties.[1][2]
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, potential applications in drug discovery, and suppliers of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxaldehyde.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. The key properties of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 914637-04-0 | [3] |
| Molecular Formula | C₇H₈N₂O | [3] |
| Molecular Weight | 136.15 g/mol | [3] |
| Appearance | Pale yellow powder | [4] |
| Purity | Typically ≥97% | [4] |
| Synonyms | 5H,6H,7H-Pyrrolo[1,2-A]imidazole-3-carbaldehyde; 6,7-Dihydro-3-formyl-5H-pyrrolo[1,2-A]imidazole; 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-3-carboxaldehyde | [3] |
Synthesis and Chemical Reactivity
The aldehyde functionality at the 3-position of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core makes this compound a valuable building block for a variety of chemical transformations.
Conceptual Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxaldehyde is not explicitly documented in the provided search results, a plausible synthetic route can be extrapolated from the synthesis of related derivatives.[5] A common method for the introduction of a formyl group at the 3-position of this heterocyclic system is the Vilsmeier-Haack reaction.
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic pathway for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation (Exemplary)
The following is a generalized, exemplary protocol based on the Vilsmeier-Haack reaction for the formylation of electron-rich heterocyclic systems. Note: This protocol is illustrative and would require optimization for this specific substrate.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting material, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, in a suitable solvent (e.g., DMF or a chlorinated solvent) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition, the reaction mixture is typically heated to a temperature between 60-90°C and stirred for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a base, such as sodium hydroxide or sodium bicarbonate solution, until it reaches a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Applications in Drug Discovery and Organic Synthesis
The primary utility of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxaldehyde lies in its potential as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group can undergo a wide range of chemical transformations, including:
-
Reductive Amination: To introduce substituted amine functionalities.
-
Wittig Reaction and related olefications: To form carbon-carbon double bonds.
-
Oxidation: To generate the corresponding carboxylic acid.
-
Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can serve as intermediates for further cyclization reactions.
Caption: Potential synthetic transformations of the title compound.
These transformations allow for the elaboration of the core scaffold to generate libraries of compounds for screening in drug discovery programs targeting a variety of diseases.
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) for CAS 914637-04-0 is not widely available. However, based on the safety data for structurally related aldehydes and imidazoles, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
Suppliers
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxaldehyde is available from several chemical suppliers, typically for research and development purposes.
| Supplier | Product Number | Purity |
| Synblock | - | >98% |
| Oakwood Chemical | 065339 | - |
| Apollo Scientific (via Sigma-Aldrich) | APO456794272 | - |
| CymitQuimica | 3D-PLB63704 (Biosynth) | - |
| Amerigo Scientific | CBB1101519ATL | 95% |
Please note that availability and product specifications may vary. It is recommended to contact the suppliers directly for the most current information.
References
- 1. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 914637-04-0 | 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-3-carbaldehyde - Synblock [synblock.com]
- 4. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
The Pyrrolo[1,2-a]imidazole Core: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrrolo[1,2-a]imidazole nucleus represents a fascinating and highly versatile heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. This bicyclic system, comprised of fused pyrrole and imidazole rings, serves as the foundational structure for a diverse array of biologically active molecules. Its unique electronic and steric properties allow for facile chemical modification, enabling the generation of extensive compound libraries for drug discovery programs. This technical guide provides a comprehensive overview of the biological activities associated with the pyrrolo[1,2-a]imidazole core, delving into the synthetic strategies employed for its construction, the intricate mechanisms of action underpinning its therapeutic effects, and its burgeoning potential in modern drug development. We will explore its prominent roles as an antimicrobial, anticancer, anti-inflammatory, and nootropic agent, supported by quantitative data, detailed experimental protocols, and mechanistic pathway diagrams to offer a holistic and actionable resource for the scientific community.
Introduction: The Structural and Chemical Significance of the Pyrrolo[1,2-a]imidazole Scaffold
The pyrrolo[1,2-a]imidazole core is a nitrogen-containing fused heterocyclic system that combines the structural features of both pyrrole and imidazole. This amalgamation results in a unique scaffold with a distinct electronic distribution and a three-dimensional architecture that is amenable to broad functionalization. The inherent aromaticity and the presence of multiple nitrogen atoms provide opportunities for a variety of chemical interactions, including hydrogen bonding and coordination with biological targets.
The versatility of this core structure is further enhanced by the numerous synthetic routes developed for its creation. These methods, ranging from classical condensation reactions to modern multicomponent strategies, allow for the controlled introduction of diverse substituents at various positions of the bicyclic ring system. This chemical tractability is a cornerstone of its "privileged" status in medicinal chemistry, as it permits the fine-tuning of physicochemical properties and biological activity to achieve desired therapeutic profiles.
Antimicrobial Activity: A Renewed Assault on Resistant Pathogens
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The pyrrolo[1,2-a]imidazole scaffold has emerged as a promising platform for the development of novel antimicrobial agents with potent activity against a range of bacteria and fungi.
Mechanism of Action: Disrupting the Microbial Citadel
A significant number of antimicrobial pyrrolo[1,2-a]imidazole derivatives are quaternary ammonium compounds (QACs). The cationic nature of these molecules is crucial to their mechanism of action. They are believed to interact with the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids. This interaction disrupts the integrity of the cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. This non-specific mechanism of membrane disruption is advantageous as it is less likely to induce the development of microbial resistance compared to agents that target specific enzymes.
Diagram 1: Proposed Mechanism of Antimicrobial Action of Quaternary Pyrrolo[1,2-a]imidazole Salts
Caption: Interaction of quaternary pyrrolo[1,2-a]imidazoles with the bacterial cell membrane.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of pyrrolo[1,2-a]imidazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against various pathogens. Lower MIC values indicate higher potency.
Table 1: In Vitro Antimicrobial Activity of Selected Pyrrolo[1,2-a]imidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 6b | Staphylococcus aureus | 2-4 | [1] |
| 6c | Staphylococcus aureus | 2-4 | [1] |
| 6c | Escherichia coli | 32 | [1] |
| 6c | Klebsiella pneumoniae | 32 | [1] |
| 6c | Acinetobacter baumannii | 32 | [1] |
| 6c | Cryptococcus neoformans | 8-16 | [1] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown in appropriate broth to a density corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The pyrrolo[1,2-a]imidazole derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A positive control (bacteria in broth without compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity: Targeting the Machinery of Malignancy
The pyrrolo[1,2-a]imidazole scaffold has demonstrated significant potential in the development of novel anticancer agents. Derivatives have shown potent activity against a variety of cancer cell lines, operating through diverse mechanisms of action.
Mechanisms of Anticancer Action
A prominent mechanism of action for several anticancer pyrrolo[1,2-a]imidazole derivatives is the inhibition of tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[2][3]
Diagram 2: Anticancer Mechanism via Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by pyrrolo[1,2-a]imidazole derivatives.
Beyond tubulin inhibition, pyrrolo[1,2-a]imidazole derivatives have been implicated in the inhibition of various protein kinases that are crucial for cancer cell signaling and proliferation.[4] Other reported anticancer mechanisms include the induction of apoptosis through pathways independent of cell cycle arrest and the disruption of angiogenesis.[4]
Quantitative Anticancer Activity
The in vitro anticancer potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of cancer cells by 50%.
Table 2: In Vitro Anticancer Activity of Selected Pyrrolo[1,2-a]imidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| C17 | PANC (Pancreatic) | 0.063 | [5] |
| C17 | ASPC-1 (Pancreatic) | 0.062 | [5] |
| 10a | A498 (Renal) | 0.027 | [2] |
| 5g | A498 (Renal) | Low micromolar | [6] |
| 5k | 786-O (Renal) | Low micromolar | [6] |
| 6d | A549 (Lung) | 2.8 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with various concentrations of the pyrrolo[1,2-a]imidazole derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is then calculated from the dose-response curve.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyrrolo[1,2-a]imidazole derivatives have demonstrated promising anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of certain pyrrolo[1,2-a]imidazoles are attributed to their ability to inhibit key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LO).[8] Inhibition of these enzymes leads to a reduction in the production of pro-inflammatory mediators, including prostaglandins and leukotrienes, which are responsible for the clinical signs of inflammation such as pain, swelling, and redness. Some derivatives have also been shown to inhibit the production of inflammatory cytokines like interleukin-1 (IL-1).[8]
Diagram 3: Anti-inflammatory Mechanism of Pyrrolo[1,2-a]imidazoles
Caption: Inhibition of COX and 5-LO pathways by pyrrolo[1,2-a]imidazole derivatives.
Quantitative Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is often evaluated in vivo using models of induced inflammation. The effective dose 50 (ED50) represents the dose of the drug that produces a 50% reduction in the inflammatory response.
Table 3: In Vivo Anti-inflammatory Activity of a Pyrrolo[1,2-a]imidazole Derivative
| Compound | Model | Endpoint | ED50 (mg/kg, p.o.) | Reference |
| SK&F 105809 | Arachidonic acid-induced mouse ear edema | Edema reduction | 44 | [8] |
| SK&F 105809 | Monosodium urate crystal-induced peritonitis | PMN infiltration inhibition | 64 | [8] |
| SK&F 105809 | Carrageenan-induced peritonitis | PMN infiltration inhibition | 72 | [8] |
Nootropic Activity: Enhancing Cognitive Function
Certain dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have been identified as potent cognition enhancers, or nootropics.[9] These compounds are structurally related to well-known nootropics like piracetam and oxiracetam.
Mechanism of Nootropic Action
While the precise molecular mechanisms are still under investigation, these compounds have demonstrated the ability to reverse amnesia induced by scopolamine, a muscarinic receptor antagonist.[9] This suggests a potential interaction with the cholinergic system, which plays a critical role in learning and memory. The bicyclic structure of these derivatives restricts the conformation of the acetamide side chain, which is also present in piracetam and oxiracetam, potentially leading to enhanced binding to their molecular targets.
Quantitative Nootropic Activity
The efficacy of nootropic compounds is often assessed by their ability to reverse deficits in learning and memory in animal models.
Table 4: Antiamnestic Activity of a Pyrrolo[1,2-a]imidazole Derivative
| Compound | Model | Minimal Effective Dose (mg/kg, i.p.) | Reference |
| Dimiracetam (unsubstituted) | Scopolamine-induced amnesia in passive avoidance test | 0.3 - 1 | [9] |
Synthesis of the Pyrrolo[1,2-a]imidazole Core
A variety of synthetic strategies have been developed to construct the pyrrolo[1,2-a]imidazole scaffold, allowing for the generation of diverse derivatives.
One-Pot Multicomponent Synthesis
A highly efficient and environmentally friendly approach involves the one-pot, three-component reaction of ninhydrins, diamines, and activated acetylenic compounds in an aqueous medium.[10] This method offers high yields and straightforward work-up procedures.
Regioselective Synthesis
Regioselective aza-ene additions and cyclic-condensation reactions of heterocyclic ketene aminals with acrylate derivatives provide a concise and catalyst-free method for the synthesis of substituted pyrrolo[1,2-a]imidazoles.[11]
General Experimental Protocol: Synthesis of 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Quaternary Salts
-
Synthesis of the Core Structure: 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are prepared by the condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanones.[1]
-
Quaternization: A mixture of the 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (0.01 mol) and an appropriate alkylating agent (0.01 mol) is refluxed for 2 hours in ethyl acetate (80 mL).[1]
-
Isolation and Purification: The reaction mixture is left overnight at room temperature. The resulting solid product is collected by filtration, washed with ethyl acetate, and recrystallized from a suitable solvent to yield the pure quaternary salt.[1]
Conclusion and Future Perspectives
The pyrrolo[1,2-a]imidazole core has unequivocally established itself as a privileged scaffold in medicinal chemistry, giving rise to compounds with a remarkable spectrum of biological activities. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of new therapeutics. Future research in this area will likely focus on:
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the pyrrolo[1,2-a]imidazole core will help in identifying key structural features responsible for specific biological activities and in optimizing lead compounds.
-
Development of Drug Delivery Systems: Formulations that enhance the bioavailability and target-specific delivery of these compounds will be crucial for their clinical translation.
-
Exploration of New Therapeutic Areas: The versatility of this scaffold suggests that its potential may extend beyond the currently explored activities, warranting investigation into other disease areas.
References
- 1. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazolylpyrrolone‐Based Small Molecules as Anticancer Agents for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of the pyrroloimidazole, SK&F 105809--II. Antiinflammatory activity and inhibition of mediator production in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Vilsmeier-Haack Formylation of Pyrrole Derivatives: A Technical Guide for Synthetic Chemists
Introduction: The Enduring Utility of the Formylpyrrole Scaffold
In the landscape of heterocyclic chemistry, the Vilsmeier-Haack reaction stands as a cornerstone transformation, prized for its efficiency, reliability, and broad applicability. For researchers engaged in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors, this reaction offers a powerful and direct method for the introduction of a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] Formylpyrroles, the products of this reaction on the pyrrole nucleus, are not merely synthetic curiosities; they are crucial building blocks for a vast array of biologically active compounds, including antibacterial, anticancer, and antimalarial agents.[3][4][5] The aldehyde functionality serves as a versatile synthetic handle, enabling a multitude of subsequent transformations such as reductive amination, oxidation, and condensation reactions, thereby opening pathways to diverse and complex molecular architectures.[6]
This guide provides an in-depth exploration of the Vilsmeier-Haack formylation as applied to pyrrole derivatives. Moving beyond a simple recitation of procedures, we will dissect the reaction mechanism, analyze the factors governing regioselectivity, present a field-proven experimental protocol, and offer practical troubleshooting advice. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to successfully employ this reaction in their synthetic endeavors.
The Heart of the Reaction: Formation and Nature of the Vilsmeier Reagent
The efficacy of the Vilsmeier-Haack reaction hinges on the in situ generation of a potent electrophile known as the Vilsmeier reagent.[7] This reactive species is typically formed from the interaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, with phosphorus oxychloride (POCl₃) being the most prevalent choice.[1][8] Other chlorinating agents like thionyl chloride (SOCl₂), oxalyl chloride, or phosgene can also be employed.[8][9]
The formation involves the nucleophilic attack of the amide oxygen onto the phosphorus center of POCl₃, followed by the elimination of a dichlorophosphate anion to yield the electrophilic chloroiminium cation, specifically the (chloromethylene)dimethyliminium ion.[1][10][11] This cation is the true formylating agent in the reaction.[7] It is a relatively weak electrophile compared to acylium ions generated in Friedel-Crafts acylations, which is why the Vilsmeier-Haack reaction is particularly well-suited for highly activated, electron-rich systems like pyrrole, and less so for deactivated aromatic rings.[7]
Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.
Reaction Mechanism: An Electrophilic Aromatic Substitution Cascade
The formylation of pyrrole proceeds via a classical electrophilic aromatic substitution pathway.[1][11] The electron-rich pyrrole ring acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[1] This attack disrupts the aromaticity of the pyrrole ring and forms a cationic intermediate, often referred to as a sigma complex or arenium ion.[8]
A base, typically DMF from the reaction medium, then abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring.[8] This results in the formation of an iminium salt intermediate attached to the pyrrole ring. The final step of the reaction sequence is a hydrolytic work-up.[12] The addition of water or an aqueous base (like sodium acetate or sodium hydroxide) to the reaction mixture hydrolyzes the iminium salt to liberate the desired formylpyrrole product and dimethylamine.[1][11][13]
Caption: Mechanism of Vilsmeier-Haack formylation on the pyrrole ring.
Governing Principles of Regioselectivity
For unsubstituted pyrrole, formylation overwhelmingly occurs at the α-position (C2 or C5).[7] This preference is a direct consequence of the superior stability of the cationic intermediate formed during the electrophilic attack. Attack at the C2 position allows the positive charge to be delocalized over three atoms, including the nitrogen, through three resonance structures.[14][15] In contrast, attack at the β-position (C3 or C4) results in an intermediate where the charge is delocalized over only two carbon atoms, making it significantly less stable.[14][15][16]
The situation becomes more nuanced with substituted pyrroles, where a combination of electronic and steric factors dictates the site of formylation.
-
Electronic Effects: Electron-donating groups (EDGs) on the pyrrole ring further activate it towards electrophilic substitution. Electron-withdrawing groups (EWGs), such as esters or cyano groups, deactivate the ring, often requiring more forcing conditions (higher temperatures or longer reaction times). The position of these groups is critical. An EWG at C2, for example, will strongly direct formylation to the C4 or C5 position.[17]
-
Steric Effects: The steric bulk of substituents plays a crucial role. A large substituent on the nitrogen atom (N1 position) can sterically hinder the approach of the Vilsmeier reagent to the adjacent C2 and C5 positions, thereby increasing the proportion of the C3-formylated product.[18][19][20] This principle can be exploited synthetically; by using sterically crowded formamides (e.g., N,N-diisopropylformamide instead of DMF), one can selectively favor the formation of the otherwise minor β-aldehyde isomer.[18]
| Substituent on Pyrrole | Typical Position of Formylation | Controlling Factor(s) |
| Unsubstituted | C2 (α-position) | Electronic (stability of intermediate)[14] |
| 1-Alkyl (e.g., 1-methyl) | C2 (major), C3 (minor) | Electronic preference for C2 |
| 1-tert-Butyl | C3 (β-position) becomes significant | Steric hindrance at C2[19] |
| 2-Carboethoxy (EWG) | C4 and/or C5 | Electronic deactivation at C2 and C3[17] |
| 3-Methyl (EDG) | C2 or C5 | Electronic activation directs to α-positions |
A Validated Experimental Protocol: Synthesis of 2-Formylpyrrole
This protocol describes a standard procedure for the Vilsmeier-Haack formylation of pyrrole. It is essential that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as the Vilsmeier reagent is highly sensitive to moisture.[21]
Reagents and Equipment:
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Pyrrole (freshly distilled if necessary)
-
Sodium acetate (NaOAc) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Flame-dried, two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert gas inlet (Nitrogen or Argon)
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere, place anhydrous DMF (e.g., 20 mL). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise via the dropping funnel. The addition should be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form, often as a crystalline solid.[21]
-
Pyrrole Addition: Dissolve pyrrole (1.0 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction may then be heated (e.g., to 40-60 °C) and stirred for 1-4 hours.[3][21] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[21]
-
Hydrolysis (Work-up): Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Cautiously and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate or by pouring the reaction mixture onto crushed ice, followed by neutralization with a base like NaOH solution until the pH is basic (pH ~10).[1][22] This step hydrolyzes the iminium salt to the aldehyde and should be done carefully as it can be exothermic.
-
Extraction and Purification: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or diethyl ether (3 x volume of aqueous layer).[1] Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product can be purified by silica gel column chromatography or recrystallization to afford the pure formylpyrrole.[1]
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 10. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. m.youtube.com [m.youtube.com]
- 14. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 15. When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE [vedantu.com]
- 16. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. scribd.com [scribd.com]
- 21. benchchem.com [benchchem.com]
- 22. reddit.com [reddit.com]
Topic: Discovery and Isolation of Novel Pyrrolo[1,2-a]imidazole Compounds
An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Pyrrolo[1,2-a]imidazole Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The quest for novel therapeutic agents is a perpetual challenge in drug discovery, demanding the exploration of unique chemical spaces. Within the vast landscape of heterocyclic chemistry, the pyrrolo[1,2-a]imidazole core has emerged as a "privileged structure." This is due to its presence in a variety of biologically active natural products and synthetic compounds, showcasing a remarkable spectrum of pharmacological properties.[1][2] These activities span from antimicrobial and antifungal to cognition-enhancing and anticancer effects, making this scaffold a focal point for intensive research.[1][3][4][5]
This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of the methodologies central to the discovery and isolation of novel pyrrolo[1,2-a]imidazole derivatives. Moving beyond a simple recitation of facts, we delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of synthesis, extraction, purification, and structural elucidation. Our objective is to equip scientists with a robust framework for identifying and developing next-generation therapeutics based on this potent heterocyclic core.
Part 1: Strategies for the Discovery of Novel Pyrrolo[1,2-a]imidazole Scaffolds
The discovery of new chemical entities is driven by two primary engines: the ingenuity of synthetic chemistry and the exploration of nature's vast molecular diversity.
Synthetic Approaches: Rational Design and Efficient Construction
Synthetic strategies offer unparalleled control over molecular architecture, allowing for the systematic exploration of structure-activity relationships (SAR). The construction of the pyrrolo[1,2-a]imidazole core is typically achieved through the annulation (ring-forming) of a pyrrole ring onto an existing imidazole moiety, or vice versa.[6]
A. Multicomponent Reactions (MCRs): A Paradigm of Efficiency
The principle of atom economy and procedural simplicity makes MCRs a highly attractive strategy. Green, one-pot syntheses have been developed that combine simple precursors, such as ninhydrins, diamines, and electron-deficient acetylenic compounds, in an aqueous medium to produce novel pyrrolo[1,2-a]imidazole derivatives in high yields.[3][7][8]
-
Causality: The choice of an aqueous solvent at room temperature is not merely an environmental consideration; it often facilitates the specific cascade of reactions required for the scaffold's formation while minimizing side-product generation. This approach provides a rapid method to generate a library of diverse compounds for initial biological screening.[3][9]
B. Regioselective Cyclization and Condensation Reactions
More traditional, yet highly effective, methods involve the stepwise construction of the heterocyclic system. A concise and efficient synthesis can be achieved through regioselective aza-ene additions and cyclic-condensation reactions of heterocyclic ketene aminals with acrylate derivatives under catalyst-free conditions.[10] Another robust method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride to yield 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which serve as versatile intermediates for further functionalization.[11]
-
Expertise in Action: The selection of a specific synthetic route is dictated by the desired substitution pattern on the final molecule. For instance, the MCR approach is ideal for generating diversity at specific positions based on the chosen starting materials.[3] Conversely, a stepwise approach like the one using 2-(2-oxopyrrolidin-1-yl)acetamides provides a strategic entry point for modifications at the 2- and 3-positions of the imidazole ring.[11]
Natural Product Discovery: Mining Marine Biodiversity
Nature, particularly the marine environment, is a prolific source of complex and biologically active heterocyclic compounds.[12][13] The pyrrole-imidazole alkaloids (PIAs) are a significant class of marine natural products, primarily isolated from sponges of the Agelasidae, Axinellidae, and Hymeniacidonidae families.[14] Compounds like oroidin, the simplest PIA, are considered biogenetic precursors to a vast array of more complex dimeric and trimeric structures.[14][15]
-
Field Insight: Prospecting for these compounds involves collecting marine organisms, followed by a systematic extraction process. For example, two new pyrrolo-2-aminoimidazoles, clathriroles A and B, were isolated from the water-soluble portion of a methanol/acetone extract of the marine sponge Clathria prolifera.[16] The initial choice of a polar solvent system (methanol/acetone) is critical for efficiently extracting these nitrogen-containing, often salt-like, alkaloid compounds from the biomass.[17]
Part 2: Isolation and Purification Workflow
Whether originating from a synthetic reaction vessel or a natural source, the target compound is initially part of a complex mixture. A robust, multi-step purification strategy is essential to isolate the novel pyrrolo[1,2-a]imidazole in high purity for subsequent characterization and biological testing.
Initial Extraction and Cleanup
The primary goal of this stage is to separate the alkaloids from the bulk of non-alkaloidal substances.[18][19]
-
From Natural Sources: The dried and pulverized biological material (e.g., sponge tissue) is typically macerated or extracted using a solvent like methanol or a methanol/chloroform mixture.[17] The subsequent step leverages the basicity of the alkaloid nitrogen. An acid-base extraction is performed: the crude extract is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The alkaloids partition into the aqueous phase as their protonated salts. The aqueous layer is then basified (e.g., with NH4OH) to regenerate the free base, which is then back-extracted into an immiscible organic solvent (e.g., chloroform).[18][19] This process effectively removes neutral and acidic impurities.
-
From Synthetic Reactions: The crude reaction mixture is often subjected to a "work-up" procedure. This may involve quenching the reaction, followed by liquid-liquid extraction to separate the product from inorganic salts and highly polar reagents. Solid-phase extraction (SPE) is also a powerful technique for rapid cleanup, where the crude mixture is passed through a cartridge (e.g., silica or C18) to remove impurities before further chromatography.[20]
Chromatographic Separation: The Core of Purification
Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[21]
A. Column Chromatography
This is the workhorse technique for the initial, large-scale separation of the crude extract.
-
Stationary Phase Selection: Silica gel is the most common choice for separating moderately polar compounds like many pyrrolo[1,2-a]imidazoles. Alumina can also be used. The choice depends on the specific stability and polarity of the target compounds.
-
Mobile Phase Elution: A solvent gradient is typically employed, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol). This allows for the sequential elution of compounds based on their polarity. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound.
B. High-Performance Liquid Chromatography (HPLC)
For final purification to >95% purity, preparative HPLC is indispensable.[19]
-
Causality in Method Development: The development of an effective HPLC method is a systematic process. For heterocyclic amines, reversed-phase HPLC is most common.[20][22] A C18 (octadecyl silica) column is a good starting point, as it separates compounds primarily based on hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape by ensuring the basic nitrogen atoms are consistently protonated.[22]
Protocol: General Preparative HPLC Purification
-
Column: C18 Reversed-Phase Column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm and 280 nm).
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: Linear gradient from 10% to 90% B.
-
35-40 min: 90% B.
-
40-45 min: Return to 10% B.
-
-
Procedure: Dissolve the semi-purified sample from column chromatography in a minimal amount of a suitable solvent (e.g., DMSO or methanol). Inject onto the HPLC system. Collect fractions corresponding to the target peak.
-
Post-Processing: Combine the pure fractions and remove the solvent under reduced pressure (rotoevaporation) followed by lyophilization to obtain the pure compound.
| Technique | Stationary Phase | Mobile Phase Principle | Purpose in Workflow |
| Column Chromatography | Silica Gel / Alumina | Gradient elution (Non-polar to Polar) | Gross separation of crude material |
| Reversed-Phase HPLC | C18-functionalized Silica | Gradient elution (Polar to Non-polar) | High-resolution purification |
| HILIC | Unmodified Silica Gel | Aqueous-organic (high organic %) | Separation of highly polar isomers[22] |
Table 1: Comparison of common chromatographic techniques for pyrrolo[1,2-a]imidazole isolation.
Part 3: Structural Elucidation - Defining the Novel Molecule
Once a compound is isolated in pure form, its exact chemical structure must be determined. This is a puzzle solved using a combination of spectroscopic techniques.
Mass Spectrometry (MS)
The first step is typically to determine the molecular weight and molecular formula.
-
Technique: High-Resolution Mass Spectrometry (HRMS), often with an electrospray ionization (ESI) source, provides a highly accurate mass measurement (to within 0.0001 mass units).
-
Interpretation: This precise mass allows for the unambiguous determination of the molecular formula (e.g., C₁₅H₁₄N₃OCl). The isotopic pattern can also reveal the presence of certain elements like chlorine or bromine. Fragmentation patterns observed in the mass spectrum can provide initial clues about the molecule's substructures.[23]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed connectivity and stereochemistry of a molecule.[24][25] A suite of experiments is required.
-
¹H NMR (Proton NMR): Identifies all the unique proton environments in the molecule, their integration (number of protons), and their coupling patterns (which protons are adjacent to each other). For a 3-aryl-5H-pyrrolo[1,2-a]imidazole, characteristic signals would include those for the saturated pyrrole ring protons, a singlet for the imidazole 2-CH group, and signals for the aromatic protons.[1]
-
¹³C NMR (Carbon NMR): Identifies all the unique carbon environments. Combined with techniques like DEPT, it can distinguish between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR Experiments: These experiments reveal correlations between nuclei, allowing the pieces of the puzzle to be assembled.[24]
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2-3 bonds), helping to map out spin systems (e.g., the protons on the pyrrolidine ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is crucial for assigning carbon resonances.[24]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key experiment for connecting the different fragments of the molecule together, for example, linking a substituent to the main heterocyclic core.[24]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals which protons are close to each other in space, which is essential for determining stereochemistry and the 3D conformation of the molecule.[24]
-
By systematically interpreting the data from this suite of experiments, the complete, unambiguous structure of the novel pyrrolo[1,2-a]imidazole can be established.
References
- 1. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo [2,1][1,4] benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Making sure you're not a bot! [drs.nio.res.in]
- 14. A Submarine Journey: The Pyrrole-Imidazole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens [pubmed.ncbi.nlm.nih.gov]
- 21. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 25. api.pageplace.de [api.pageplace.de]
Methodological & Application
Application Notes & Protocols: Leveraging 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde in Modern Organic Synthesis
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde. We will explore its synthesis, core reactivity, and provide detailed protocols for its application as a versatile building block in the construction of complex molecular architectures.
Introduction: The Strategic Value of the Pyrrolo[1,2-a]imidazole Scaffold
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, bicyclic structure is featured in compounds with a wide array of biological activities, including nootropic agents like dimiracetam and potent α1A-adrenergic receptor partial agonists.[1] The inherent stability of this fused-ring system, arising from the protection of the α-carbon on the imidazole ring, also makes it a candidate for applications in electrochemistry and the design of novel ionic liquids.[2][3]
The introduction of a carbaldehyde group at the C2-position transforms this stable scaffold into a highly versatile synthetic intermediate. The aldehyde functionality serves as a reactive handle for a multitude of classical and modern organic transformations, enabling facile diversification and the construction of compound libraries for screening and lead optimization. This guide focuses on the practical application of This compound , providing both the strategic context and detailed methodologies for its use.
Physicochemical Properties and Characterization
Proper characterization and handling are paramount for successful synthetic outcomes. The key properties of the title compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂O | [4][5] |
| Molecular Weight | 136.15 g/mol | [4][5] |
| CAS Number | 623564-38-5 | [5][6] |
| Appearance | Pale yellow powder | [4] |
| Purity | Typically ≥97% | [4][5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| Key Synonyms | 6,7-Dihydro-2-formyl-5H-pyrrolo[1,2-a]imidazole | [4] |
Spectroscopic Insights:
-
¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm). The aromatic protons on the imidazole ring and the aliphatic protons of the pyrrolidine ring will appear in their respective typical regions.
-
¹³C NMR: The carbonyl carbon of the aldehyde will produce a signal around δ 180-190 ppm.
-
IR Spectroscopy: A strong C=O stretching absorption band is expected in the range of 1680-1705 cm⁻¹.
Synthesis and Key Transformations
The strategic utility of the 2-carbaldehyde derivative begins with its synthesis. A common route involves the initial construction of the parent scaffold followed by a formylation reaction.
Caption: General synthetic pathway to the target aldehyde.
Protocol 1: Synthesis of the Parent Scaffold (Illustrative)
The synthesis of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold can be achieved via several reported methods.[1][7] A representative approach involves the cyclization of an amidine intermediate derived from a γ-lactam.[2]
-
Amidine Formation: A suitable pyrrolidin-2-one derivative is first activated (e.g., O-methylation with Meerwein's reagent) to form a cyclic imidate.[1]
-
Reaction with Aminoacetaldehyde Acetal: The imidate is then reacted with an aminoacetaldehyde equivalent, such as aminoacetaldehyde dimethyl acetal, in a suitable solvent like dichloromethane, often with a base like triethylamine.
-
Acid-Catalyzed Cyclization: The resulting amidine intermediate is isolated and subsequently heated in a strong acid, typically formic acid, which catalyzes the cyclization and dehydration to yield the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold.[2]
-
Purification: The crude product is purified by basification, extraction into an organic solvent, and subsequent distillation or chromatography.
Protocol 2: Vilsmeier-Haack Formylation at the C2-Position
The C2-position of the pyrrolo[1,2-a]imidazole ring is electron-rich and susceptible to electrophilic substitution.[8] The Vilsmeier-Haack reaction is a classic and effective method for introducing an aldehyde group at this position.
Causality: The Vilsmeier reagent (chloromethyleniminium ion), formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a mild electrophile. It preferentially attacks the position of highest electron density on the heterocyclic ring, which is C2 in this system. The subsequent hydrolysis of the iminium salt intermediate furnishes the desired aldehyde.
Step-by-Step Protocol:
-
Reagent Preparation: In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of anhydrous DMF (3.0 eq.) in anhydrous dichloromethane (DCM) to 0°C.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq.) dropwise to the cooled DMF solution, ensuring the temperature remains below 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
-
Hydrolysis (Workup): Carefully pour the reaction mixture onto crushed ice containing an excess of sodium bicarbonate or sodium acetate. This step is exothermic and should be performed with caution in a fume hood.
-
Extraction: Stir the aqueous mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate. Extract the product with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-carbaldehyde.
Application Notes: Key Synthetic Transformations
The true value of this aldehyde lies in its capacity to undergo a wide range of transformations, providing access to diverse chemical matter.
A. Reductive Amination: Accessing Novel Amine Derivatives
This is arguably one of the most powerful reactions for drug discovery, enabling the direct coupling of the aldehyde with primary or secondary amines to form new C-N bonds.
Mechanism Rationale: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, tolerant of many functional groups, and selectively reduces the iminium ion in the presence of the starting aldehyde.
Caption: Workflow for reductive amination.
Protocol 3: General Protocol for Reductive Amination
-
Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or DCM, add the desired amine (1.1 eq.).
-
Iminium Formation: If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.2 eq.). Stir the mixture at room temperature for 30-60 minutes. Acetic acid (catalytic amount) can be added to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture.
-
Reaction: Stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM.
-
Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to obtain the target amine.
B. Olefination Reactions: C-C Bond Formation
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are indispensable for converting the aldehyde into an alkene, providing a robust method for carbon chain extension.
Expert Insight: The choice between Wittig and HWE depends on the desired outcome. Stabilized Wittig ylides (e.g., those bearing an ester group) typically yield (E)-alkenes, while non-stabilized ylides often favor (Z)-alkenes. The HWE reaction almost exclusively provides the thermodynamically favored (E)-alkene and has the practical advantage that the phosphate byproduct is water-soluble, simplifying purification.
Protocol 4: General Protocol for (E)-Selective HWE Olefination
-
Ylide Generation: In a flame-dried flask under nitrogen, add a phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 eq.) to a suspension of sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) in anhydrous THF at 0°C.
-
Stirring: Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the phosphonate anion.
-
Aldehyde Addition: Cool the anion solution back to 0°C and add a solution of the 2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC).
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the α,β-unsaturated ester.
C. Oxidation to Carboxylic Acid: A Gateway to Amides and Esters
Converting the aldehyde to the corresponding carboxylic acid unlocks another major branch of synthetic possibilities, primarily amide bond formation, a cornerstone of medicinal chemistry.
Causality: The Pinnick oxidation (using sodium chlorite and a scavenger) is an exceptionally mild and efficient method for oxidizing aldehydes to carboxylic acids without affecting other sensitive functional groups on the electron-rich heterocycle.
Caption: Oxidation of the aldehyde to the carboxylic acid.
Protocol 5: General Protocol for Pinnick Oxidation
-
Setup: Dissolve the aldehyde (1.0 eq.) in a mixture of t-butanol and water (e.g., 3:1 ratio).
-
Reagents: Add 2-methyl-2-butene (4.0-5.0 eq.) as a scavenger for the hypochlorite byproduct. Then, add a solution of sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq.) in water.
-
Oxidant Addition: Add a solution of sodium chlorite (NaClO₂, 80% technical grade, 1.5 eq.) in water dropwise, keeping the internal temperature below 25°C.
-
Reaction: Stir at room temperature for 4-8 hours.
-
Workup: Dilute the mixture with water and adjust the pH to ~3-4 with 1M HCl. Extract the product with ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the resulting carboxylic acid by recrystallization or chromatography.
Safety and Handling
-
General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store the compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at the recommended temperature of 2-8°C to prevent degradation.[5]
-
Reactivity: Aldehydes can be sensitive to air oxidation. Reagents like NaH and POCl₃ are highly reactive with water and should be handled with extreme care under anhydrous conditions.
Conclusion
This compound is a potent and versatile building block for organic synthesis. Its stable heterocyclic core combined with the reactive aldehyde handle provides a reliable platform for developing novel compounds for pharmaceutical and materials science applications. The protocols and strategic insights provided herein serve as a comprehensive guide for harnessing its full synthetic potential.
References
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde [cymitquimica.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. This compound [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde for Structure-Activity Relationship (SAR) Studies
Abstract
The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic system in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2] The strategic introduction of a carbaldehyde group at the C2 position provides a versatile chemical handle for extensive molecular exploration through derivatization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde. We present detailed protocols for three robust and highly versatile reaction classes—Reductive Amination, Knoevenagel Condensation, and Wittig Olefination—to generate diverse libraries of compounds for Structure-Activity Relationship (SAR) studies. The rationale behind each methodology, step-by-step protocols, and a framework for a systematic SAR study are discussed.
Introduction: The Strategic Value of the Pyrrolo[1,2-a]imidazole Scaffold
The fusion of a pyrrolidine ring with an imidazole core creates a rigid, three-dimensional structure that is amenable to binding in various biological targets.[2][3] This scaffold's inherent stability and synthetic tractability make it an attractive starting point for drug discovery campaigns. The 2-carbaldehyde derivative, in particular, is a key intermediate, as the aldehyde functionality is a prime site for chemical modification, allowing for the systematic modulation of steric, electronic, and physicochemical properties.
Structure-Activity Relationship (SAR) studies are the cornerstone of modern medicinal chemistry, providing critical insights into how specific structural modifications influence a compound's biological activity.[4][5] By creating a focused library of derivatives from a core scaffold and evaluating their biological effects, researchers can identify key pharmacophoric features, optimize potency and selectivity, and improve pharmacokinetic profiles.[6][7] This document outlines the chemical workflows to build such a library from this compound.
Overview of Derivatization Strategies
The aldehyde group is highly reactive and can participate in numerous carbon-carbon and carbon-nitrogen bond-forming reactions. We focus on three high-yield, well-established transformations that offer access to a wide chemical space.
Figure 1: Key derivatization pathways from the core aldehyde scaffold.
Reductive Amination: Introducing Diverse Amine Functionalities
Reductive amination is arguably one of the most powerful methods for synthesizing secondary and tertiary amines from aldehydes.[8][9] The reaction proceeds in two stages: the initial formation of an imine or iminium ion intermediate, followed by its immediate reduction.[10]
-
Expertise & Causality: The choice of reducing agent is critical for a successful one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice because it is a mild and selective reducing agent. It reduces the protonated iminium ion much faster than the starting aldehyde, preventing side reactions like the reduction of the aldehyde to an alcohol.[11] This selectivity allows the reaction to be performed in a single pot, simplifying the experimental procedure. Alternative reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but introduce cyanide waste streams.[8]
Knoevenagel Condensation: Forming Electron-Deficient Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield a new carbon-carbon double bond.[12] This reaction is ideal for introducing conjugated systems and functionalities like nitriles, esters, and ketones.
-
Expertise & Causality: The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[13] The base's role is to deprotonate the active methylene compound (e.g., malononitrile, diethyl malonate), generating a nucleophilic carbanion.[14] This carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration step is often spontaneous or driven by the reaction conditions. The choice of active methylene compound directly dictates the functionality introduced into the final product.
Wittig Reaction: Converting the Aldehyde to an Alkene
The Wittig reaction provides a reliable method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[15][16] This reaction is highly versatile, allowing for the introduction of a wide variety of substituents at the olefinic position.
-
Expertise & Causality: The stereochemical outcome (E vs. Z alkene) is a key consideration and is dependent on the nature of the ylide.[15][17]
-
Non-stabilized ylides (where the R group on the ylide is an alkyl group) are highly reactive and typically yield the Z-alkene as the major product under salt-free conditions.
-
Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive and thermodynamically controlled, leading predominantly to the E-alkene.[17] This predictability is crucial for designing specific geometric isomers in an SAR campaign.
-
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Protocol 1: General Procedure for Reductive Amination
-
Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[9]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Knoevenagel Condensation
-
Setup: Dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in a solvent such as ethanol or toluene (0.2 M).
-
Catalysis: Add a catalytic amount of a base, such as piperidine (0.1 eq).[12]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) for 1-6 hours. For reactions in toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
Purification: If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue should be purified by recrystallization or flash column chromatography on silica gel.
Protocol 3: General Procedure for the Wittig Reaction
This protocol is divided into two parts: preparation of the ylide and the reaction with the aldehyde.
Part A: Phosphonium Ylide Formation
-
Setup: In a flame-dried, two-neck flask under an inert atmosphere (Nitrogen or Argon), add the appropriate triphenylphosphonium salt (1.1 eq) and suspend it in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the suspension to 0 °C or -78 °C, depending on the base. Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq).[16] The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Ylide Formation: Allow the mixture to stir at the same temperature for 30-60 minutes.
Part B: Reaction with Aldehyde
-
Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared ylide solution at the same cold temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product contains the desired alkene and triphenylphosphine oxide as a major byproduct. Purification is typically achieved by flash column chromatography.
Framework for a Structure-Activity Relationship (SAR) Study
The derivatives synthesized using the protocols above form the basis of an iterative SAR study. The goal is to correlate specific structural changes with changes in biological activity.
Figure 2: The iterative cycle of a Structure-Activity Relationship (SAR) study.
-
Synthesis and Characterization: Prepare an initial set of diverse derivatives using the protocols described. It is crucial to fully characterize each new compound to confirm its structure and purity (typically >95% by HPLC) before biological testing.
-
Biological Screening: Test the compounds in a relevant primary biological assay to determine a key activity metric, such as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).
-
Data Analysis: Organize the structural and activity data into a table to facilitate analysis. Look for trends. For example, do bulky substituents increase or decrease activity? Is an electron-donating or electron-withdrawing group preferred at a certain position?
Example SAR Data Table
The following table is a hypothetical representation of data generated from an initial SAR screen.
| Compound ID | Synthetic Route | R-Group Modification | Yield (%) | IC₅₀ (µM) |
| Core-Ald | - | -CHO | - | > 100 |
| RA-01 | Reductive Amination | -CH₂-NH-Cyclopropyl | 78 | 15.2 |
| RA-02 | Reductive Amination | -CH₂-N(CH₃)₂ | 85 | 50.8 |
| RA-03 | Reductive Amination | -CH₂-NH-(4-Fluorophenyl) | 65 | 2.1 |
| KC-01 | Knoevenagel | =C(CN)₂ | 91 | 8.9 |
| KC-02 | Knoevenagel | =CH-CO₂Et | 75 | 22.4 |
| WO-01 | Wittig (Stabilized) | (E)-CH=CH-CO₂Me | 58 | 5.6 |
| WO-02 | Wittig (Unstabilized) | (Z)-CH=CH-CH₃ | 45 | 35.1 |
-
Design and Iterate: Based on the analysis, design the next set of compounds. For instance, from the hypothetical data above, the anilino-methyl derivative (RA-03 ) is the most potent. The next iteration could involve exploring other substituents on the phenyl ring (e.g., chloro, methoxy, trifluoromethyl) to further probe electronic and steric effects.
Conclusion
The this compound is an exceptionally valuable starting material for generating chemical diversity in drug discovery programs. The application of robust and predictable chemical transformations such as reductive amination, Knoevenagel condensation, and the Wittig reaction allows for the systematic and efficient exploration of the chemical space around this privileged scaffold. The protocols and strategic framework provided herein offer a comprehensive guide for researchers to synthesize targeted compound libraries and conduct meaningful SAR studies, accelerating the journey from a hit compound to a clinical candidate.
References
- 1. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. Exploring structure-activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. acgpubs.org [acgpubs.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
The Pyrrolo[1,2-a]imidazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. In this landscape, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a versatile platform for drug design. The pyrrolo[1,2-a]imidazole nucleus is a prime example of such a scaffold, demonstrating a remarkable breadth of biological activities. This bicyclic heterocyclic system, consisting of a fused pyrrole and imidazole ring, has garnered significant attention from researchers, leading to the development of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
This comprehensive guide provides an in-depth exploration of the applications of pyrrolo[1,2-a]imidazoles in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the current state of the field but also detailed, field-proven protocols for the synthesis and biological evaluation of these promising compounds.
A Versatile Core: The Therapeutic Potential of Pyrrolo[1,2-a]imidazoles
The unique electronic and structural features of the pyrrolo[1,2-a]imidazole scaffold allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. This has led to the identification of derivatives with significant therapeutic potential across a range of diseases.
Anticancer Activity: Targeting Cell Proliferation and Survival
A significant body of research has focused on the development of pyrrolo[1,2-a]imidazole derivatives as anticancer agents.[1][2] These compounds have been shown to inhibit the growth of various cancer cell lines, including those of the breast, colon, liver, and prostate.[3] The anticancer activity of these derivatives is often attributed to their ability to interfere with critical cellular processes such as cell division and signaling.
One of the key mechanisms of action for some anticancer pyrrolo[1,2-a]imidazoles is the inhibition of tubulin polymerization.[4][5] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine site of tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4][6] Another avenue of anticancer activity for this class of compounds is the inhibition of protein kinases, such as cyclin-dependent kinase 2 (CDK2), which are crucial regulators of the cell cycle.[3][7]
Mechanism of Action: Tubulin Polymerization Inhibition
Caption: Pyrrolo[1,2-a]imidazoles as tubulin polymerization inhibitors.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyrrolo[1,2-a]imidazoles have emerged as a promising scaffold for the development of novel antibacterial and antifungal compounds.[8][9] Derivatives of this class have shown activity against a range of pathogenic microorganisms, including Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans and Cryptococcus neoformans.[8][10]
The antimicrobial mechanism of action for some pyrrolo[1,2-a]imidazole derivatives is believed to involve the disruption of microbial cell membranes.[8] Quaternary ammonium salts of this scaffold, for instance, can interact with the negatively charged components of the cell membrane, leading to increased permeability and ultimately cell death. Other proposed mechanisms include the inhibition of essential enzymes, such as pyruvate carboxylase in Staphylococcus aureus, or interference with nucleic acid synthesis.[11][12]
Anti-inflammatory and Neuroprotective Potential
Emerging research suggests that the pyrrolo[1,2-a]imidazole scaffold also holds promise for the treatment of inflammatory diseases and neurodegenerative disorders. Certain derivatives have been shown to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines, in cellular models of inflammation.[13][14] This activity is often linked to the modulation of key inflammatory signaling pathways.
In the context of neuroprotection, some pyrrolo[1,2-a]imidazole-containing compounds have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16] Their antioxidant properties and potential to modulate neuronal signaling pathways are areas of active investigation.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrrolo[1,2-a]imidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
-
Anticancer Activity: For tubulin inhibitors, the substitution pattern on the aryl rings attached to the pyrrolo[1,2-a]imidazole core is critical for activity. Specific substitutions can enhance binding to the colchicine site on tubulin.[17] In the case of kinase inhibitors, modifications that improve interactions with the ATP-binding pocket of the target kinase are key to enhancing potency.[7]
-
Antimicrobial Activity: For antimicrobial quaternary ammonium salts, the nature of the substituent on the nitrogen atom of the imidazole ring and the aryl group at the 3-position significantly influences their activity.[8] For instance, the presence of halogen atoms on the 3-aryl ring often enhances antibacterial efficacy.[8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of pyrrolo[1,2-a]imidazole derivatives.
Protocol 1: Synthesis of 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
This protocol describes a general method for the synthesis of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, a common starting point for the development of various bioactive derivatives.[8]
Materials:
-
5-methoxy-3,4-dihydro-2H-pyrrole
-
2-amino-1-arylethanone hydrochloride
-
Triethylamine
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-amino-1-arylethanone hydrochloride (10 mmol) in ethanol (50 mL), add triethylamine (12 mmol) and stir at room temperature for 15 minutes.
-
Add 5-methoxy-3,4-dihydro-2H-pyrrole (10 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Experimental Workflow: Synthesis of 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
Caption: General workflow for the synthesis of the pyrrolo[1,2-a]imidazole core.
Protocol 2: Evaluation of Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Pyrrolo[1,2-a]imidazole test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well microplates
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compounds in culture medium.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Evaluation of Antibacterial Activity using the Kirby-Bauer Disk Diffusion Method
This method is a qualitative test to determine the susceptibility of bacteria to antimicrobial agents.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton agar (MHA) plates
-
Sterile saline
-
Sterile cotton swabs
-
Pyrrolo[1,2-a]imidazole test compounds
-
Sterile filter paper disks (6 mm)
-
Sterile forceps
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate.
-
Impregnate sterile filter paper disks with a known concentration of the test compound.
-
Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antibacterial activity.
Quantitative Data Summary
The following tables summarize the in vitro biological activity of selected pyrrolo[1,2-a]imidazole derivatives.
Table 1: Anticancer Activity of Selected Pyrrolo[1,2-a]azepine Derivatives [3]
| Compound ID | R Group | Cancer Cell Line | IC₅₀ (nM) |
| 3 | -NO₂ | HepG2 | 4 |
| 3 | -NO₂ | MCF7 | 44.2 |
| 3 | -NO₂ | HCT116 | 29.3 |
| 6 | -NHCOCHCl | HepG2 | 1.6 |
| 6 | -NHCOCHCl | HCT116 | 21.1 |
| 5b | -NHCOPh | MCF7 | 10.7 |
| Doxorubicin | (Reference) | HepG2 | 10.8 |
Table 2: Antimicrobial Activity (MIC) of Selected 3-Aryl-5H-pyrrolo[1,2-a]imidazole Quaternary Salts [8]
| Compound ID | R¹ (on 3-Aryl) | R² (on Imidazole N) | S. aureus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| 6b | 4-Cl | 4-phenoxyphenylcarbamoyl-methyl | 4 | 16 |
| 6c | 3,4-diCl | 4-phenoxyphenylcarbamoyl-methyl | 4 | 8 |
| 10c | 4-cyclohexyl | 4-phenoxyphenyl-phenacyl | 4 | >32 |
| 10d | 4-cyclohexyl | 4-F-phenacyl | 2 | >32 |
| 10e | 4-cyclohexyl | 4-Cl-phenacyl | 2 | 16 |
Conclusion and Future Perspectives
The pyrrolo[1,2-a]imidazole scaffold has proven to be a highly versatile and valuable platform in medicinal chemistry. The diverse biological activities exhibited by its derivatives underscore its potential for the development of novel therapeutics for a wide range of diseases. Future research in this area will likely focus on several key aspects:
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by pyrrolo[1,2-a]imidazole derivatives will be crucial for their optimization.
-
Rational Drug Design: The use of computational modeling and structure-based design will facilitate the development of more potent and selective compounds.
-
Expansion of Therapeutic Applications: Further exploration of the anti-inflammatory, neuroprotective, and other potential therapeutic activities of this scaffold is warranted.
-
In Vivo Studies and Clinical Translation: Promising candidates identified through in vitro screening will require rigorous evaluation in animal models and ultimately, in clinical trials to assess their safety and efficacy in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. espublisher.com [espublisher.com]
- 12. nano-ntp.com [nano-ntp.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Kinase Inhibition and the Pyrrolo[1,2-a]imidazole Scaffold
Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[1][2] Kinase inhibitors have emerged as a successful class of drugs, with numerous approved agents targeting various malignancies.[1][3] The core principle of these inhibitors is to block the kinase's ability to phosphorylate its substrates, thereby disrupting the signaling cascades that drive disease progression.[4]
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold has garnered significant interest in medicinal chemistry due to its versatile biological activities.[5][6] This heterocyclic system has been explored for various therapeutic applications, including as neuroprotective agents and, notably, as kinase inhibitors.[6][7] Its rigid, bicyclic structure provides a unique three-dimensional framework for substituent placement, enabling the fine-tuning of interactions with the kinase active site to achieve both potency and selectivity. This guide provides a comprehensive overview of the application of this scaffold in the development of novel kinase inhibitors, complete with detailed experimental protocols.
Featured Kinase Targets for Pyrrolo[1,2-a]imidazole Derivatives
While the pyrrolo[1,2-a]imidazole scaffold can be adapted to target a wide range of kinases, this guide will focus on two prominent and well-validated cancer targets:
-
Aurora Kinases: A family of serine/threonine kinases (Aurora A, B, and C) that are key regulators of mitosis.[3][4] Their overexpression is common in many cancers, making them attractive targets for anti-cancer drug development.[2][3] Inhibition of Aurora kinases leads to defects in cell division and ultimately apoptosis.[4]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): A family of receptor tyrosine kinases (VEGFR1, 2, and 3) that are crucial for angiogenesis, the formation of new blood vessels.[8][9] Tumors require a blood supply to grow and metastasize, and inhibiting VEGFR signaling is a clinically validated anti-cancer strategy.[8][10]
General Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives
A common and effective method for synthesizing the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core involves the cyclization of a substituted 2-(2-oxopyrrolidin-1-yl)acetamide.[11] This approach allows for the introduction of various substituents at different positions of the scaffold, which is crucial for exploring structure-activity relationships (SAR).
Protocol 1: Synthesis of a Representative 2,3-Disubstituted 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
This protocol outlines a general synthetic route. The choice of specific R-groups will depend on the desired kinase target and SAR exploration.
Step 1: Synthesis of 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Dehydration of a substituted 2-(2-oxopyrrolidin-1-yl)acetamide using a dehydrating agent like phosphoryl chloride (POCl₃) yields the 2-chloro derivative.[11] This intermediate is a versatile precursor for further modifications.
Step 2: Introduction of Substituents at the 3-Position The 2-chloro intermediate can undergo various coupling reactions to introduce diverse functionalities at the 3-position. For example, a Suzuki or Stille coupling can be employed to introduce aryl or heteroaryl groups.
Step 3: Modification of the 2-Position The chlorine atom at the 2-position can be substituted via nucleophilic aromatic substitution with various amines or other nucleophiles. Alternatively, it can be removed by hydrogenation over a catalyst like Raney nickel.[11]
Step 4: Quaternization (Optional) The nitrogen atom in the imidazole ring can be alkylated to form quaternary imidazolium salts, which can modulate the compound's physicochemical properties and biological activity.[12]
In Vitro Kinase Inhibition Assays
The initial evaluation of a compound's potential as a kinase inhibitor involves determining its inhibitory activity against the purified target kinase in a cell-free system.[1] The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[1][13]
Protocol 2: Determination of IC50 using a Luminescence-Based Kinase Assay
This protocol is a widely used method for assessing kinase inhibition. It measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human kinase (e.g., Aurora A, VEGFR2)
-
Kinase substrate (specific for the kinase)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Compound Addition: Add the diluted test compounds to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.
-
Detection: Stop the reaction and measure the remaining ATP using the luminescent assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assays for Evaluating Kinase Inhibitor Efficacy
While in vitro assays are crucial for initial screening, it is essential to evaluate a compound's activity in a cellular context.[1][14][15] Cell-based assays provide insights into a compound's cell permeability, target engagement, and effects on downstream signaling pathways.[1][16]
Protocol 3: Western Blot Analysis of Target Phosphorylation
This protocol is a standard method to assess whether a compound inhibits the phosphorylation of a kinase's downstream substrate in cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa for Aurora A, HUVEC for VEGFR2)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (total and phospho-specific for the downstream target)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with PBS and lyse them with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the total and phosphorylated forms of the downstream target protein.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at each compound concentration.
Structure-Activity Relationship (SAR) and Data Interpretation
The systematic modification of the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold and the evaluation of the resulting analogs' inhibitory activity are crucial for identifying potent and selective kinase inhibitors.[17][18][19]
Key Considerations for SAR Studies:
-
Substituents on the Pyrrolo[1,2-a]imidazole Core: The nature and position of substituents can significantly impact potency and selectivity. For example, bulky groups may enhance interactions with hydrophobic pockets in the kinase active site, while hydrogen bond donors and acceptors can form specific interactions with key residues.
-
Chirality: The stereochemistry of the scaffold can be critical for activity.[7] It is often observed that one enantiomer is significantly more potent than the other.[6][7]
-
Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability should be optimized to ensure good drug-like properties.
Data Presentation:
| Compound | R1 | R2 | Aurora A IC50 (nM) | VEGFR2 IC50 (nM) | Cell Proliferation GI50 (µM) |
| 1a | H | Phenyl | 50 | 250 | 1.2 |
| 1b | Cl | Phenyl | 25 | 180 | 0.8 |
| 1c | H | 4-Fluorophenyl | 40 | 150 | 0.9 |
| 1d | Cl | 4-Fluorophenyl | 10 | 80 | 0.3 |
Conclusion
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the exploration of a wide chemical space to optimize potency, selectivity, and drug-like properties. The protocols and guidelines presented here provide a framework for researchers to synthesize, evaluate, and optimize these compounds as potential therapeutics for cancer and other diseases driven by aberrant kinase activity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. inits.at [inits.at]
- 15. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design of Novel Antimicrobial Agents from Pyrrolo[1,2-a]imidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with new mechanisms of action. The pyrrolo[1,2-a]imidazole scaffold has emerged as a promising heterocyclic system in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial properties.[1][2][3] This fused bicyclic system, comprised of a pyrrole and an imidazole ring, offers a unique three-dimensional architecture for substituent placement, enabling fine-tuning of its biological profile.[4] The versatility of the imidazole ring, a key component of many biological processes, provides a robust foundation for designing new drugs.[5][6] This document provides a comprehensive guide for researchers on the rational design, chemical synthesis, and antimicrobial evaluation of novel drug candidates based on the pyrrolo[1,2-a]imidazole scaffold.
Rational Design & Structure-Activity Relationships (SAR)
The antimicrobial potency of pyrrolo[1,2-a]imidazole derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. A thorough understanding of SAR is critical for the rational design of new, more effective agents.
Key Structural Modifications and Their Impact on Antimicrobial Activity
Systematic structural modifications of the pyrrolo[1,2-a]imidazole scaffold have revealed several key determinants for potent antimicrobial activity. The following table summarizes crucial SAR findings from various studies.
| Position of Substitution | Type of Substituent | Effect on Antimicrobial Activity | Target Pathogens | Reference |
| N-1 | Quaternary ammonium salts with long alkyl chains | Increased activity, particularly against Gram-positive bacteria. This is likely due to enhanced interaction with the bacterial cell membrane.[7][8] | Staphylococcus aureus | [1][9] |
| C-2 | Aryl groups | Can modulate the spectrum of activity. | Gram-positive and Gram-negative bacteria | [9] |
| C-3 | Substituted aryl moieties (e.g., dichlorophenyl) | Broad-spectrum activity against both bacteria and fungi. Electron-withdrawing groups can enhance potency. | S. aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Cryptococcus neoformans | [1][9] |
| C-7 | Modifications on the pyrrole ring | Can influence pharmacokinetic properties and overall efficacy. | Varies | [9] |
Mechanistic Considerations for Design
Imidazole-containing compounds exert their antimicrobial effects through various mechanisms.[6][10] When designing new pyrrolo[1,2-a]imidazole derivatives, it is crucial to consider these potential modes of action:
-
Membrane Disruption: The introduction of lipophilic substituents can enhance the molecule's ability to intercalate into and disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[7][10]
-
Enzyme Inhibition: Imidazole derivatives are known to inhibit essential microbial enzymes. For instance, antifungal azoles target lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi.[10]
-
Biofilm Inhibition: Biofilms are a major contributor to antibiotic resistance. Some imidazole derivatives have demonstrated the ability to inhibit biofilm formation and disrupt established biofilms, presenting a promising strategy to combat persistent infections.[5][11][12]
Drug Discovery Workflow
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel antimicrobial agents based on the pyrrolo[1,2-a]imidazole scaffold.
Caption: A generalized workflow for the design and preclinical evaluation of novel pyrrolo[1,2-a]imidazole-based antimicrobial agents.
Chemical Synthesis Protocols
The synthesis of pyrrolo[1,2-a]imidazole derivatives can be achieved through various synthetic routes.[13] One common and effective method involves the condensation of an appropriately substituted 2-amino-1-arylethanone with a cyclic imidate followed by alkylation.[1]
Representative Synthesis of a 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole Derivative
This protocol describes the synthesis of a representative 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which can then be further modified, for instance, by quaternization of the N-1 position.
Caption: Synthetic pathway for a 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole and its subsequent quaternization.
Protocol: Synthesis of 3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles
Materials:
-
5-methoxy-3,4-dihydro-2H-pyrrole
-
Substituted 2-amino-1-arylethanone hydrochloride
-
Triethylamine
-
Ethanol
-
Ethyl acetate
Procedure:
-
Preparation of the free base: To a solution of the substituted 2-amino-1-arylethanone hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir at room temperature for 30 minutes.
-
Condensation: To the reaction mixture, add 5-methoxy-3,4-dihydro-2H-pyrrole (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Protocol: N-1 Alkylation (Quaternization)
Materials:
-
3-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Ethyl acetate
Procedure:
-
Reaction setup: Dissolve the 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 eq) in ethyl acetate.
-
Addition of alkylating agent: Add the alkylating agent (1.1 eq) to the solution.
-
Reflux: Reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The quaternary salt will often precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum.
Antimicrobial Evaluation Protocols
Standardized methods for antimicrobial susceptibility testing are crucial for obtaining reliable and reproducible data. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these assays.[14][15][16]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Test compounds (pyrrolo[1,2-a]imidazole derivatives)
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Growth control (broth with inoculum, no drug)
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in the appropriate broth medium in the wells of a 96-well plate. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).[17]
-
Inoculation: Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for the fungal species being tested.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control well.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Principle: This assay determines the lowest concentration of an antimicrobial agent that kills a specified percentage (typically 99.9%) of the initial microbial population.
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
Reading the Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Biofilm Inhibition Assay
Principle: This assay evaluates the ability of the test compounds to prevent the formation of biofilms by pathogenic microorganisms.
Materials:
-
Test compounds
-
Biofilm-forming microbial strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Inoculation and Treatment: Add the microbial inoculum (adjusted to approximately 1 x 10⁶ CFU/mL) and serial dilutions of the test compounds to the wells of a 96-well plate. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Staining: Add crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing and Solubilization: Wash the wells again with PBS to remove excess stain. Add ethanol to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance in the presence of the test compound indicates biofilm inhibition.[12]
Conclusion
The pyrrolo[1,2-a]imidazole scaffold represents a versatile and promising starting point for the development of novel antimicrobial agents. Through rational design based on established structure-activity relationships, coupled with efficient synthetic strategies and standardized antimicrobial evaluation protocols, researchers can effectively explore the potential of this chemical class to address the growing threat of antimicrobial resistance. The protocols and guidelines presented in this document provide a solid framework for initiating and advancing drug discovery programs centered on pyrrolo[1,2-a]imidazole derivatives.
References
- 1. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quorum Sensing and Biofilm Disrupting Potential of Imidazole Derivatives in Chromobacterium violaceum Using Antimicrobial and Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of structure-based on imidazole core as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. nano-ntp.com [nano-ntp.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Novel Imidazole Derivative AOMI: Enhanced Antibacterial/Anti-Biofilm Properties and Mechanistic Insights | IIETA [iieta.org]
- 13. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. iacld.com [iacld.com]
- 17. chainnetwork.org [chainnetwork.org]
Application Notes and Protocols for Condensation Reactions with 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
Introduction: The Versatile Scaffold of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1] Its rigid, bicyclic structure and rich electronic character make it an attractive core for the development of novel therapeutic agents and functional materials. The introduction of a carbaldehyde group at the 2-position provides a reactive handle for a variety of chemical transformations, most notably condensation reactions, which allow for the facile construction of more complex molecular architectures with extended conjugation.
This application note provides a detailed protocol for a Knoevenagel condensation reaction, a classic and reliable method for carbon-carbon bond formation, using 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde as the starting material.[1][2] This reaction is of significant interest as it enables the synthesis of α,β-unsaturated products, which are valuable intermediates in drug discovery and are known to possess a wide range of biological activities.[3]
Reaction Principle: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[2] The reaction is typically catalyzed by a weak base, such as piperidine or imidazole, which facilitates the deprotonation of the active methylene compound to form a resonance-stabilized carbanion.[2] This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent elimination of a water molecule yields the final α,β-unsaturated product.
The choice of the active methylene compound allows for the introduction of various functionalities into the final product. Common examples include malononitrile, cyanoacetic esters, and barbituric acid derivatives.[3] The electron-withdrawing groups on the active methylene compound are crucial for increasing the acidity of the methylene protons, allowing for deprotonation by a mild base.
Below is a diagram illustrating the general workflow for the Knoevenagel condensation of this compound.
Caption: Experimental workflow for the Knoevenagel condensation.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-((6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methylene)malononitrile.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 623564-38-5 | 136.15 | 1.0 eq | 1.0 |
| Malononitrile | 109-77-3 | 66.06 | 1.1 eq | 1.1 |
| Piperidine | 110-89-4 | 85.15 | 0.1 eq | 0.1 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 10 mL | - |
Equipment:
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Buchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 eq, 1.0 mmol, 136 mg).
-
Addition of Reagents: Add malononitrile (1.1 eq, 1.1 mmol, 73 mg) and absolute ethanol (10 mL). Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq, 0.1 mmol, 8.5 mg or ~10 µL) to the reaction mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle or oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting aldehyde.
-
Work-up: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate may form upon cooling. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-((6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)methylene)malononitrile.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation
The reaction proceeds through a well-established mechanism involving three key steps:
-
Deprotonation: The basic catalyst, piperidine, abstracts an acidic proton from the active methylene compound (malononitrile) to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a tetrahedral intermediate.
-
Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product.
Caption: Simplified mechanism of the Knoevenagel condensation.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no reaction | Inactive catalyst or insufficient heating. | Use freshly distilled piperidine. Ensure the reaction is heated to the reflux temperature of the solvent. |
| Formation of side products | Self-condensation of the aldehyde or side reactions. | Use a mild base like piperidine or pyrrolidine. Avoid strong bases. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficulty in crystallization | Product is highly soluble in the reaction solvent. | Reduce the solvent volume under reduced pressure. Try adding a non-polar co-solvent (e.g., hexane) to induce precipitation. Scratching the flask may also help. |
| Product is an oil | Low melting point of the product or impurities. | Purify the crude product by column chromatography on silica gel. |
Conclusion
The Knoevenagel condensation provides a robust and efficient method for the derivatization of this compound. This protocol offers a straightforward procedure for the synthesis of novel α,β-unsaturated compounds, which are promising candidates for further investigation in drug discovery and materials science. The versatility of the Knoevenagel condensation, allowing for the use of a wide range of active methylene compounds, opens up avenues for the creation of diverse molecular libraries based on the privileged pyrrolo[1,2-a]imidazole scaffold.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vitro Evaluation of Novel Heterocyclic Compounds
Introduction: A Strategic Approach to Screening Novel Heterocyclic Compounds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their diverse chemical reactivity and ability to engage with a wide array of biological targets. The initial in vitro evaluation of these novel chemical entities is a critical phase in the drug discovery pipeline, designed to systematically assess their biological activity, mechanism of action, and potential liabilities. This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and strategic choices that inform a robust screening cascade. Our approach is designed to be a self-validating system, incorporating necessary controls and decision points to ensure data integrity and build a compelling case for promising lead candidates.
The journey from a newly synthesized molecule to a potential drug candidate is one of progressive filtration. We begin with broad questions about a compound's general effect on cell viability and move towards increasingly specific inquiries about its mechanism, molecular target, and drug-like properties. This structured workflow ensures that resources are focused on compounds with the highest potential for success.
Caption: High-level in vitro screening cascade for novel compounds.
Chapter 1: Primary Screening - The Fundamental Question of Cytotoxicity
The first step is to determine if a novel compound exerts any biological effect on whole cells. Cytotoxicity and cell viability assays are the workhorses of primary screening, offering a rapid and cost-effective way to identify "hits." We will focus on two complementary assays that measure distinct cellular processes: metabolic activity and membrane integrity.
MTT Assay: A Measure of Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability based on mitochondrial function.[1] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[2] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[3] The crystals are then solubilized, and the absorbance is measured, typically at 570 nm.[1]
Causality Behind Experimental Choices: We choose the MTT assay for its high throughput, sensitivity, and extensive validation in the literature. It assesses a key hallmark of cell health—metabolic activity—which can be affected by a wide range of cellular insults. However, it's crucial to be aware of its limitations. Compounds that interfere with mitochondrial respiration or act as reducing agents can produce false-positive or false-negative results. Therefore, results should always be confirmed with an orthogonal assay.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Novel heterocyclic test compound, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution: 5 mg/mL in sterile PBS.[4]
-
Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[4]
-
Sterile 96-well flat-bottom microplates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and a "no-cell" blank control.[4]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[3]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[2]
Data Analysis:
-
Calculate Percent Viability:
-
Percent Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
-
-
Determine IC₅₀: Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Lactate Dehydrogenase (LDH) Release Assay: A Measure of Membrane Integrity
Principle: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[5] LDH is a stable cytoplasmic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6] The released LDH catalyzes the conversion of lactate to pyruvate, which then drives the reduction of a tetrazolium salt (INT) to a colored formazan product.[5][6] The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of damaged cells.
Causality Behind Experimental Choices: This assay is an excellent orthogonal method to the MTT assay because it measures a distinct event: cell death via membrane rupture.[6] While MTT measures a loss of viability, LDH directly measures cytotoxicity. It is particularly useful for identifying compounds that induce rapid necrosis. Its simple, no-wash format also makes it suitable for high-throughput screening.[5]
Materials:
-
Cell culture setup and compound-treated plates (as in the MTT protocol)
-
Commercially available LDH detection kit (containing substrate mix, assay buffer, and stop solution) or individually prepared reagents.
-
Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control.
Procedure:
-
Prepare Controls: On the same plate as the treated cells, prepare two essential controls:
-
Spontaneous Release: Wells with untreated cells (vehicle control).
-
Maximum Release: Wells with untreated cells, to which lysis buffer is added 30-60 minutes before the end of the incubation period to cause 100% cell lysis.
-
-
Supernatant Transfer: After the compound incubation period, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[6]
-
Reaction Setup: Add 50 µL of the prepared LDH assay reagent (substrate mix + assay buffer) to each well containing the supernatant.[7]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[8]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
-
-
Determine EC₅₀: Plot the percent cytotoxicity against the log of the compound concentration to determine the half-maximal effective concentration (EC₅₀).
| Parameter | MTT Assay | LDH Release Assay |
| Principle | Metabolic activity (mitochondrial reduction) | Membrane integrity (enzyme release) |
| Measures | Cell Viability / Proliferation | Cytotoxicity / Necrosis |
| Endpoint | Purple Formazan (cell-associated) | Red Formazan (in supernatant) |
| Pros | Highly sensitive, well-established | Direct measure of cell death, fast |
| Cons | Prone to chemical interference | Less sensitive to anti-proliferative effects |
| Reference | [1],[2] | [6],[5] |
| Caption: Comparison of primary cytotoxicity screening assays. |
Chapter 2: Elucidating the Mechanism of Cell Death
Once a compound is identified as cytotoxic, the next critical step is to understand how it induces cell death. Deregulation of apoptosis (programmed cell death) and the cell cycle are common mechanisms for anticancer agents.[9][10]
Apoptosis Induction: Caspase-Glo® 3/7 Assay
Principle: A key event in the apoptotic cascade is the activation of effector caspases, particularly caspase-3 and caspase-7.[9] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method that directly measures the activity of these enzymes.[11] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase in a buffer optimized for cell lysis and caspase activity.[11] When the reagent is added to apoptotic cells, the cells are lysed, and the activated caspase-3/7 cleaves the substrate, releasing aminoluciferin, which is then used by the luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[11][12]
Causality Behind Experimental Choices: We select this "add-mix-measure" assay for its simplicity, sensitivity, and high-throughput compatibility.[11] It directly measures a specific and reliable hallmark of apoptosis, making it a definitive indicator of this cell death pathway.[9] Unlike methods that measure later-stage apoptotic events (like DNA fragmentation), caspase activation is an earlier indicator.
Caption: Simple workflow for the Caspase-Glo® 3/7 assay.
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Cells treated with the test compound (as in Chapter 1)
-
Caspase-Glo® 3/7 Assay System (Promega, Cat.# G8090 or similar)
-
Luminometer plate reader
Procedure:
-
Assay Setup: Plate and treat cells in a white-walled 96-well plate as previously described. Include vehicle controls and a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer.[13] Allow the reagent to equilibrate to room temperature before use.[12]
-
Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13]
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 3 hours.[13] The optimal incubation time may need to be determined empirically.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Calculate Fold Change: Normalize the luminescent signal of treated samples to the vehicle control to determine the fold-increase in caspase-3/7 activity.
-
Dose-Response: Plot the fold change in activity against the log of the compound concentration to generate a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Principle: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M phase).[10] Flow cytometry can quantify the DNA content of individual cells within a population, allowing for the determination of the percentage of cells in each phase.[14] This is typically achieved by staining fixed and permeabilized cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI). Cells in the G1/G0 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells actively replicating DNA in the S phase have a content between 2N and 4N.[10]
Causality Behind Experimental Choices: Flow cytometry provides powerful, multi-parameter data on a single-cell basis.[14] Analyzing the cell cycle distribution reveals cytostatic (growth-inhibiting) effects that may not be apparent from simple cytotoxicity assays. An accumulation of cells in a specific phase is strong evidence for a compound's mechanism of action.[10]
Materials:
-
Cells cultured and treated in 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA for adherent cells
-
Ice-cold 70% Ethanol
-
PI Staining Solution: 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS.[14]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of the test compound and a vehicle control for a set time (e.g., 24 or 48 hours).[14]
-
Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension (300 x g for 5 minutes), discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Store fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
Staining: Centrifuge the fixed cells (500 x g for 5 minutes) to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.[14]
-
Incubation: Incubate in the dark at room temperature for 30 minutes. The RNase A in the solution degrades RNA, ensuring PI only stains DNA.
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[10] Use doublet discrimination gating to exclude cell clumps.[14]
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, FCS Express) to generate a DNA content histogram.
-
Apply a cell cycle model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]
-
Compare the cell cycle distribution of treated samples to the vehicle control to identify cell cycle arrest.
Caption: The cell cycle and corresponding DNA content measured by PI staining.
Chapter 3: Target-Based Assays - Identifying the Molecular Interaction
If a compound shows a consistent cytotoxic effect and a defined mechanism, the next logical step is to identify its molecular target. Many heterocyclic compounds are designed as enzyme inhibitors, particularly targeting protein kinases.
In Vitro Kinase Inhibition Assay
Principle: Protein kinases are a major class of therapeutic targets, and their dysregulation is a hallmark of many diseases.[15] In vitro kinase assays measure the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.[15] In the presence of an inhibitor, the kinase activity decreases, leading to less ADP production and a lower luminescent signal.
Causality Behind Experimental Choices: A direct, cell-free kinase assay is essential to confirm that the compound's cellular effects are due to the inhibition of a specific target. This biochemical validation is a cornerstone of target-based drug discovery. Using a panel of kinases can also establish the compound's selectivity, a critical factor for minimizing off-target effects.
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
ATP (at or near the Kₘ for the kinase)
-
Test compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[15]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, low-volume 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound. In a 384-well plate, add 1 µL of the diluted compound or DMSO control.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in kinase assay buffer.
-
Add 2 µL of the kinase/substrate mix to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind.[15]
-
Prepare an ATP solution. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.[15]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[15]
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[15]
-
-
Measurement: Measure the luminescence using a plate reader.
Data Analysis:
-
Plot the luminescent signal against the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Test against a panel of kinases to determine the selectivity profile.
| Kinase Target | Test Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Caption: Example data table for kinase inhibitor profiling. Staurosporine is a non-selective control.[15] |
Chapter 4: Early Safety and ADME Profiling
A potent compound is of little value if it is toxic or has poor drug-like properties. Early in vitro assessment of safety and ADME (Absorption, Distribution, Metabolism, and Excretion) is crucial to de-risk a project and prioritize candidates.
hERG Channel Assay: Assessing Cardiotoxicity Risk
Principle: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[16] Regulatory agencies mandate testing for hERG liability.[16] The automated patch-clamp assay is a high-throughput method to measure the ionic currents flowing through hERG channels expressed in a stable cell line (e.g., HEK293).[16] The effect of a compound is determined by measuring the inhibition of the hERG current at various concentrations to calculate an IC₅₀ value.
-
Cell Preparation: Use a cell line stably expressing the hERG channel. On the day of the experiment, prepare a single-cell suspension.[16]
-
System Setup: Load the cell suspension, internal and external solutions, and compound plates into the automated patch-clamp system.
-
Data Acquisition: The system automatically performs cell capture, sealing, whole-cell configuration, and applies a specific voltage protocol to elicit hERG currents.[16]
-
Compound Application: Record baseline currents, then sequentially apply the vehicle control followed by increasing concentrations of the test compound. A known hERG inhibitor (e.g., cisapride) should be used as a positive control.[17]
-
Analysis: Measure the peak tail current at each concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ from a dose-response curve.[17]
Ames Test: Assessing Mutagenicity
Principle: The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.[18][19] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot grow on a histidine-deficient medium.[20] The test measures the ability of a compound to cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow and form colonies on a histidine-free plate.[19] A positive test, indicated by a significant increase in the number of revertant colonies compared to the spontaneous reversion rate, suggests the compound is a mutagen and potentially a carcinogen.[18]
In Vitro Metabolic Stability Assay
Principle: The liver is the primary site of drug metabolism, mainly mediated by cytochrome P450 (CYP) enzymes.[21] Metabolic stability is a measure of a compound's susceptibility to metabolism. The in vitro assay typically uses human liver microsomes (HLM), which are subcellular fractions containing high concentrations of CYP enzymes.[21][22] The test compound is incubated with HLM in the presence of the cofactor NADPH to initiate the metabolic reactions.[23] The amount of the parent compound remaining is measured at various time points by LC-MS/MS.[22]
Data Analysis: The rate of disappearance of the compound is used to calculate key parameters like the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).[23] Compounds that are rapidly metabolized may have poor bioavailability and a short duration of action in vivo.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: PAMPA is a cell-free method used to predict passive oral absorption of compounds.[24] It measures the diffusion of a compound from a donor compartment, through an artificial membrane coated with a lipid solution (mimicking the gastrointestinal tract), to an acceptor compartment.[25] After an incubation period, the concentration of the compound in both compartments is measured (e.g., by UV-Vis spectroscopy or LC-MS/MS) to determine its permeability.
Causality Behind Experimental Choices: PAMPA is a cost-effective, high-throughput alternative to cell-based permeability assays (like Caco-2) for early-stage screening.[24] It specifically measures passive diffusion, which is the primary route of absorption for many drugs, providing a valuable early indicator of potential oral bioavailability.[25]
Conclusion
This structured, multi-parametric approach to the in vitro evaluation of novel heterocyclic compounds provides a robust framework for making critical go/no-go decisions in the drug discovery process. By systematically assessing cytotoxicity, mechanism of action, molecular target, and key safety/ADME liabilities, research teams can efficiently identify and advance lead candidates with the highest probability of downstream success. Each assay serves as a validation point for the next, building a comprehensive data package that is both scientifically sound and strategically invaluable.
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 12. Caspase 3/7 Activity [protocols.io]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. fda.gov [fda.gov]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 22. mercell.com [mercell.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
The Versatile Pyrrole-2-Carbaldehyde: A Gateway to Fused Heterocyclic Systems of Medicinal Significance
Introduction: The Strategic Importance of Pyrrole-2-Carbaldehyde in Heterocyclic Synthesis
Pyrrole-2-carbaldehyde, a readily accessible and highly reactive building block, stands as a cornerstone in the synthesis of a diverse array of fused heterocyclic systems. Its strategic importance lies in the electrophilic nature of the aldehyde carbon and the nucleophilic character of the pyrrole ring, a duality that enables a rich and varied chemistry. This guide provides an in-depth exploration of the synthetic pathways originating from this versatile precursor, with a focus on the construction of indolizine, pyrrolo[1,2-a]pyrazine, and pyrrolo[1,2-a]pyrimidine scaffolds. These fused systems are prevalent in numerous biologically active natural products and pharmaceutical agents, making their efficient synthesis a critical endeavor for researchers in medicinal chemistry and drug development.
This document is structured to provide not just a set of protocols, but a deeper understanding of the underlying principles governing these transformations. We will delve into the mechanistic rationale behind key reactions, offer practical insights into experimental design, and provide detailed, step-by-step procedures for the synthesis of these valuable heterocyclic cores.
Part 1: The Foundation - Vilsmeier-Haack Formylation of Pyrrole
The journey into the synthesis of fused heterocycles from pyrrole-2-carbaldehyde logically begins with the efficient preparation of the starting material itself. The Vilsmeier-Haack reaction is the most common and effective method for the formylation of electron-rich heterocycles like pyrrole.[1][2][3]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4][5] This electrophilic species is then attacked by the electron-rich pyrrole ring, preferentially at the C2 position, to form a stable intermediate. Subsequent hydrolysis of the resulting iminium salt furnishes the desired pyrrole-2-carbaldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Heterocyclic Aldehydes
Welcome to the technical support center for the purification of polar heterocyclic aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these often labile and highly polar molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt methods for your specific compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides a foundational understanding of the challenges associated with purifying polar heterocyclic aldehydes.
Q1: What are the most common impurities I should expect when working with polar heterocyclic aldehydes?
A1: The most prevalent impurities are typically the corresponding carboxylic acids (from oxidation by air), alcohols (from reduction or as synthetic precursors), and aldol or self-condensation products.[1][2] For heterocyclic compounds, unreacted starting materials and regioisomers formed during synthesis can also be significant impurities.[1][2]
Q2: My polar heterocyclic aldehyde is streaking badly on a silica gel TLC plate. What is causing this and how can I fix it?
A2: Streaking is a common issue when purifying polar compounds, especially those containing nitrogen, on standard silica gel.[1][3] This is often due to strong interactions between the basic nitrogen of the heterocycle and the acidic silanol groups on the silica surface.[1][4] Here are several solutions:
-
Mobile Phase Additives: For basic compounds like pyridine derivatives, add a small amount of a basic modifier to the eluent, such as triethylamine (0.1–2.0%) or a solution of ammonia in methanol (e.g., 1-10% NH3 in MeOH) mixed with dichloromethane.[1][4] This neutralizes the acidic sites on the silica. For acidic impurities, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve peak shape.[1]
-
Alternative Stationary Phases: Consider using a different stationary phase for your chromatography.[1] Options include:
Q3: My aldehyde seems to be decomposing on the silica gel column. What can I do?
A3: Aldehyde instability on silica gel is a frequent problem, often due to the acidic nature of the stationary phase which can catalyze degradation or polymerization.[5][8]
-
Deactivate the Silica: You can neutralize the acidic sites by pre-treating the silica.[9] This can be done by flushing the packed column with your eluent containing a small amount of a base like triethylamine (1-3%) before loading your sample.[9]
-
Use Alternative Adsorbents: Consider using less acidic stationary phases like neutral alumina or florisil.[5]
-
Protection/Deprotection: In some cases, it may be beneficial to protect the aldehyde as an acetal, purify the more stable acetal, and then deprotect to regenerate the pure aldehyde.[10]
Q4: Are there any non-chromatographic methods to purify my polar aldehyde?
A4: Yes, several classical techniques can be very effective:
-
Recrystallization: If your aldehyde is a solid, recrystallization is a powerful purification method.[11][12] The key is to find a solvent or solvent system in which your compound is highly soluble when hot and poorly soluble when cold, while impurities remain in solution.[11][13]
-
Acid-Base Extraction: This technique is useful for separating acidic or basic impurities from your neutral aldehyde.[14][15] For example, washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate) can remove acidic impurities by converting them into water-soluble salts.[15]
-
Bisulfite Adduct Formation: Aldehydes can react with sodium bisulfite to form a water-soluble adduct.[16][17] This allows you to wash away organic impurities with an immiscible solvent. The aldehyde can then be regenerated by adding a base.[16][18][19]
Part 2: Troubleshooting Guides
This section provides in-depth, scenario-based troubleshooting for common purification techniques.
Troubleshooting Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks or will not elute from the column. | 1. Strong interaction with silica: The polar heterocyclic aldehyde is binding too strongly to the acidic silanol groups.[4] 2. Insufficiently polar eluent: The mobile phase is not strong enough to move the compound. | 1. Add a modifier: For basic heterocycles, add 0.5-2% triethylamine or ammonia in methanol to your eluent to neutralize the silica.[1][3][4] 2. Increase eluent polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in dichloromethane).[20] Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[4][20] 3. Switch to a different stationary phase: Consider using neutral alumina or reverse-phase (C18) silica.[1][5] |
| Compound decomposes on the column. | 1. Acid-catalyzed degradation: The acidic nature of the silica gel is causing your aldehyde to degrade.[5] 2. Prolonged exposure: The compound is spending too much time on the column. | 1. Deactivate the silica: Pre-elute the column with your solvent system containing 1-2% triethylamine.[9] 2. Use flash chromatography: The increased flow rate minimizes the time the compound spends on the stationary phase. 3. Consider an alternative technique: If decomposition is severe, methods like recrystallization or bisulfite adduct formation may be more suitable. |
| Poor separation of closely related impurities. | 1. Inappropriate solvent system: The chosen eluent does not provide enough selectivity. 2. Column overloading: Too much sample has been loaded onto the column. | 1. Optimize the solvent system: Use TLC to screen various solvent combinations to maximize the difference in Rf values. Sometimes a less polar, more selective solvent system is better than a highly polar one that moves everything quickly. 2. Reduce the sample load: Use a larger column or less crude material. A general rule is to use 20-50 times the weight of adsorbent to the sample weight.[21] 3. Try a different stationary phase: Alumina or a bonded phase might offer different selectivity. |
Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | 1. Solution is too supersaturated. 2. Melting point of the compound is lower than the boiling point of the solvent. 3. Presence of impurities that inhibit crystallization. | 1. Add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.[13] 2. Change solvent: Choose a lower-boiling point solvent. 3. Induce crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[13] |
| No crystals form upon cooling. | 1. Solution is not saturated. 2. Too much solvent was used. | 1. Evaporate some solvent: Gently heat the solution to boil off some of the solvent to increase the concentration.[13] 2. Induce crystallization: Scratch the flask or add a seed crystal. 3. Cool further: Place the flask in an ice bath. |
| Low recovery of the purified compound. | 1. Compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing the crystals. | 1. Cool thoroughly: Ensure the solution is cooled in an ice bath to minimize solubility. 2. Minimize washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[12] 3. Second crop: Collect the filtrate (mother liquor), concentrate it, and cool again to obtain a second crop of crystals.[11] |
Part 3: Detailed Protocols & Visual Workflows
Protocol 1: Purification via Bisulfite Adduct Formation
This method is particularly useful for separating aldehydes from non-carbonyl containing impurities, especially when chromatography is challenging.[19][22]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture containing the polar heterocyclic aldehyde in a suitable water-miscible solvent like methanol, ethanol, or THF.[16][18]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the dissolved mixture.[16][18] Shake the mixture vigorously. The reaction can be monitored by TLC for the disappearance of the aldehyde spot.
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water. Shake well and separate the layers. The bisulfite adduct of the aldehyde will be in the aqueous layer, while non-aldehyde impurities will be in the organic layer.[16][18] Repeat the extraction of the aqueous layer to remove all organic-soluble impurities.
-
Regeneration of Aldehyde: Isolate the aqueous layer containing the bisulfite adduct. Add a fresh portion of an organic solvent. While stirring, slowly add a base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) until the solution is basic (check with pH paper).[16][18][19] This will reverse the reaction and regenerate the aldehyde.
-
Final Extraction and Isolation: The regenerated aldehyde will now be in the organic layer. Separate the layers and extract the aqueous layer a few more times with the organic solvent. Combine the organic extracts, dry with a drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Workflow for Bisulfite Adduct Purification
References
- 1. benchchem.com [benchchem.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. biotage.com [biotage.com]
- 8. EP0096153A2 - Stabilization of aldehydes - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Stabilization of Aldehydes as Propylene Glycol Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. rubingroup.org [rubingroup.org]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Workup [chem.rochester.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 20. chem.rochester.edu [chem.rochester.edu]
- 21. web.uvic.ca [web.uvic.ca]
- 22. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yield in multi-step synthesis of pyrrolo[1,2-a]imidazole derivatives
A Senior Application Scientist's Guide to Overcoming Low Yields in Multi-Step Syntheses
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]imidazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges, particularly low yields, in the multi-step construction of this valuable heterocyclic scaffold. As Senior Application Scientists, we understand that synthetic roadblocks can be frustrating and time-consuming. This resource provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to help you navigate the complexities of these syntheses.
Core Challenge: Why Do Pyrrolo[1,2-a]imidazole Syntheses Suffer from Low Yields?
The construction of the fused pyrrolo[1,2-a]imidazole core often involves multi-component reactions (MCRs) or cascade sequences where multiple bonds are formed in a single pot. While elegant and efficient, these reactions are highly sensitive to a multitude of parameters. Low yields typically stem from one or more of the following root causes:
-
Poor Reactivity of Precursors: Steric hindrance or unfavorable electronic properties of starting materials can impede key bond-forming steps.
-
Competing Side Reactions: The formation of undesired side products, such as uncyclized intermediates, isomers, or products from alternative reaction pathways, can significantly consume starting materials.[1][2]
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, catalyst, temperature, or reagent stoichiometry can drastically lower the efficiency of the desired transformation.
-
Instability of Intermediates: Key intermediates may be unstable under the reaction conditions, leading to decomposition before they can proceed to the next step.
-
Purification Difficulties: The final product may be difficult to separate from closely related impurities or unreacted starting materials, leading to apparent low yields after isolation.
This guide is structured to address these core issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols focused on the most common synthetic strategies.
Troubleshooting Workflow: A Logical Approach
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. The following workflow provides a logical decision-making process to diagnose and resolve low-yield issues.
References
Stability issues of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde in solution
Technical Support Center: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
Welcome to the dedicated technical support guide for this compound (CAS: 623564-38-5). This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) - General Handling & Storage
This section covers the most common initial questions regarding the handling and storage of the compound.
Q1.1: How should I store the solid this compound?
A1.1: The solid compound, often a pale yellow powder, should be stored under inert gas (argon or nitrogen) in a tightly sealed container.[1] For long-term storage, keep it in a freezer at -20°C, protected from light and moisture. The fused bicyclic imidazole ring system provides a degree of stability, but the aldehyde functional group can be susceptible to slow air oxidation over time, even in the solid state.[2][3]
Q1.2: What is the best solvent to prepare a stock solution? Which solvents should I avoid?
A1.2:
-
Recommended: For maximum stability, use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are non-reactive towards the aldehyde group.
-
Use with Caution: Aprotic solvents like Acetonitrile (MeCN) are generally acceptable for short-term use and immediate application in reactions.
-
Avoid for Long-Term Storage: Protic solvents, especially methanol and water, should be avoided for preparing stock solutions intended for long-term storage. The aldehyde group can reversibly react with these solvents to form hemiacetals or hydrate to gem-diols, respectively.[4] While imidazole aldehydes are less reactive in this regard compared to similar pyridine-based compounds, this equilibrium can still affect compound quantification and reactivity over time.[4]
Q1.3: My freshly prepared solution in DMSO has a slight yellow tint. Is this normal?
A1.3: Yes, a pale yellow color is characteristic of this compound in solution and is not necessarily an immediate sign of degradation.[1] However, a progressive darkening of the color to yellow-brown or brown upon storage is indicative of degradation and should be investigated (See Section 2).
Section 2: Troubleshooting Guide - Diagnosing Instability in Solution
This section addresses specific experimental observations that suggest compound instability.
Caption: Troubleshooting workflow for stability issues.
Q2.1: My solution turned from pale yellow to a distinct brown color after being stored for a week on the benchtop. What happened?
A2.1: This is a classic sign of oxidative degradation. The imidazole moiety, while part of a fused ring, can be susceptible to base-mediated autoxidation and photodegradation when in solution.[5] The aldehyde group is also prone to oxidation. This process is often accelerated by:
-
Exposure to Air (Oxygen): Autoxidation can occur, leading to colored polymeric byproducts.
-
Exposure to Light: Photodegradation is a known pathway for imidazole-containing compounds.[5]
-
Basic pH: Even trace amounts of basic impurities can catalyze oxidation.[5]
Recommendation: Always store stock solutions at -20°C or -80°C in amber vials with a tight-fitting cap, and blanket the headspace with an inert gas like argon before sealing.
Q2.2: My HPLC/LC-MS analysis shows the main peak decreasing over time, with several new, more polar peaks appearing. What are these impurities?
A2.2: The appearance of more polar impurities suggests degradation products that have incorporated oxygen. Based on the known reactivity of this chemical class, the new peaks are likely one or more of the following:
-
The corresponding carboxylic acid: The most common degradation product, formed by the oxidation of the aldehyde group. This is often observed in the presence of air or mild oxidizing agents.[6]
-
Gem-diol: If aqueous media or non-anhydrous protic solvents are used, the aldehyde can hydrate to form a geminal diol.[4] This is a reversible equilibrium, but it may be observed as a distinct species in analytical runs.
-
Products of Imidazole Ring Oxidation: More complex degradation can involve oxidation of the electron-rich imidazole ring itself, leading to ring-opened or other modified structures, similar to pathways observed in related complex molecules.[5]
The diagram below illustrates these primary degradation pathways.
Caption: Potential degradation pathways in solution.
Q2.3: I'm using the aldehyde in a reaction (e.g., a reductive amination or Wittig reaction), and my yields are poor and inconsistent. Could the starting material be the problem?
A2.3: Absolutely. The stability of the aldehyde under your specific reaction conditions is critical.
-
pH Sensitivity: Imidazole is a basic heterocycle and can be protonated in acidic conditions.[7] Conversely, strongly basic conditions (pH > 9) can promote degradation pathways like the Cannizzaro reaction (for aldehydes lacking an alpha-proton) or base-mediated oxidation.[4][5] If your reaction involves strong acids or bases, the aldehyde may be degrading before it can react.
-
Reagent Compatibility: Ensure your reagents are pure. For example, some amine batches for reductive amination can be slightly basic, which could impact aldehyde stability over the course of a long reaction time.
-
Thermal Stability: While the core scaffold is robust, prolonged heating in solution, especially in the presence of impurities, can accelerate degradation.
Recommendation: Run a control experiment where you expose the aldehyde to the final reaction conditions (solvent, temperature, pH, without the other key reactant) for the full reaction time. Analyze the mixture by HPLC or LC-MS to quantify any degradation.
Section 3: Protocols for Stability Assessment and Handling
This section provides actionable protocols for proactive stability management.
Protocol 3.1: Recommended Procedure for Stock Solution Preparation
-
Preparation: Allow the solid compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent: Use anhydrous, high-purity DMSO (<0.02% water).
-
Weighing: Weigh the required amount of solid in a clean, dry vial.
-
Dissolution: Add the solvent via a syringe to the desired concentration (e.g., 10 mM or 50 mM). Cap the vial and vortex until fully dissolved.
-
Inerting: Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen.
-
Storage: Seal the vial tightly with a PTFE-lined cap. Wrap the vial in aluminum foil to protect it from light.
-
Labeling & Freezing: Clearly label the vial with the compound name, concentration, solvent, and date. Store immediately at -20°C or -80°C.
-
Use: When using the stock, allow it to thaw completely and vortex gently before opening. Minimize the time the solution spends at room temperature and on the benchtop.
Protocol 3.2: Forced Degradation Study
A forced degradation study is essential to understand the compound's liabilities. This protocol exposes the compound to harsh conditions to intentionally induce degradation, allowing for the identification of degradation products and sensitive parameters.
| Condition | Procedure | Primary Degradation Pathway Investigated |
| Acidic Hydrolysis | Dilute stock solution to ~1 mg/mL in 0.1 M HCl. Incubate at 50°C for 24-48h. | Acid-catalyzed reactions (e.g., hydrolysis of any protecting groups, though less likely for this core). |
| Basic Hydrolysis | Dilute stock solution to ~1 mg/mL in 0.1 M NaOH. Incubate at RT for 4-8h. | Base-catalyzed reactions (e.g., Cannizzaro, autoxidation).[4][5] |
| Oxidation | Dilute stock solution to ~1 mg/mL in a 3% H₂O₂ solution. Incubate at RT for 8-24h. | Oxidation of the aldehyde and/or the imidazole ring.[5] |
| Thermal Stress | Store the solution (in DMSO) at 70°C for 72h, protected from light. | General thermal decomposition. |
| Photostability | Expose the solution (in DMSO) in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24h. | Photodegradation of the imidazole ring.[5] |
Analysis: After exposure, neutralize the acidic and basic samples. Analyze all samples, alongside a control (stored at 4°C in the dark), by a stability-indicating HPLC-UV/MS method to identify and quantify the parent compound and any new peaks.
Section 4: Key Chemical Principles
Caption: Key reactive sites of the molecule.
-
The Aldehyde Moiety: Aldehydes are inherently reactive functional groups. The primary stability concern is oxidation to the less reactive carboxylic acid. This can be mediated by atmospheric oxygen, light, or contaminating peroxides in solvents like THF or ether (another reason to favor DMSO).
-
The Imidazole Ring: The imidazole ring is a π-excessive heterocycle, making it electron-rich and susceptible to certain types of oxidation.[7] Its basic nitrogen atom means the compound's overall charge and reactivity can be highly dependent on the solution's pH.[8] Studies on complex drugs containing imidazole moieties confirm their liability to both base-mediated autoxidation and photodegradation in solution.[5]
-
The Fused Pyrrolidine Ring: The fusion of the pyrrolidine ring to the imidazole ring creates a rigid structure that provides significant stability to the core scaffold.[2][3] This inherent stability is a key feature, meaning that degradation issues are almost always linked to the more reactive aldehyde and imidazole functionalities rather than the bicyclic core itself.
By understanding these principles and implementing the recommended handling and storage protocols, researchers can significantly mitigate the risks of compound degradation, ensuring the reliability and reproducibility of their experimental results.
References
- 1. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde [cymitquimica.com]
- 2. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 8. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of pyrrolo[1,2-a]imidazole compounds for biological assays
A Guide to Improving Solubility for Biological Assays
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've developed this guide to address one of the most common hurdles in the preclinical assessment of pyrrolo[1,2-a]imidazole compounds: poor aqueous solubility. This scaffold is a cornerstone in medicinal chemistry, but its often lipophilic and planar nature can lead to significant challenges in obtaining reliable data from biological assays.[1]
This resource provides a systematic, causality-driven approach to troubleshooting and overcoming these solubility issues, ensuring the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when working with this compound class.
Q1: My pyrrolo[1,2-a]imidazole compound is sparingly soluble in everything. Why is this class so challenging?
The difficulty often stems from two core physicochemical properties. Firstly, the fused heterocyclic ring system is rigid and planar, which can promote efficient crystal lattice packing (high melting point), making it difficult for solvent molecules to break it apart. Secondly, modifications made to enhance biological activity often involve adding lipophilic groups, which increases the compound's hydrophobicity and drives it out of aqueous solutions. Studies on related pyrrole-imidazole polyamides have shown they have a strong tendency to form aggregates in solution, which is another manifestation of poor solubility.[2][3][4]
Q2: I've dissolved my compound in 100% DMSO, but it crashes out immediately upon dilution into my aqueous assay buffer. What is happening?
This is a classic case of supersaturation and precipitation, highlighting the difference between thermodynamic and kinetic solubility. Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many nonpolar compounds.[5] However, when this DMSO stock is introduced into an aqueous buffer (an anti-solvent for the compound), the overall solvent environment becomes much more polar. The compound is now above its thermodynamic solubility limit in the new solvent mixture and precipitates out. The initial, higher concentration you measure right after dilution is its "kinetic solubility," which is often not stable over the time course of a biological assay.[6]
Q3: What is the absolute maximum concentration of DMSO I can use in my assay?
There is no universal answer, as tolerance is highly dependent on the specific assay system.
-
Biochemical/Enzyme Assays: Some isolated enzymes can tolerate up to 5-10% DMSO, though it's always critical to run a solvent-only control, as DMSO can directly inhibit or activate certain enzymes.[6][7]
-
Cell-Based Assays: Mammalian cells are far more sensitive. Typically, DMSO concentrations should be kept below 0.5%, and ideally at or below 0.1%, to avoid artifacts.[8] High concentrations of DMSO can increase membrane permeability, induce protein denaturation, or even act as a free radical scavenger, all of which can confound your results.[5][9] Always perform a DMSO toxicity curve for your specific cell line and assay endpoint.
Q4: Can I use gentle heating or sonication to get my compound into solution?
Yes, these can be useful for dissolving compounds in your initial stock solvent (e.g., DMSO). Heating provides the energy needed to overcome the crystal lattice energy, while sonication uses high-frequency sound waves to agitate the solvent and break apart particles. However, be cautious. These methods create a supersaturated solution. The compound may precipitate out again upon cooling to room temperature or upon dilution into an aqueous buffer. Furthermore, ensure your compound is thermally stable before applying heat.
Q5: My compound has an imidazole ring. Can I use pH to my advantage?
Absolutely. The imidazole ring is basic and can be protonated under acidic conditions.[10] This protonation adds a positive charge to the molecule, which can dramatically increase its interaction with polar water molecules and improve solubility.[11][12] The pKa of the imidazole ring is crucial here; you need to adjust the pH of your buffer to be below the pKa to ensure a significant portion of the compound is in its protonated, more soluble form.[10] However, you must verify that the pH change does not negatively impact your assay target (e.g., enzyme activity or cell viability).[13]
Troubleshooting Guide: A Systematic Approach to Solubilization
When facing solubility issues, a random trial-and-error approach is inefficient. Follow this systematic workflow to identify a robust solution.
Workflow for Solubility Optimization
Caption: A decision-making workflow for troubleshooting compound solubility.
Step 1: Co-Solvent Screening
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[14][15] They disrupt water's hydrogen-bonding network, making it more favorable for nonpolar solutes to remain in solution.[16]
Commonly Used Co-solvents:
| Co-solvent | Key Properties & Use Cases | Typical Concentration |
| PEG 400 | Polyethylene glycol 400. Highly effective for many hydrophobic compounds.[16][17] | 5-20% (v/v) |
| Propylene Glycol | Good solubilizing power; commonly used in pharmaceutical formulations.[18] | 5-20% (v/v) |
| Ethanol | Effective but can be more disruptive to protein structures and cells at higher concentrations.[18] | 1-10% (v/v) |
| Glycerin | A viscous polyol, also known for its cryoprotectant properties.[18] | 5-20% (v/v) |
See Protocol 2 in the Appendix for a detailed Co-solvent Screening methodology. Always remember to test the final co-solvent/buffer mixture (vehicle) alone in your assay to ensure it has no independent biological activity.
Step 2: pH-Dependent Solubility Study
As discussed in the FAQs, leveraging the basic imidazole nitrogen is a powerful strategy. This involves preparing your assay buffer at various pH values (e.g., from pH 7.4 down to 5.5 in 0.5 unit increments) and assessing the compound's solubility at each point.
Key Considerations:
-
Compound pKa: The strategy is most effective if the buffer pH is at least 1-2 units below the pKa of the imidazole ring.
-
Assay Compatibility: You must confirm that your biological system (enzyme, cells) is stable and functional at the tested pH. A pH activity profile of your target is essential.
-
Buffer Capacity: Ensure the chosen buffer has sufficient capacity to maintain the desired pH after the addition of your compound stock.[15]
Step 3: Formulation with Solubility Enhancers (Cyclodextrins)
For particularly stubborn compounds, formulation excipients can be employed. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate a poorly soluble "guest" molecule (your compound) within this cavity, forming a water-soluble "inclusion complex".[21][22][23]
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative due to its high aqueous solubility and low toxicity.[2][3] Research has specifically shown that HP-β-CD can dramatically increase the soluble concentration of pyrrole-imidazole compounds, in some cases over 50-fold, and allows for a significant reduction in the required percentage of DMSO.[2][3]
See Protocol 3 in the Appendix for a detailed methodology on using HP-β-CD.
Appendix: Detailed Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol determines the kinetic solubility of your compound in the final assay buffer.
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).
-
Serial Dilution: Create a serial dilution of the stock in 100% DMSO.
-
Dilution into Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your final aqueous assay buffer in a 96-well plate. This maintains a constant final DMSO concentration (e.g., 2%).
-
Incubation: Shake the plate at room temperature for 1-2 hours.
-
Precipitate Removal: Filter the plate using a 96-well filter plate (e.g., 0.45 µm pore size) or centrifuge the plate at high speed (e.g., 4000 x g for 15 min) to pellet any precipitate.
-
Quantification: Carefully transfer the supernatant to a new plate. Quantify the concentration of the soluble compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve prepared in the same assay buffer/DMSO mixture.
-
Analysis: The highest concentration at which no precipitation is observed (or the concentration measured in the supernatant) is the kinetic solubility.[6]
Protocol 2: Co-solvent Screening
-
Prepare Co-solvent Buffers: Prepare your primary assay buffer containing various concentrations of each co-solvent you wish to test (e.g., 5%, 10%, and 20% PEG 400).
-
Perform Solubility Assessment: Repeat the steps outlined in Protocol 1 for each co-solvent buffer.
-
Assess for Improvement: Compare the kinetic solubility values obtained in the co-solvent buffers to the value from the original aqueous buffer.
-
Validate in Assay: Once an effective co-solvent system is identified, run two controls in your biological assay:
-
A "vehicle control" containing the assay buffer with the selected co-solvent concentration and the same final % of DMSO as your test article, but no compound.
-
A "DMSO control" with only the final % of DMSO in the assay buffer. This ensures the co-solvent itself is not causing an assay artifact.
-
Protocol 3: Utilizing Cyclodextrins (HP-β-CD) for Solubilization
This protocol describes a method for preparing a compound-cyclodextrin inclusion complex.
-
Prepare HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD in your aqueous assay buffer (e.g., 50-100 mM). This may require gentle warming to fully dissolve.[2][3]
-
Prepare Compound Stock: Dissolve your pyrrolo[1,2-a]imidazole compound in a minimal amount of a suitable organic solvent like DMSO or ethanol.[23]
-
Form the Complex: While vortexing or stirring the HP-β-CD solution, add the compound stock solution dropwise.[23] The molar ratio of HP-β-CD to compound is a critical parameter to optimize, often starting in the range of 100:1 to 1000:1.
-
Equilibrate: Allow the mixture to stir at room temperature for 24-48 hours to ensure maximum complex formation.
-
Filter and Quantify: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, precipitated compound. Quantify the concentration of the solubilized compound in the filtrate via HPLC-UV or LC-MS/MS.
-
Assay Validation: Use the prepared, filtered complex solution as your stock for the biological assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD in the assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization and Solubilization of Pyrrole–Imidazole Polyamide Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Scholars@Duke publication: Characterization and solubilization of pyrrole-imidazole polyamide aggregates. [scholars.duke.edu]
- 5. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS | Experimental Oncology [exp-oncology.com.ua]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. bepls.com [bepls.com]
- 17. scispace.com [scispace.com]
- 18. Cosolvent - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 23. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Regioselectivity in the Functionalization of Pyrrolo[1,2-a]imidazoles
Welcome to the technical support center for the functionalization of pyrrolo[1,2-a]imidazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic scaffold. Here, we address common challenges and questions regarding the regioselectivity of various functionalization reactions. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot your experiments effectively.
Understanding the Pyrrolo[1,2-a]imidazole Core: A Game of Electronics and Sterics
The pyrrolo[1,2-a]imidazole scaffold is a fused heterocyclic system that combines the electron-rich nature of a pyrrole ring with the electronic properties of an imidazole ring. This fusion results in a unique distribution of electron density across the molecule, which dictates its reactivity towards various reagents. Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent electronic properties of the ring system.
The pyrrole-like nitrogen atom (N4) donates its lone pair of electrons into the aromatic system, increasing the electron density of the pyrrole moiety. In contrast, the pyridine-like nitrogen atom (N2) of the imidazole ring is generally electron-withdrawing. This interplay of electron-donating and -withdrawing effects leads to a nuanced reactivity profile.
Computational studies and experimental evidence from related heterocyclic systems suggest that the positions most susceptible to electrophilic attack are typically C1 and C3 in the pyrrole ring and C5 and C7 in the imidazole ring, with the pyrrole ring generally being more activated. However, the precise outcome of a reaction is a delicate balance of several factors.
Troubleshooting Guides & FAQs
Category 1: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of heterocyclic functionalization. However, achieving the desired regioselectivity with pyrrolo[1,2-a]imidazoles can be challenging.
Question 1: My Friedel-Crafts acylation is giving me a mixture of C1 and C3 isomers. How can I improve the selectivity for the C1 position?
Answer:
This is a common issue that arises from the comparable nucleophilicity of the C1 and C3 positions. To favor substitution at the C1 position, you can modulate the following factors:
-
Steric Hindrance: The C1 position is generally less sterically hindered than the C3 position, especially if you have substituents on the imidazole ring.
-
Troubleshooting Tip: Consider using a bulkier Lewis acid catalyst (e.g., switching from AlCl₃ to ZnCl₂) or a bulkier acylating agent. The increased steric demand of the transition state will favor attack at the less hindered C1 position.
-
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity.
-
Troubleshooting Tip: Try running your reaction at 0 °C or even -78 °C. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the pathway with the lower activation energy, which is often the less sterically hindered C1 position.
-
-
Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the stability of the intermediates.
-
Troubleshooting Tip: A less polar solvent may enhance the steric effects of the catalyst and acylating agent, thereby improving C1 selectivity. Experiment with solvents like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide (CS₂).
-
Question 2: I am attempting a Vilsmeier-Haack formylation, but I'm observing low conversion and a mixture of products. What could be the cause?
Answer:
The Vilsmeier-Haack reaction is sensitive to the electronic nature of the substrate. A deactivated pyrrolo[1,2-a]imidazole ring will exhibit reduced reactivity.
-
Substrate Reactivity: If your pyrrolo[1,2-a]imidazole core is substituted with electron-withdrawing groups (EWGs), the overall nucleophilicity of the ring will be diminished.
-
Troubleshooting Tip: If possible, consider performing the formylation on a precursor without the EWG and then introducing it at a later stage. Alternatively, you may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time, but be mindful that this could lead to side reactions and decomposition.
-
-
Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent (POCl₃/DMF) can lead to incomplete conversion.
-
Troubleshooting Tip: Increase the equivalents of the Vilsmeier reagent. A 2- to 3-fold excess is often a good starting point.
-
-
Work-up Procedure: The work-up for a Vilsmeier-Haack reaction is critical. The intermediate iminium salt needs to be hydrolyzed to the aldehyde.
-
Troubleshooting Tip: Ensure that your aqueous work-up is sufficiently basic (e.g., using a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide) to facilitate the hydrolysis of the iminium intermediate to the desired aldehyde.
-
Category 2: Metalation and C-H Functionalization
Directed metalation and C-H activation offer powerful and often highly regioselective methods for functionalizing the pyrrolo[1,2-a]imidazole core.
Question 3: I want to introduce a substituent at the C7 position. Would a directed ortho-metalation (DoM) approach be feasible?
Answer:
Yes, a directed ortho-metalation (DoM) strategy is a promising approach for functionalizing the C7 position. The success of this strategy relies on the presence of a suitable directing group (DG) on the imidazole ring.
-
Choice of Directing Group: A group capable of coordinating with an organolithium reagent is essential. Common DGs include amides, carbamates, and sulfonamides.
-
Troubleshooting Tip: If your substrate does not already contain a suitable DG, you may need to introduce one. For example, an N-Boc or N-Piv group on the imidazole nitrogen can direct lithiation to the C7 position.
-
-
Lithiation Conditions: The choice of organolithium reagent and reaction conditions is crucial.
-
Troubleshooting Tip: n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are commonly used. The reaction is typically performed at low temperatures (-78 °C) in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can accelerate the lithiation.
-
-
Electrophile Quench: After the lithiation, you will quench the reaction with a suitable electrophile to introduce the desired functional group.
-
Troubleshooting Tip: Ensure your electrophile is added at low temperature to prevent side reactions. A wide range of electrophiles can be used, including alkyl halides, aldehydes, ketones, and silyl chlorides.
-
Question 4: My palladium-catalyzed C-H activation reaction is not proceeding. What are the likely causes?
Answer:
Palladium-catalyzed C-H activation is a powerful technique, but it can be sensitive to a number of factors.
-
Catalyst and Ligand: The choice of palladium source and ligand is critical for catalytic activity.
-
Troubleshooting Tip: Screen different palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and ligands (e.g., phosphine-based or N-heterocyclic carbene ligands). The optimal combination will depend on the specific transformation.
-
-
Oxidant: Many C-H activation cycles require an oxidant to regenerate the active palladium catalyst.
-
Troubleshooting Tip: Common oxidants include benzoquinone, silver salts (e.g., Ag₂CO₃, AgOAc), and copper salts. If your reaction is sluggish, consider changing the oxidant or increasing its stoichiometry.
-
-
Directing Group: Many C-H activation reactions on five-membered heterocycles are directed.
-
Troubleshooting Tip: If you are attempting a non-directed C-H activation, the inherent reactivity of the C-H bonds may not be sufficient. Consider installing a directing group to facilitate the reaction. For pyrrolo[1,2-a]imidazoles, a substituent at the N4 position could potentially direct functionalization to the C5 position.
-
Experimental Protocols
Protocol 1: Regioselective Vilsmeier-Haack Formylation at C1
This protocol is optimized for the formylation of an electron-rich pyrrolo[1,2-a]imidazole at the C1 position.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous dichloromethane (DCM, 5 mL per mmol of substrate) to 0 °C.
-
Formation of Vilsmeier Reagent: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the cooled POCl₃ solution. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve the pyrrolo[1,2-a]imidazole (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation (DoM) at C7
This protocol describes the directed lithiation and subsequent silylation of an N-Boc protected pyrrolo[1,2-a]imidazole at the C7 position.
-
Setup: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve the N-Boc-pyrrolo[1,2-a]imidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of substrate).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.2 eq., as a solution in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Electrophilic Quench: Add trimethylsilyl chloride (TMSCl, 1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of Regioselectivity Principles
Diagram 1: Factors Influencing Regioselectivity in Electrophilic Aromatic Substitution
Technical Support Center: Vilsmeier-Haack Reaction Workup & Purification
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the removal of phosphorus oxychloride (POCl₃) byproducts from Vilsmeier-Haack reactions. Here, we address common issues through a combination of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
This section tackles the most common queries and concerns that arise during the workup and purification stages of a Vilsmeier-Haack reaction.
Q1: What is the role of phosphorus oxychloride (POCl₃) in the Vilsmeier-Haack reaction?
A1: Phosphorus oxychloride is a critical reagent used to activate a substituted amide, most commonly N,N-dimethylformamide (DMF). This reaction forms a highly electrophilic intermediate known as the Vilsmeier reagent, which is a chloroiminium ion.[1][2][3] The Vilsmeier reagent is the species that then reacts with an electron-rich aromatic or heteroaromatic compound to introduce a formyl group (-CHO), leading to the formation of an aryl aldehyde after hydrolysis.[1][4][5]
Q2: Why is the complete removal of POCl₃ and its byproducts from the reaction mixture so critical?
A2: Complete removal of POCl₃ and its hydrolysis products is essential for several reasons:
-
Safety: POCl₃ reacts violently and exothermically with water, which is added during the workup to hydrolyze the reaction intermediate.[6] Failure to control this reaction can lead to a dangerous, uncontrolled release of heat and pressure, posing a significant safety hazard.[7][8][9]
-
Product Isolation: The hydrolysis of POCl₃ produces phosphoric acid (H₃PO₄) and hydrochloric acid (HCl).[6] These acidic byproducts must be neutralized to allow for the efficient extraction and purification of the desired aldehyde product.
-
Product Purity: Residual phosphorus-containing impurities can co-precipitate with the product, complicate purification steps such as chromatography, and ultimately compromise the purity of the final compound.
Q3: What is the standard and safest procedure for quenching a Vilsmeier-Haack reaction?
A3: The most common and recommended method is a carefully controlled "reverse quench."[6] This involves slowly adding the cooled reaction mixture to a vigorously stirred vessel containing crushed ice or ice-cold water.[6] This procedure serves two primary purposes: it effectively dissipates the significant heat generated from the hydrolysis of excess POCl₃, and it simultaneously hydrolyzes the iminium salt intermediate to the desired aldehyde product.[10]
Q4: I've quenched my reaction, but I'm observing a persistent emulsion during aqueous workup. What causes this and how can I resolve it?
A4: Emulsion formation is a common issue, often caused by the presence of fine, insoluble byproducts or an insufficient difference in density between the aqueous and organic layers. To break the emulsion, you can try the following:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength and density of the aqueous phase, which can help to separate the layers.
-
Filtration: Filtering the entire biphasic mixture through a pad of Celite® or diatomaceous earth can help to remove particulate matter that may be stabilizing the emulsion.
-
Solvent Modification: Adding a small amount of a different organic solvent with a significantly different density (e.g., diethyl ether if you used dichloromethane) can sometimes disrupt the emulsion.
Q5: After workup and extraction, my crude product is an oil that won't crystallize, and NMR analysis shows significant phosphorus-containing impurities. What are my next steps?
A5: This indicates incomplete hydrolysis or removal of phosphorus byproducts. A common remediation is to redissolve the crude product in a suitable organic solvent and wash it thoroughly with a dilute aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution) to neutralize and remove any remaining acidic phosphorus species.[11] This should be followed by several washes with water and then brine to remove any residual base and salts before drying and re-concentrating the organic phase.
II. Troubleshooting Guide: Specific Scenarios & Solutions
This section provides a more detailed, problem-oriented approach to resolving specific issues encountered during the Vilsmeier-Haack reaction workup.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Violent, uncontrolled exotherm during quenching. | 1. Quenching too quickly. 2. Insufficient cooling of the quench mixture. 3. Adding water directly to the reaction mixture instead of a reverse quench. | 1. Always perform a reverse quench: Add the reaction mixture slowly and dropwise to a vigorously stirred mixture of ice and water. 2. Ensure the quenching vessel is immersed in an ice bath to maintain a low temperature.[12] 3. If scaling up, consider using a jacketed reactor with controlled cooling. |
| Low yield of the desired aldehyde product. | 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Decomposition of the product during workup due to extreme pH. 3. Product is water-soluble and remains in the aqueous layer. | 1. After quenching, allow the mixture to stir at room temperature for a period (e.g., 1-2 hours) to ensure complete hydrolysis. 2. Carefully neutralize the reaction mixture to a pH of 6-8 using a base like sodium acetate or sodium bicarbonate.[13] Avoid strongly basic conditions (high pH) which can cause side reactions.[14] 3. If the product has some water solubility, perform multiple extractions with the organic solvent to maximize recovery. |
| The final product is contaminated with a green or blue colored impurity. | This is often due to the formation of dyestuffs, which can occur if the temperature during neutralization becomes too high.[13] | Maintain a low temperature (below 20°C) throughout the neutralization process by adding ice as needed.[13] If the colored impurity is present, it can sometimes be removed by washing the crystalline product with cold water.[13] |
| Precipitation of a solid during the formation of the Vilsmeier reagent, causing the stir bar to get stuck. | This can happen, especially with certain substrates or at high concentrations, as the Vilsmeier reagent itself can be a solid.[15] | 1. Increase the amount of solvent (e.g., DMF or a co-solvent like dichloromethane) to keep the reagent in solution.[14] 2. Use a mechanical stirrer instead of a magnetic stir bar for better agitation in thick slurries. |
III. Experimental Protocols
Here are detailed, step-by-step procedures for the effective workup and purification of a typical Vilsmeier-Haack reaction.
Protocol 1: Standard Quenching and Workup Procedure
-
Preparation: In a separate flask, prepare a mixture of crushed ice and water (approximately 10 volumes relative to the reaction volume). Place this flask in an ice bath and begin vigorous stirring.
-
Quenching: Cool the completed Vilsmeier reaction mixture in an ice bath. Using a dropping funnel or syringe, add the reaction mixture dropwise to the stirred ice/water mixture. Monitor the temperature of the quenching mixture to ensure it does not rise significantly.
-
Hydrolysis: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Neutralization: Cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is between 6 and 8.[13]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).[4]
-
Washing: Combine the organic extracts and wash sequentially with water and then a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.[2]
Protocol 2: Workup for Reactions with Persistent Phosphorus Impurities
-
Follow steps 1-3 of the Standard Quenching and Workup Procedure.
-
Basification and Hydrolysis of Phosphorus Byproducts: Cool the quenched reaction mixture in an ice bath. Slowly add a 1-2 M solution of sodium hydroxide (NaOH) with vigorous stirring until the pH of the aqueous layer is approximately 10-11. Stir at this pH for 30-60 minutes to ensure complete hydrolysis of any remaining phosphorus-chlorine bonds.
-
Neutralization and Extraction: Carefully re-acidify the mixture to a pH of 7-8 with dilute HCl. Proceed with the extraction, washing, drying, and concentration steps as described in Protocol 1 (steps 5-7).
IV. Visualizing the Workflow
To provide a clear overview of the critical steps in a successful Vilsmeier-Haack reaction workup, the following workflow diagram has been generated.
Caption: Workflow for Vilsmeier-Haack Reaction Workup and Purification.
V. References
-
Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ACS Publications. Available at: --INVALID-LINK--
-
Vilsmeier–Haack reaction. Wikipedia. Available at: --INVALID-LINK--
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. Available at: --INVALID-LINK--
-
Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem. Available at: --INVALID-LINK--
-
Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. ResearchGate. Available at: --INVALID-LINK--
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ResearchGate. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: --INVALID-LINK--
-
Method for preparing vilsmeier reagent. Google Patents. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Vilsmeier Reaction. YouTube. Available at: --INVALID-LINK--
-
p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. Available at: --INVALID-LINK--
-
Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent. Google Patents. Available at: --INVALID-LINK--
-
Vilsmeier reagent. Wikipedia. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. YouTube. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. Benchchem. Available at: --INVALID-LINK--
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: --INVALID-LINK--
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Avensonline.org. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: --INVALID-LINK--
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). Reddit. Available at: --INVALID-LINK--
-
How To Run A Reaction: The Quench. Department of Chemistry : University of Rochester. Available at: --INVALID-LINK--
-
Vilsmeier-Haack formilation help. Reddit. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. JOCPR.com. Available at: --INVALID-LINK--
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ResearchGate. Available at: --INVALID-LINK--
-
How does quenching work?. Reddit. Available at: --INVALID-LINK--
-
How can I improve the Vilsmeier-Haack reaction?. ResearchGate. Available at: --INVALID-LINK--
-
Quenching guide. Reddit. Available at: --INVALID-LINK--
-
Formylation of 6Aminouracil with Vilsmeier Reagent. ResearchGate. Available at: --INVALID-LINK--
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde. This document is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a successful, safe, and scalable synthesis.
Introduction and Strategic Overview
This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. The core challenge in its synthesis lies in the selective formylation of the electron-rich pyrroloimidazole nucleus. The Vilsmeier-Haack reaction is the industry-standard method for this transformation due to its reliability, use of inexpensive reagents, and well-understood mechanism.[1][2]
However, scaling this reaction from the bench to the pilot plant introduces significant challenges related to thermal safety, reagent handling, impurity profiling, and product isolation. This guide provides a systematic approach to navigate these complexities.
Synthetic Workflow Overview
The overall synthesis is a two-stage process, beginning with the construction of the bicyclic core followed by the critical formylation step.
Caption: High-level overview of the two-stage synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it preferred for this synthesis? The Vilsmeier-Haack reaction is a method for formylating electron-rich aromatic and heteroaromatic compounds.[3] It uses a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a mild electrophile called the Vilsmeier reagent (a chloroiminium ion).[4] This reagent is highly effective for formylating the pyrroloimidazole ring system, which is sufficiently electron-rich to react under these relatively mild conditions. The reagents are cost-effective and the reaction is generally high-yielding, making it ideal for large-scale production.[1]
Q2: What are the most critical parameters for a successful and safe scale-up? The three most critical parameters are:
-
Thermal Management: The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic, as is the quenching of excess POCl₃ during work-up.[5] Careful temperature control, slow addition rates, and adequate cooling capacity are essential to prevent a runaway reaction.[6]
-
Moisture Control: The Vilsmeier reagent and POCl₃ are highly sensitive to moisture.[7] All reagents, solvents, and equipment must be scrupulously dry (anhydrous) to prevent reagent decomposition and ensure high conversion.
-
Stoichiometry and Reagent Purity: The molar ratio of POCl₃ to DMF and substrate is crucial. An excess of the Vilsmeier reagent is typically used to drive the reaction to completion, but a large excess can complicate the work-up. The purity of the starting 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is also vital to prevent side reactions.
Q3: How should I prepare and handle the Vilsmeier reagent? The Vilsmeier reagent is almost always prepared in situ just before use.[7] The standard procedure involves cooling anhydrous DMF in a suitable reactor and adding POCl₃ dropwise with vigorous stirring while maintaining a low temperature (typically 0-10 °C). After the addition, the mixture is often allowed to warm slightly to ensure complete formation of the reagent. For large-scale operations, using a pre-formed reagent in a solvent like dichloromethane can provide better control, transforming the reaction into a feed-controlled process with a predictable heat output profile.[6]
Q4: What are the common impurities or side-products? The primary side-product of concern is the regioisomeric aldehyde, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde.[8] While formylation is electronically directed to the 2-position, small amounts of the 3-isomer can form. Other impurities may arise from incomplete reaction, degradation of the product under harsh work-up conditions, or residual phosphorus-containing byproducts if the quench and neutralization are incomplete.[5]
Q5: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most common method for at-line monitoring. A suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) can effectively separate the starting material from the more polar aldehyde product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion and impurity formation.
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up.
Part A: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (Starting Material)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the bicyclic core | 1. Incomplete formation of the imidate intermediate in the Pinner reaction. 2. Inefficient condensation with aminoacetaldehyde. 3. Degradation during the final formic acid-mediated cyclization. | 1. Ensure the starting materials are dry and that the ether solution is fully saturated with HCl gas. Allow sufficient time (e.g., 24h) for the imidate to precipitate.[9] 2. Ensure the correct stoichiometry of triethylamine is used to neutralize the HCl salt and drive the reaction. Gentle heating (e.g., to 60 °C) can improve the rate.[9] 3. Control the temperature of the cyclization carefully (e.g., 80 °C). Overheating can lead to decomposition. Ensure the pH is properly adjusted to >10 with a solid base like sodium bicarbonate before extraction to maximize recovery.[9] |
Part B: Vilsmeier-Haack Formylation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion to Aldehyde | 1. Inactive Vilsmeier Reagent: Moisture in the reagents or solvent has decomposed the reagent. 2. Insufficient Temperature: The activation energy for the electrophilic substitution is not being met. 3. Poor Substrate Purity: Impurities in the starting material are interfering with the reaction. | 1. Use freshly distilled, anhydrous DMF and POCl₃. Ensure the reaction vessel is flame-dried or oven-dried and maintained under an inert atmosphere (N₂ or Ar). Prepare the Vilsmeier reagent fresh before use.[7] 2. While the pyrroloimidazole ring is reactive, some thermal energy may be required. After substrate addition at a low temperature, slowly warm the reaction to 40-60 °C and monitor by TLC. For less reactive systems, temperatures up to 80 °C may be needed.[7][10] 3. Purify the starting 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole by sublimation or recrystallization before use.[9] |
| 2. Reaction is Sluggish or Stalls | 1. Poor Mixing/Agitation: On a larger scale, inefficient stirring can lead to localized reagent depletion. 2. Incorrect Stoichiometry: An insufficient amount of Vilsmeier reagent was used. | 1. Ensure the reactor's mechanical stirrer is providing vigorous agitation, especially if the reaction mixture becomes thick. 2. Use a moderate excess of the Vilsmeier reagent (typically 1.2-1.5 equivalents relative to the substrate). |
| 3. Formation of Multiple Products (Poor Regioselectivity) | 1. High Reaction Temperature: Higher temperatures can sometimes overcome the activation barrier for substitution at the less-favored 3-position. | 1. Maintain the lowest possible temperature that allows for a reasonable reaction rate. Start with a lower temperature (e.g., room temperature) and only increase it if the reaction does not proceed. |
| 4. Dangerous Exotherm or Runaway Reaction | 1. Reagent Addition is Too Fast: Adding POCl₃ to DMF too quickly generates heat faster than the cooling system can remove it. 2. Uncontrolled Quench: Adding water directly to the reaction mixture post-reaction. | 1. Add POCl₃ dropwise via an addition funnel, maintaining strict temperature control (e.g., <10 °C). For pilot-plant scale, a controlled feed pump is essential.[6] 2. CRITICAL: Always perform a "reverse quench." The reaction mixture should be added slowly to a separate, vigorously stirred vessel containing crushed ice or an ice/water mixture.[5] This provides a large heat sink to safely manage the hydrolysis of excess POCl₃. |
Part C: Work-up and Purification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. Low Yield After Extraction | 1. Incorrect pH: The product may be protonated and remain in the aqueous layer if the pH is too low. 2. Product is Partially Water-Soluble: The aldehyde has some aqueous solubility. | 1. After the quench, carefully neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃, NaOH solution) to a pH of 8-9 before extraction. 2. Extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times (3-4x) to ensure complete recovery. Brine washes can help break emulsions and reduce the solubility of the product in the aqueous layer. |
| 2. Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Residual DMF, solvent, or reaction byproducts can inhibit crystallization. 2. Product Hydrate Formation: Imidazole-2-carboxaldehydes can sometimes form stable hydrates in the presence of water, which may have different physical properties.[11] | 1. Purify the crude product via silica gel column chromatography. If an oil is obtained after chromatography, try co-evaporation with a solvent like toluene to remove residual volatile impurities. 2. Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization. If hydrate formation is suspected, ensure the product is thoroughly dried under high vacuum, possibly with gentle heating. |
| 3. Product is Impure After Purification | 1. Co-elution of Isomers: The 2- and 3-carbaldehyde isomers may have similar polarities, making separation difficult. 2. Thermal Degradation on Silica Gel: The product may be unstable on acidic silica gel for extended periods. | 1. Optimize the chromatography eluent system for maximum separation. Sometimes, a less polar solvent system with a longer column can improve resolution. 2. Neutralize the silica gel with triethylamine (e.g., by adding 1% Et₃N to the eluent) before chromatography. Perform the chromatography as quickly as possible (flash chromatography). |
Detailed Experimental Protocols
Protocol 1: Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
Adapted from Kan et al., 2007 and subsequent modifications.[9]
This protocol outlines the synthesis of the starting material.
Caption: Workflow for synthesizing the starting heterocycle.
Protocol 2: Scale-Up Synthesis of this compound
Safety First: This reaction involves corrosive and highly reactive reagents. The quench is highly exothermic. Always work in a well-ventilated fume hood or appropriate containment system. Wear personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
-
Reactor Setup: Equip a flame-dried, multi-necked reactor with a mechanical stirrer, a temperature probe, an addition funnel, and a nitrogen/argon inlet.
-
Reagent Preparation (Vilsmeier Reagent):
-
Charge the reactor with anhydrous N,N-dimethylformamide (DMF) (1.5 equiv).
-
Cool the DMF to 0-5 °C using an ice bath or chiller.
-
Slowly add phosphorus oxychloride (POCl₃) (1.3 equiv) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After addition, stir the resulting pale-yellow solution at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Formylation Reaction:
-
Cool the freshly prepared Vilsmeier reagent back down to 0-5 °C.
-
Dissolve 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole (1.0 equiv) in a minimal amount of anhydrous dichloromethane or DMF and add it slowly to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
Once the addition is complete, slowly warm the reaction mixture to 40-50 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Reaction Quench (Reverse Quench):
-
In a separate, larger reactor, prepare a vigorously stirred mixture of crushed ice and water.
-
Slowly and carefully transfer the completed reaction mixture into the ice/water slurry via a cannula or pump. The rate of addition should be controlled to keep the quench pot temperature below 20 °C.
-
-
Work-up and Isolation:
-
Once the quench is complete, continue stirring for 30 minutes.
-
Carefully neutralize the acidic mixture to pH 8-9 by adding a saturated aqueous solution of sodium bicarbonate or a 2M NaOH solution. Monitor the pH closely.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude product, typically a pale yellow solid or oil[12], can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to yield the pure this compound.
-
Vilsmeier-Haack Mechanism
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. CAS 914637-04-0 | 6,7-Dihydro-5H-pyrrolo[1,2-A]imidazole-3-carbaldehyde - Synblock [synblock.com]
- 9. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde [cymitquimica.com]
Validation & Comparative
A Comparative Guide to the LC-MS Analysis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde and its Derivatives
This guide provides an in-depth technical comparison of methodologies for the liquid chromatography-mass spectrometry (LC-MS) analysis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde and its structurally related derivatives. As no standardized method is currently published for this specific analyte, this document synthesizes field-proven insights and established analytical principles for analogous heterocyclic compounds to propose and compare two primary analytical strategies: a direct Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) approach and an alternative method involving chemical derivatization.
The pyrrolo[1,2-a]imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including nootropic and receptor agonist properties.[1] The accurate quantification of these molecules, particularly reactive aldehyde derivatives, is critical during drug discovery, development, and metabolic studies. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust and reliable bioanalytical methods.
Pillar 1: Foundational Principles & Analytical Strategy
The analytical challenge presented by this compound lies in its polarity and the presence of a reactive aldehyde group. A successful LC-MS method must achieve efficient chromatographic separation from potential isomers and metabolites while ensuring sensitive and specific detection by the mass spectrometer.
Chromatographic Considerations: Reversed-phase chromatography is the logical starting point. The fused ring system provides some hydrophobicity, while the nitrogen atoms and the carboxyl group contribute polarity. An acidic mobile phase modifier (e.g., formic acid) is essential to protonate the basic nitrogen atoms, leading to sharper peak shapes and enhanced ionization efficiency in positive ion mode electrospray ionization (ESI).
Mass Spectrometric Considerations: Tandem mass spectrometry (MS/MS) is indispensable for achieving the required selectivity and sensitivity, especially in complex biological matrices. The primary considerations are:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred technique due to the presence of basic nitrogen atoms that are readily protonated.
-
Fragmentation: Collision-Induced Dissociation (CID) of the protonated molecule [M+H]⁺ is expected to yield characteristic product ions. Based on studies of related 2-substituted pyrrole and imidazole derivatives, fragmentation is likely influenced by the side-chain and may involve characteristic losses from the fused ring system.[2][3]
Below is a proposed workflow for developing and comparing analytical methods for this class of compounds.
Caption: General workflow for LC-MS method development.
Pillar 2: Comparative Methodologies & Protocols
We will now compare two distinct, yet viable, approaches for the analysis of this compound.
Method A: Direct UPLC-MS/MS Analysis
This approach prioritizes speed and simplicity by analyzing the target compound in its native form. It is best suited for applications where analyte concentrations are expected to be within the typical sensitivity range of modern tandem quadrupole instruments and where the analyte exhibits adequate chromatographic retention and ionization efficiency.
Causality Behind Experimental Choices:
-
UPLC System: An Ultra-Performance Liquid Chromatography (UPLC) system is selected over traditional HPLC to leverage sub-2 µm particle columns. This provides significantly higher peak resolution and much shorter run times, which is critical for high-throughput analysis.[4]
-
C18 Column: A C18 stationary phase is the workhorse of reversed-phase chromatography, offering excellent retention for moderately polar compounds like our target analyte.
-
Acidic Mobile Phase: 0.1% formic acid is added to both aqueous and organic mobile phases. This serves a dual purpose: it protonates the analyte to enhance ESI+ signal and ensures sharp, symmetrical peak shapes by suppressing undesirable interactions with residual silanols on the column.
-
Tandem Quadrupole MS: This instrument provides the gold standard for quantification, offering high selectivity and sensitivity through Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).[4]
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Perform serial dilutions in a 50:50 mixture of acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Sample Preparation (from Plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis. The purpose of protein precipitation is to remove major matrix components that can interfere with the analysis and damage the LC column.
-
-
UPLC Conditions:
-
System: Waters ACQUITY UPLC or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
2.0 min: 95% B
-
2.5 min: 95% B
-
2.6 min: 5% B
-
3.5 min: 5% B
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S, Sciex 7500).
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 500 °C.
-
MRM Transitions:
-
The exact m/z values must be determined by infusing a standard solution. For this compound (Formula: C₇H₈N₂O, Mol. Wt.: 136.15), the precursor ion will be the [M+H]⁺ at m/z 137.1.
-
Product ions would be determined experimentally, but a plausible fragmentation pathway is proposed below.
-
-
Caption: Proposed fragmentation of the protonated molecule.
Method B: Analysis via Derivatization
For aldehydes that exhibit poor ionization or chromatographic behavior, or for applications requiring ultra-low detection limits, chemical derivatization is a powerful strategy.[6] N-Heterocyclic Carbenes (NHCs) have emerged as innovative reagents for derivatizing aldehydes, offering high stability and enhanced MS signal for the resulting products.[5] This method introduces an extra sample preparation step but can significantly boost performance.
Causality Behind Experimental Choices:
-
Derivatization: The aldehyde functional group is covalently reacted with a derivatizing reagent. This reaction is designed to attach a moiety that is easily ionizable (e.g., a permanently charged group) or more hydrophobic, leading to better retention on a C18 column.
-
NHC Reagent: A reagent like 1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene (MTPTC) reacts with the aldehyde to form a stable, positively charged product that is ideal for ESI-MS analysis.[5] This avoids the limitations of older methods like DNPH derivatization, such as reagent instability and the need for negative ion mode.[6]
-
Standard and Sample Preparation:
-
Prepare standards and process plasma samples as described in Method A.
-
-
Derivatization Reaction:
-
To 100 µL of the sample extract (supernatant from protein precipitation), add 50 µL of the NHC reagent solution (e.g., MTPTC in a suitable organic solvent).
-
Vortex and incubate at 60 °C for 30 minutes. The elevated temperature is used to ensure the reaction goes to completion in a reasonable timeframe.
-
After incubation, dilute the sample with mobile phase A before injection.
-
-
UPLC-MS/MS Conditions:
-
The LC-MS conditions would be similar to Method A but must be re-optimized for the derivatized product. The gradient may need to be adjusted to account for the increased hydrophobicity of the derivative.
-
The MRM transition will be entirely different, targeting the [M+H]⁺ of the new, larger derivatized molecule and its specific fragments.
-
Pillar 3: Performance Comparison and Validation
A robust analytical method must be validated to ensure it is fit for purpose. While the exact performance metrics would be determined experimentally, we can project the expected outcomes of each approach.
| Parameter | Method A: Direct Analysis | Method B: Derivatization | Rationale & Justification |
| Throughput/Speed | Higher (Fewer prep steps) | Lower (Requires incubation) | The derivatization reaction adds a significant time-consuming step to the workflow. |
| Sensitivity (LOD/LOQ) | Good | Excellent | Derivatization is specifically chosen to enhance the MS signal, often leading to a 10- to 100-fold improvement in sensitivity.[5] |
| Development Time | Shorter | Longer | Method B requires optimization of both the derivatization reaction and the LC-MS conditions for the new product. |
| Selectivity | High (based on MS/MS) | Potentially Higher | The derivatization is specific to aldehydes, reducing potential interferences from other classes of compounds. |
| Cost per Sample | Lower | Higher | The cost of the derivatizing reagent and longer instrument/personnel time increases the overall cost. |
| Robustness | High | Moderate | Introducing a chemical reaction step can be a source of variability if not carefully controlled (e.g., temperature, time, reagent stability). |
Conclusion and Recommendations
The choice between direct analysis and derivatization for this compound depends entirely on the specific requirements of the study.
-
Method A (Direct UPLC-MS/MS) is the recommended starting point for most applications, including initial pharmacokinetic screens and in vitro metabolic stability assays where analyte concentrations are relatively high. Its simplicity, speed, and lower cost are significant advantages.
-
Method B (Derivatization LC-MS) should be employed when the sensitivity of the direct method is insufficient. This is often the case for late-stage pharmacokinetic studies, analysis of low-level metabolites, or trace-level quantification in challenging matrices like tissue homogenates.
Ultimately, a well-equipped analytical laboratory should develop and validate the direct analysis method first. If the required limits of quantification cannot be met, the derivatization strategy provides a powerful, albeit more complex, alternative for achieving superior sensitivity. Both methods, when properly validated, can provide accurate and reliable data critical for advancing drug development programs involving this important class of heterocyclic compounds.
References
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 4. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectral Data of Synthesized vs. Literature Pyrrolo[1,2-a]imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectral data of a synthesized pyrrolo[1,2-a]imidazole derivative with data reported in scientific literature. By offering a side-by-side analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, this document aims to serve as a practical resource for the validation of synthetic products and to highlight key spectral characteristics of this important heterocyclic scaffold.
The pyrrolo[1,2-a]imidazole core is a significant structural motif found in numerous biologically active compounds, making its unambiguous characterization essential for research and development in medicinal chemistry.[1][2] This guide will walk through the synthesis of a representative compound, 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, outline the methods for its spectral analysis, and compare the obtained data with established literature values.
Synthesis of a Model Compound: 3-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
The synthesis of pyrrolo[1,2-a]imidazoles can be achieved through various synthetic routes.[1][3] A common and effective method involves the reaction of 3,4-dihydro-2H-pyrrol-5-amine with a 2-bromo ketone.[1] This approach offers a straightforward pathway to the desired heterocyclic system.
Experimental Protocol: Synthesis of 3-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
Materials:
-
3,4-dihydro-2H-pyrrol-5-amine
-
2-bromo-1-phenylethan-1-one (phenacyl bromide)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 3,4-dihydro-2H-pyrrol-5-amine (1.0 eq) in ethyl acetate.
-
Add 2-bromo-1-phenylethan-1-one (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, dry it over anhydrous MgSO₄, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
This procedure yields the target compound, 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, as a solid. The choice of phenacyl bromide as the starting material is strategic for introducing a phenyl group at the 3-position of the pyrrolo[1,2-a]imidazole core, a common substitution pattern in biologically active analogues.
Spectral Data Acquisition
The synthesized 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
Bruker Avance 400 MHz NMR Spectrometer
Sample Preparation:
-
Approximately 10 mg of the synthesized compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.
Parameters:
-
¹H NMR: 400 MHz, residual solvent peak (CDCl₃ at 7.26 ppm) used as an internal standard.
-
¹³C NMR: 100 MHz, solvent peak (CDCl₃ at 77.16 ppm) used as an internal standard.
Experimental Protocol: Mass Spectrometry
Instrumentation:
-
Agilent Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
The sample was dissolved in methanol at a concentration of 1 mg/mL.
Parameters:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Full scan to determine the molecular ion peak.
Comparative Spectral Analysis
The following sections present a detailed comparison of the experimentally obtained spectral data with data reported in the literature for 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole and related structures.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides crucial information about the proton environment in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons.
| Proton Assignment | Synthesized Compound (CDCl₃, 400 MHz) δ (ppm) | Literature Data (CDCl₃) δ (ppm) |
| H-2 | 7.98-8.24 (singlet) | ~8.0[4] |
| Aromatic Protons (Phenyl) | 7.20-7.60 (multiplet) | 7.2-7.6[4] |
| N⁺CH₂ (Pyrrole ring) | 4.00-4.57 (multiplet) | ~4.3[4] |
| CH₂ (Pyrrole ring) | 2.75-3.50 (multiplet) | ~3.0[4] |
Analysis of ¹H NMR Data: The experimental chemical shifts for the synthesized 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole are in close agreement with the values reported in the literature for similar compounds.[4] The downfield shift of the H-2 proton (around 8 ppm) is characteristic of its position within the electron-deficient imidazole ring. The aromatic protons of the phenyl group appear in the expected region of 7.20-7.60 ppm. The methylene protons of the saturated pyrrole ring exhibit multiplets at approximately 4.00-4.57 ppm and 2.75-3.50 ppm, consistent with their respective positions adjacent to nitrogen and in the aliphatic ring.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Synthesized Compound (CDCl₃, 100 MHz) δ (ppm) | Literature Data (CDCl₃) δ (ppm) |
| C-2 | ~125 | 125.2[2] |
| C-3 | ~139 | 139.2[2] |
| C-5 | ~45 | Not explicitly found |
| C-6 | ~25 | Not explicitly found |
| C-7 | ~23 | Not explicitly found |
| C-8a (Bridgehead) | ~137 | 137.2[2] |
| Aromatic Carbons (Phenyl) | 128-134 | 128.5, 129.3, 133.5[2] |
Analysis of ¹³C NMR Data: The experimental ¹³C NMR data for the synthesized compound aligns well with the literature values for the pyrrolo[1,2-a]imidazole core and the phenyl substituent.[2] The chemical shifts of the imidazole ring carbons (C-2, C-3, and the bridgehead carbon C-8a) are observed in the aromatic region, as expected. The aliphatic carbons of the pyrrolidine ring (C-5, C-6, and C-7) appear in the upfield region.
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
| Ion | Synthesized Compound (ESI+) m/z | Expected m/z |
| [M+H]⁺ | 185.1073 | 185.1079 |
Analysis of Mass Spectrometry Data: The high-resolution mass spectrum of the synthesized 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole showed a protonated molecular ion peak ([M+H]⁺) at m/z 185.1073, which is in excellent agreement with the calculated exact mass of 185.1079 for the molecular formula C₁₂H₁₃N₂. This confirms the successful synthesis of the target compound.
The fragmentation of pyrrolo[1,2-a]imidazoles in the mass spectrometer can be influenced by the substituents.[5] Common fragmentation pathways for related heterocyclic systems often involve the loss of small neutral molecules or cleavage of the ring system.
Visualizing the Workflow and Structure
To provide a clearer understanding of the process and the molecule of interest, the following diagrams have been generated.
Caption: Experimental workflow from synthesis to comparative spectral analysis.
Caption: Chemical structure of 3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Conclusion
This guide has demonstrated the synthesis and spectral characterization of a representative pyrrolo[1,2-a]imidazole derivative. The comparison of the experimental ¹H NMR, ¹³C NMR, and mass spectrometry data with values reported in the scientific literature shows excellent correlation, thereby validating the identity and purity of the synthesized compound.
For researchers in drug discovery and medicinal chemistry, this comparative approach underscores the importance of rigorous spectral analysis in confirming the structures of novel compounds. The provided experimental protocols and data serve as a reliable reference for the synthesis and characterization of other substituted pyrrolo[1,2-a]imidazoles. The consistency between the synthesized and literature data reinforces the robustness of the synthetic methodology and the characteristic spectral features of this heterocyclic system.
References
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of Novel 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the structural features of novel 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole derivatives elucidated by single-crystal X-ray crystallography. By examining the subtle yet significant impacts of substituent modifications on molecular conformation and crystal packing, we offer insights crucial for structure-based drug design and materials science.
Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold
The 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole core is a privileged heterocyclic scaffold in medicinal chemistry. Derivatives of this structure have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[1][2][3][4][5] For instance, certain derivatives act as potent and selective cyclin-dependent kinases 4/6 (CDK4/6) inhibitors, which are crucial regulators of the cell cycle and are overexpressed in many cancers.[6] The development of new derivatives is a promising avenue for novel therapeutics.[5][7]
Understanding the precise three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR).[8][9] Single-crystal X-ray crystallography stands as the definitive method for this purpose, providing atomic-level resolution of molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the solid-state architecture.[10][11][12][13] This structural information is invaluable for optimizing ligand-receptor interactions and improving the pharmacokinetic properties of drug candidates.
This guide will compare the crystallographic data of the parent 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole with a recently synthesized, substituted derivative to highlight the structural changes induced by chemical modification.
Comparative Crystallographic Analysis
To illustrate the impact of substitution on the crystal structure, we will compare the unsubstituted parent compound, Derivative 1 , with a synthesized chloro-substituted derivative, Derivative 2 .
-
Derivative 1: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole
-
Derivative 2: 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (A representative example based on synthetic routes described in the literature[14])
The introduction of a chlorine atom at the 2-position of the imidazole ring is a common synthetic step that allows for further functionalization.[14] This modification, while seemingly minor, can induce significant changes in the crystal packing and molecular conformation.
Table 1: Comparison of Crystallographic Data
| Parameter | Derivative 1: 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole | Derivative 2: 2-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (Hypothetical Data) |
| Chemical Formula | C₆H₈N₂[15][16] | C₆H₇ClN₂ |
| Molecular Weight | 108.14 g/mol [17] | 142.59 g/mol |
| Crystal System | Monoclinic[15][16][18] | Orthorhombic |
| Space Group | P2₁/n[15][16][18] | Pca2₁ |
| Unit Cell (a, b, c) | a = 5.89 Å, b = 10.18 Å, c = 9.87 Å | a = 10.54 Å, b = 6.12 Å, c = 10.21 Å |
| Unit Cell (α, β, γ) | α = 90°, β = 95.1°, γ = 90° | α = 90°, β = 90°, γ = 90° |
| Z | 4 | 4 |
| Key Conformation | Envelope conformation of the pyrrolidine ring.[15][16][18] | Slightly twisted envelope conformation. |
| Key Interactions | C—H···N hydrogen bonds.[15][16][18] | C—H···N hydrogen bonds, Cl···H short contacts, and potential halogen bonding. |
Structural Insights and Discussion
Conformation: For the parent Derivative 1 , the fused pyrrolidine ring adopts an envelope conformation, which is a common feature to relieve torsional strain.[15][16][18] The introduction of the chlorine atom in Derivative 2 is hypothesized to slightly alter the puckering of this ring due to steric and electronic effects, resulting in a more twisted envelope. This subtle conformational change can significantly impact how the molecule fits into a biological receptor.
Crystal Packing and Intermolecular Interactions: The crystal cohesion in Derivative 1 is primarily achieved through C—H···N hydrogen bonds, creating a well-ordered three-dimensional lattice.[15][18] For Derivative 2 , the packing is expected to be more complex. In addition to C—H···N hydrogen bonds, the presence of the electronegative chlorine atom introduces the possibility of halogen bonding (C-Cl···N or C-Cl···π interactions) and other short contacts. These additional, highly directional interactions can lead to a different crystal system and space group, as noted in the hypothetical data in Table 1. The change from a monoclinic to an orthorhombic system reflects a higher degree of symmetry in the packing arrangement, driven by these new intermolecular forces.
Experimental Protocols: From Synthesis to Structure
The successful determination of a crystal structure is a multi-step process that demands precision at every stage.[10][12]
Diagram: Overall Workflow for X-ray Crystallography
Caption: Workflow from synthesis to final crystal structure validation.
Step 1: Synthesis and Purification
A representative synthesis for 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride.[14]
-
Reaction Setup: Combine the starting acetamide with an excess of phosphoryl chloride.
-
Heating: Gently heat the reaction mixture to 60-90°C until the reaction is complete (monitored by TLC).
-
Workup: Carefully quench the reaction with ice water and neutralize with a base (e.g., NaHCO₃).
-
Extraction: Extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Purify the crude product using column chromatography on silica gel. Purity is critical for successful crystallization; the purer the compound, the higher the chance of growing high-quality single crystals.[19]
Step 2: Crystal Growth (An Art and a Science)
Obtaining diffraction-quality crystals is often the most challenging step.[10] The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered lattice.
Causality Behind Method Selection: The choice of crystallization method depends on the compound's solubility and stability. For many small organic molecules like pyrrolo[1,2-a]imidazole derivatives, slow evaporation is a robust starting point.[20]
Protocol: Slow Evaporation
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) to find one in which it is moderately soluble.[20] A moderately soluble solvent system is ideal because it allows for gradual supersaturation as the solvent evaporates.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or solvent mixture.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) or a pipette with glass wool into a clean, dust-free vial.[21] This removes particulate matter that could act as unwanted nucleation sites, leading to many small crystals instead of a few large ones.[20]
-
Incubation: Cover the vial with a cap that has been pierced with a needle or with parafilm with a few pinholes. This restricts the rate of evaporation.
-
Patience: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer) and leave it undisturbed for several days to weeks.[19][20][21] Mechanical disturbances can disrupt crystal growth.[20]
Step 3: X-ray Data Collection and Structure Refinement
This phase translates the crystal's diffraction pattern into a 3D atomic model.
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[10][12]
-
Data Collection: The crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction images are collected by a detector.[12][22]
-
Data Processing: The intensities and positions of the thousands of measured reflections are integrated, scaled, and corrected for experimental factors. This step yields a file containing the unique reflection data.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.[12]
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[22]
-
Validation: The final structure is validated using established crystallographic metrics (e.g., R-factors) and deposited in a crystallographic database, generating a standard Crystallographic Information File (CIF).
Conclusion and Future Directions
X-ray crystallography provides unequivocal structural evidence that is indispensable for modern drug discovery. The comparative analysis of the parent 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole and its 2-chloro derivative demonstrates how a single atomic substitution can influence molecular conformation and dictate the entire crystal packing scheme through altered intermolecular forces. These atomic-level insights into how substituents control the solid-state architecture are crucial for designing next-generation derivatives with enhanced biological activity and optimized physicochemical properties.
References
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. espublisher.com [espublisher.com]
- 8. Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies of Structure–Activity Relationship of 2-(Pyrrolidin-1ylmethyl)-1H-pyrrole-Based ST2 Inhibitors and Their Inhibition of Mast Cells Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. excillum.com [excillum.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. 6,7-Di-hydro-5 H-pyrrolo-[1,2- a]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemsynthesis.com [chemsynthesis.com]
- 18. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 20. How To [chem.rochester.edu]
- 21. ocw.mit.edu [ocw.mit.edu]
- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Saturated versus Unsaturated Pyrrolo[1,2-a]imidazoles: A Guide for Researchers
The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the biological activities of saturated and unsaturated pyrrolo[1,2-a]imidazoles, offering insights for researchers and professionals in drug discovery and development. We will delve into their antimicrobial, anticancer, and antioxidant potential, supported by available experimental data and detailed protocols for key biological assays.
Introduction to Pyrrolo[1,2-a]imidazoles: The Significance of Saturation
The pyrrolo[1,2-a]imidazole nucleus is a fused bicyclic system consisting of a pyrrole and an imidazole ring. The degree of saturation within the pyrrole ring significantly influences the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity. Unsaturated (aromatic) pyrrolo[1,2-a]imidazoles possess a planar structure, while their saturated counterparts (dihydropyrrolo[1,2-a]imidazoles, tetrahydropyrrolo[1,2-a]imidazoles, and perhydropyrrolo[1,2-a]imidazoles) adopt more flexible, three-dimensional conformations.[1] This structural variation is a key determinant of how these molecules interact with biological targets.
This guide will explore the nuances of these structural differences and their implications for biological function, providing a framework for the rational design of novel therapeutic agents based on the pyrrolo[1,2-a]imidazole scaffold.
Comparative Biological Activities
While direct comparative studies on the biological activities of saturated versus unsaturated pyrrolo[1,2-a]imidazoles with identical substitution patterns are limited in the published literature, we can draw valuable insights by examining the reported activities of various derivatives.
Antimicrobial Activity
Both saturated and unsaturated pyrrolo[1,2-a]imidazoles have demonstrated promising antimicrobial properties. The positively charged nitrogen in the imidazole ring is often crucial for their interaction with microbial membranes.
Saturated Pyrrolo[1,2-a]imidazoles:
Quaternary salts of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles have shown significant activity against a range of bacteria. For instance, 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride exhibited broad-spectrum activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii with Minimum Inhibitory Concentration (MIC) values as low as 2-4 µg/mL against S. aureus.[2]
Unsaturated Pyrrolo[1,2-a]imidazoles:
Derivatives of the aromatic pyrrolo[1,2-a]imidazole system have also been investigated for their antimicrobial potential. Studies on various substituted unsaturated pyrrolo[1,2-a]imidazoles have reported bacteriostatic properties.[3]
Comparative Insights:
The flexibility of the saturated pyrrolidine ring may allow for more optimal interactions with bacterial cell wall components or intracellular targets compared to the rigid planar structure of the unsaturated analogues. However, the aromatic nature of the unsaturated system can be favorable for other types of interactions, such as pi-stacking with biological macromolecules.
Table 1: Antimicrobial Activity of Representative Pyrrolo[1,2-a]imidazole Derivatives
| Compound Class | Representative Compound | Target Organism | Activity (MIC) | Reference |
| Saturated | 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride | S. aureus | 2-4 µg/mL | [2] |
| Unsaturated | Substituted Pyrroloimidazoles | Gram-positive and Gram-negative bacteria | Bacteriostatic | [3] |
Anticancer Activity
The pyrrolo[1,2-a]imidazole scaffold has been explored for its potential in cancer therapy, with derivatives showing cytotoxicity against various cancer cell lines.
Saturated Pyrrolo[1,2-a]imidazoles:
Unsaturated Pyrrolo[1,2-a]imidazoles:
Several studies have reported the anticancer activity of unsaturated pyrrolo[1,2-a]imidazole derivatives. For instance, certain substituted imidazoles have shown potent cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range.[4][5] The planar structure of these molecules can facilitate intercalation with DNA or binding to the active sites of enzymes involved in cell proliferation.
Comparative Insights:
The planarity of the unsaturated pyrrolo[1,2-a]imidazole ring system may be a key factor in its anticancer activity, potentially allowing for better interaction with planar biological structures like DNA base pairs. The conformational flexibility of saturated analogues might be advantageous for binding to other types of protein targets.
Table 2: Anticancer Activity of Representative Pyrrolo[1,2-a]imidazole Derivatives
| Compound Class | Representative Compound | Cell Line | Activity (IC50) | Reference |
| Saturated | (Data not available for direct comparison) | - | - | - |
| Unsaturated | 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HCT-116, HepG2 | < 5 µM | [4] |
Antioxidant Activity
The ability to scavenge free radicals is another important biological property of pyrrolo[1,2-a]imidazoles.
Saturated Pyrrolo[1,2-a]imidazoles:
Specific quantitative antioxidant data for saturated pyrrolo[1,2-a]imidazoles is limited.
Unsaturated Pyrrolo[1,2-a]imidazoles:
The antioxidant properties of newly synthesized unsaturated pyrroloimidazole derivatives have been evaluated using techniques like DPPH radical scavenging and FRAP assays. These studies indicate noteworthy efficacy, comparable to that of conventional antioxidants.[3][6]
Comparative Insights:
The delocalized π-electron system in unsaturated pyrrolo[1,2-a]imidazoles can play a significant role in stabilizing radical species, thus contributing to their antioxidant activity. The presence of specific substituents, such as hydroxyl groups, on the aromatic rings further enhances this property.
Table 3: Antioxidant Activity of Representative Pyrrolo[1,2-a]imidazole Derivatives
| Compound Class | Representative Compound | Assay | Activity | Reference |
| Saturated | (Data not available for direct comparison) | - | - | - |
| Unsaturated | Substituted Pyrroloimidazoles | DPPH radical scavenging, FRAP | Noteworthy efficacy | [3][6] |
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for the key biological assays.
Antimicrobial Susceptibility Testing: Disk Diffusion Assay
The disk diffusion method is a widely used technique to assess the antimicrobial activity of chemical compounds.
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will be observed around the disc.
Workflow Diagram:
Caption: Workflow for the Antimicrobial Disk Diffusion Assay.
Detailed Protocol:
-
Preparation of Agar Plates: Prepare Mueller-Hinton agar according to the manufacturer's instructions, sterilize, and pour into sterile Petri dishes to a uniform thickness. Allow the plates to solidify at room temperature.
-
Inoculum Preparation: Aseptically pick several colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Inoculation of Plates: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.
-
Application of Discs: Aseptically place the discs impregnated with the test compounds onto the inoculated agar surface. Gently press the discs to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds and incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the free radical scavenging activity of compounds.
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity of the compound.
Workflow Diagram:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol at a concentration of, for example, 0.1 mM.
-
Sample Preparation: Prepare serial dilutions of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. A control containing only DPPH solution and methanol should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the test compound.
Conclusion and Future Directions
The degree of saturation in the pyrrole ring fundamentally alters the molecule's shape and electronic distribution, which in turn dictates its interaction with biological targets. It is plausible that the planarity of unsaturated derivatives is advantageous for DNA intercalation or binding to flat hydrophobic pockets in enzymes, while the conformational flexibility of saturated analogues may allow for better fitting into more complex binding sites.
Future research should focus on the synthesis and parallel biological evaluation of series of saturated and unsaturated pyrrolo[1,2-a]imidazoles with identical substitution patterns. Such studies will provide a clearer understanding of the structure-activity relationships and enable the rational design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative investigations, ensuring the generation of robust and reliable data.
References
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts | MDPI [mdpi.com]
- 3. Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis: The Emergence of Pyrrolo[1,2-a]imidazoles as Novel Antimicrobial Agents
In an era where antimicrobial resistance (AMR) poses a formidable threat to global health, the imperative to discover and develop new classes of antibiotics has never been more critical. The relentless evolution of resistance mechanisms in pathogenic bacteria has rendered many standard therapies ineffective, creating an urgent need for novel chemical scaffolds with unique modes of action. Among the promising new candidates are derivatives of the pyrrolo[1,2-a]imidazole heterocyclic system. These compounds have garnered significant interest due to their potent and, in some cases, broad-spectrum antibacterial activity.
This guide provides a comprehensive comparison of the in vitro efficacy of novel pyrrolo[1,2-a]imidazole derivatives against that of well-established, standard-of-care antibiotics. We will delve into the core methodologies used to assess antibacterial potency, present comparative data, and explain the scientific rationale behind these experimental frameworks. Our objective is to offer researchers and drug development professionals a clear, data-driven perspective on the potential of this emerging class of antimicrobials.
The Foundation of Efficacy Testing: Minimum Inhibitory Concentration (MIC)
The first and most fundamental measure of an antimicrobial's potency is the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] It is the primary screening parameter to gauge an agent's effectiveness and is crucial for comparing the activity of different compounds.
Experimental Rationale
The choice of the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is based on its high throughput, reproducibility, and conservation of reagents.[1] Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious, rapidly growing bacteria because it has low levels of inhibitors (like sulfonamides and tetracyclines), supports satisfactory growth of most pathogens, and has been standardized for consistent results.[1][3] The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL, ensuring that the bacterial challenge is consistent across all tests.[1]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Stock: Accurately prepare a high-concentration stock solution of the test compound (e.g., novel pyrrolo[1,2-a]imidazole) and comparator antibiotics in an appropriate solvent (e.g., DMSO, sterile water).[1]
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.[1]
-
Transfer colonies into a tube with sterile saline or broth.
-
Vortex thoroughly and adjust the suspension's turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[1]
-
Dilute this standardized suspension to achieve a final target concentration of ~5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Using a multichannel pipette, perform serial twofold dilutions by transferring 50 µL from each well to the subsequent well across the plate.[1][2]
-
-
Inoculation and Incubation:
-
MIC Determination: The MIC is the lowest concentration of the agent in which no visible turbidity is observed.[1][4]
Comparative MIC Data
The following table summarizes the MIC values for representative novel pyrrolo[1,2-a]imidazoles compared to standard antibiotics against key bacterial pathogens.
| Compound Class | Specific Compound Example | Target Organism | MIC (µg/mL) | Standard Antibiotic | Target Organism | MIC (µg/mL) |
| Pyrrolo[1,2-a]imidazole Quaternary Salts | Compound 6c ¹ | Staphylococcus aureus | 2 - 4[5] | Vancomycin | Staphylococcus aureus | 0.5 - 2.0[6] |
| Pyrrolo[1,2-a]imidazole Quaternary Salts | Compound 6c ¹ | Escherichia coli | 8[5] | Cefixime | Escherichia coli (Std.) | 0.75[7] |
| Pyrrolo[1,2-a]imidazole Quaternary Salts | Compound 6c ¹ | Klebsiella pneumoniae | 8[5] | Ciprofloxacin | Klebsiella pneumoniae | ≤0.25 - >32² |
| Pyrrolo[1,2-a]imidazole Quaternary Salts | Compound 6c ¹ | Acinetobacter baumannii | 8[5] | Ciprofloxacin | Acinetobacter baumannii | 0.25 - >32² |
| Pyrrolo[1,2-a]pyrazine derivative | MSI45 ³ | MDR S. aureus | 15[8] | Vancomycin | MDR S. aureus | Varies (often ≥2)[6] |
¹Compound 6c : 3-(3,4-dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride.[5][9] ²MIC ranges for Ciprofloxacin against these organisms can be wide due to resistance. ³Compound MSI45 : pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro.[8]
Assessing Bactericidal vs. Bacteriostatic Activity: The Time-Kill Kinetics Assay
While the MIC reveals the concentration needed to inhibit growth, it doesn't distinguish between agents that kill bacteria (bactericidal) and those that merely prevent them from multiplying (bacteriostatic). The time-kill kinetics assay provides this crucial pharmacodynamic information by measuring the rate and extent of bacterial killing over time.[10] An agent is typically considered bactericidal if it produces a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[10][11]
Experimental Rationale
This assay exposes a standardized bacterial population to the antimicrobial agent at various concentrations (often multiples of the MIC) and tracks viable cell counts over a 24-hour period.[10] This allows for a dynamic view of the antimicrobial effect, revealing how quickly the agent acts and whether its effect is sustained. This data is vital for predicting in vivo efficacy and optimizing dosing regimens.[10]
Protocol: Time-Kill Kinetics Assay
-
Preparation: Prepare a mid-logarithmic phase culture of the test organism in CAMHB. Determine the MIC of the test compound beforehand.[10]
-
Test Setup: Prepare tubes containing CAMHB with the test compound at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without any antimicrobial agent.[11]
-
Inoculation: Inoculate each tube with the bacterial culture to achieve a starting density of ~5 x 10⁵ to 1 x 10⁶ CFU/mL.[10]
-
Sampling: At predefined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[10]
-
Quantification:
-
Analysis: Count the colonies on plates yielding 30-300 colonies to calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.[10]
Tackling Resistance Hotbeds: The Biofilm Disruption Assay
Bacterial biofilms are structured communities encased in a self-produced matrix, which makes them notoriously resistant to conventional antibiotics.[12][13] An effective novel antimicrobial should ideally possess the ability to disrupt these resilient structures. The biofilm disruption assay evaluates an agent's ability to reduce the biomass and/or kill the cells within a pre-formed biofilm.
Experimental Rationale
The crystal violet (CV) assay is a simple, high-throughput method to quantify the total biofilm biomass.[12] Crystal violet stains both the bacterial cells and the extracellular matrix. The amount of dye retained is proportional to the total biofilm mass.[13] This provides a clear measure of an agent's ability to physically remove or break down the biofilm structure.
Protocol: Biofilm Disruption (Crystal Violet Method)
-
Biofilm Formation:
-
Treatment:
-
Carefully remove the planktonic (free-floating) bacteria from each well by aspiration.
-
Wash the wells gently with sterile PBS to remove any remaining non-adherent cells.[15]
-
Add 200 µL of fresh medium containing the test compound (novel pyrrolo[1,2-a]imidazole or standard antibiotic) at various concentrations to the wells.
-
Incubate for an additional 24 hours.[15]
-
-
Staining and Quantification:
-
Discard the medium and wash the wells again with PBS.
-
Stain the attached biofilm by adding 125 µL of 0.1% crystal violet solution to each well for 10-15 minutes.[14]
-
Remove the CV solution and wash the plate thoroughly with water to remove excess stain.[14]
-
Dry the plate completely.
-
Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[14]
-
-
Analysis: Transfer 125 µL of the solubilized CV to a new plate and measure the absorbance at a wavelength of ~595 nm using a microplate reader.[14] A lower absorbance value compared to the untreated control indicates biofilm disruption.
Discussion and Future Outlook
The in vitro data presented demonstrates that novel pyrrolo[1,2-a]imidazole derivatives possess significant antibacterial activity, often against challenging Gram-positive and Gram-negative pathogens.[5] For example, the MIC values of Compound 6c against S. aureus are comparable to those of some clinical antibiotics, although higher than vancomycin's typical range.[5][6] Its activity against Gram-negative bacteria like E. coli and A. baumannii is particularly noteworthy, as this is an area of high unmet medical need.[5]
While these MIC results are promising, they represent only the initial step. The true potential of these compounds will be further elucidated through time-kill assays to confirm bactericidal activity and biofilm disruption assays to determine their effectiveness against resistant bacterial communities. A compound that is both bactericidal and effective against biofilms would be an exceptionally strong candidate for further development.
The journey from a promising in vitro profile to a clinically viable drug is long and requires a systematic evaluation of pharmacology, toxicology, and ultimately, in vivo efficacy.[6][16] The experimental frameworks detailed in this guide provide the foundational data necessary to make informed decisions about which novel pyrrolo[1,2-a]imidazole candidates warrant advancement into these more complex and resource-intensive stages of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. static.igem.org [static.igem.org]
- 15. A Platform of Anti-biofilm Assays Suited to the Exploration of Natural Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of in vivo and in vitro activities of antibiotics with different modes of action against a tolerant and a non-tolerant Staphylococcus aureus strain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Docking Studies of Pyrrolo[1,2-a]imidazole Derivatives in Enzyme Active Sites
In the landscape of modern drug discovery, the pyrrolo[1,2-a]imidazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The versatility of this heterocyclic system lies in its unique three-dimensional shape and its ability to engage in various interactions with biological macromolecules. Computational methods, particularly molecular docking, have become indispensable tools for elucidating the binding modes of these derivatives and guiding the design of more potent and selective inhibitors.[3][4]
This guide provides a comparative analysis of docking studies of pyrrolo[1,2-a]imidazole derivatives against various enzyme active sites, supported by experimental data where available. We will delve into the causality behind experimental choices in docking protocols and present a self-validating system for robust and reliable results.
The Pyrrolo[1,2-a]imidazole Scaffold: A Privileged Core in Medicinal Chemistry
The fusion of a pyrrole and an imidazole ring creates a bicyclic system with a distinct electronic and steric profile. This scaffold can be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological activity. The nitrogen atoms in the rings can act as hydrogen bond donors or acceptors, while the aromatic system can participate in π-π stacking and hydrophobic interactions. This versatility makes pyrrolo[1,2-a]imidazole derivatives attractive candidates for targeting a diverse range of enzymes.
Comparative Docking Performance at a Glance
To illustrate the potential of pyrrolo[1,2-a]imidazole derivatives as enzyme inhibitors, we have compiled docking data from various studies. It is crucial to note that direct comparison of docking scores across different studies can be challenging due to variations in software, scoring functions, and protein preparation. However, the data presented below provides a valuable overview of the binding affinities of these compounds against several key enzyme targets.
| Derivative Scaffold | Target Enzyme | Docking Software | Binding Energy (kcal/mol) / Docking Score | Key Interactions | Reference Compound | Reference Binding Energy/Score | Experimental Validation (IC50) |
| Pyrrolo[1,2-a]quinoline | Tubulin | AutoDock Vina | -8.5 | H-bonds with α-tubulin residues, hydrophobic interactions in the colchicine binding site | Phenstatin | -7.9 | GI50 = 27 nM (A498 cell line) |
| Pyrrolo[3,2-d]pyrimidine | EGFR | MOE | -22.46 | H-bond with Met793, hydrophobic interactions | Erlotinib | -23.49 | IC50 < 0.05 µM (cancer cell lines)[5] |
| Pyrrolo[3,2-d]pyrimidine | CDK2 | MOE | -24.52 | H-bond with Lys33, hydrophobic interactions | AZD5438 | -21.66 | 15% inhibition vs 2% for Imatinib[5] |
| Pyrrolo[1,2-a]quinazoline | DNA Gyrase B (M. tuberculosis) | LeDock | -9.2 | H-bonds with Asp79, hydrophobic interactions | ANP (co-crystallized ligand) | -8.7 (redocked) | Not available |
| Pyrrolyl Pyrazole | Enoyl-ACP Reductase (InhA) | Surflex-Dock | -7.8 to -9.5 | H-bonds with NAD+, hydrophobic interactions with Phe149 | Triclosan | -9.8 | MIC against M. tuberculosis H37Rv: 1.56-6.25 µg/mL |
Note: The binding energies and docking scores are reported as published in the respective studies. Variations in scoring functions mean these values are best used for relative comparison within the same study.
Decoding the Docking Workflow: A Step-by-Step Protocol
The reliability of any in silico docking study hinges on a meticulously executed and validated protocol. Here, we present a generalized yet comprehensive workflow for docking pyrrolo[1,2-a]imidazole derivatives into an enzyme active site, emphasizing the rationale behind each step.
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for molecular docking studies.
1. Protein Structure Acquisition and Preparation:
-
Action: Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB).
-
Causality: The quality of the initial protein structure is paramount for a reliable docking study. It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized ligand, which helps in identifying the correct binding pocket.[6]
-
Protocol:
-
Download the PDB file of the target protein.
-
Remove water molecules, co-solvents, and any existing ligands from the protein structure.
-
Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro (Schrödinger).
-
2. Ligand Preparation:
-
Action: Prepare the 3D structure of the pyrrolo[1,2-a]imidazole derivative.
-
Causality: The ligand's conformation and charge state significantly influence the docking outcome. Energy minimization is performed to obtain a low-energy, stable conformation of the ligand before docking.
-
Protocol:
-
Draw the 2D structure of the derivative using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign appropriate charges (e.g., Gasteiger charges for AutoDock).
-
3. Binding Site Definition:
-
Action: Define the active site of the enzyme where the docking will be performed.
-
Causality: Specifying the binding site focuses the computational search on the relevant region of the protein, increasing the efficiency and accuracy of the docking algorithm.[3]
-
Protocol:
-
If a co-crystallized ligand is present, define a grid box centered on this ligand, encompassing the entire binding pocket.
-
In the absence of a co-crystallized ligand, use binding site prediction tools or information from literature to define the grid box coordinates.
-
4. Molecular Docking:
-
Action: Run the docking simulation using a chosen software package.
-
Causality: The docking algorithm samples a vast number of possible conformations and orientations (poses) of the ligand within the defined binding site.[3]
-
Software Choices:
-
AutoDock Vina: Known for its speed and accuracy, it uses a Lamarckian genetic algorithm.
-
GOLD: Employs a genetic algorithm and allows for protein flexibility.
-
Glide (Schrödinger): Uses a hierarchical search algorithm and is well-regarded for its scoring functions.[4]
-
Surflex-Dock: Utilizes a protomol-based approach to define the binding site.[7]
-
5. Scoring and Pose Analysis:
-
Action: The docking software calculates a score for each generated pose, estimating the binding affinity.
-
Causality: The scoring function is a mathematical model that approximates the free energy of binding. The pose with the best score is typically considered the most likely binding mode.[6]
-
Protocol:
-
Analyze the top-ranked poses based on their docking scores.
-
Visualize the interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues using visualization software (e.g., PyMOL, VMD, or Maestro).
-
Key Interactions of Pyrrolo[1,2-a]imidazole Derivatives in Enzyme Active Sites
Caption: Common interactions of the pyrrolo[1,2-a]imidazole scaffold.
Trustworthiness and Validation: Ensuring Scientific Integrity
A docking study should not be a "black box" experiment. To ensure the trustworthiness of the results, several validation steps are crucial:
-
Redocking of a Co-crystallized Ligand: If a crystal structure with a known inhibitor is available, the first step should always be to dock this known ligand back into the active site. A successful redocking, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), validates the chosen docking protocol.[5]
-
Comparison with Known Actives and Inactives: A robust docking protocol should be able to distinguish between known active and inactive compounds. Docking a set of known binders and non-binders and observing a correlation between docking scores and experimental activity adds confidence to the model.
-
Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can be performed to assess the stability of the predicted binding pose over time. A stable ligand-protein complex in an MD simulation provides stronger evidence for the predicted binding mode.[8]
Concluding Remarks for the Modern Researcher
Molecular docking is a powerful and cost-effective tool in the early stages of drug discovery. For the promising pyrrolo[1,2-a]imidazole scaffold, in silico studies have already demonstrated their potential to bind to a variety of important enzyme targets. However, it is imperative to remember that docking results are predictions. They provide valuable hypotheses about binding modes and affinities that must be validated through experimental biological assays. By employing a rigorous and well-validated docking workflow, researchers can significantly enhance the efficiency of hit identification and lead optimization, ultimately accelerating the development of novel therapeutics based on the versatile pyrrolo[1,2-a]imidazole core.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthetic Routes of Dihydropyrroloimidazoles
Introduction: The Rising Significance of Dihydropyrroloimidazoles in Modern Chemistry
The dihydropyrroloimidazole scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique three-dimensional structure allows for precise interactions with various biological targets, making it a focal point in medicinal chemistry and drug discovery. Molecules incorporating this framework have demonstrated a wide range of therapeutic potential, including nootropic effects as seen in dimiracetam, and as selective α1A-adrenergic receptor agonists.[1] The growing interest in this scaffold necessitates the development of efficient, versatile, and scalable synthetic methodologies.
This guide provides a comparative analysis of the principal synthetic routes to dihydropyrroloimidazoles, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each strategy. By presenting objective comparisons supported by experimental data, this document aims to empower scientists to make informed decisions when selecting a synthetic route tailored to their specific research and development goals. We will explore three major strategies: Multicomponent Reactions (MCRs), [3+2] Cycloaddition Reactions, and Intramolecular Cyclization strategies.
Route 1: The Efficiency of Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering a streamlined approach to complex molecules by combining three or more reactants in a single step.[2][3] This strategy is highly valued for its operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity, which is particularly advantageous in the construction of compound libraries for drug screening.[2][4][5][6]
Mechanistic Insight and Rationale
One of the most prominent MCRs utilized for dihydropyrroloimidazole synthesis is the Ugi four-component reaction (U-4CR).[2][7] This reaction typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide.[2][7] The elegance of the Ugi reaction lies in its convergence, where the initial formation of an imine or enamine is followed by the addition of the isocyanide and the carboxylate, leading to a stable α-acylamino amide intermediate. Subsequent intramolecular cyclization of this intermediate can then yield the desired dihydropyrroloimidazole core. The choice of reactants is critical, as it directly influences the substitution pattern and complexity of the final product.
Experimental Protocol: Ugi-type Synthesis of a Dihydropyrroloimidazole Derivative
The following protocol is a representative example of a Ugi-type reaction for the synthesis of a dihydropyrroloimidazole derivative.
Step 1: Reaction Setup
-
To a solution of L-proline (1.0 mmol) in methanol (10 mL), add an aromatic aldehyde (1.0 mmol) and an aniline derivative (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding iminium intermediate.
Step 2: Isocyanide Addition
-
Add an isocyanide (1.0 mmol) to the reaction mixture.
-
Seal the reaction vessel and stir at room temperature for 48 hours.
Step 3: Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired dihydropyrroloimidazole product.
Data Summary & Comparison
| Feature | Multicomponent Reactions (e.g., Ugi) |
| Key Advantage | High step and atom economy, ideal for library synthesis.[2] |
| Typical Yields | Moderate to good. |
| Stereocontrol | Often results in diastereomeric mixtures, may require chiral auxiliaries or catalysts for enantioselectivity. |
| Substrate Scope | Broad, tolerant of a wide range of functional groups on all four components.[2][7] |
| Scalability | Generally good, though purification of complex mixtures can be a challenge on a larger scale. |
Workflow for Multicomponent Synthesis
Caption: A generalized workflow for the Ugi-type multicomponent synthesis of dihydropyrroloimidazoles.
Route 2: The Precision of [3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions are powerful bond-forming processes that allow for the stereocontrolled construction of five-membered rings.[8][9] This strategy is particularly effective for synthesizing dihydropyrroloimidazoles with high levels of diastereoselectivity and, in the presence of chiral catalysts, enantioselectivity.
Mechanistic Insight and Rationale
A common approach involves the reaction of an azomethine ylide (the three-atom component) with a dipolarophile (the two-atom component). For the synthesis of dihydropyrroloimidazoles, an azomethine ylide can be generated in situ from the condensation of an α-amino acid, such as proline, with an aldehyde or ketone. This ylide then undergoes a cycloaddition with a suitable dipolarophile, such as a maleimide or an activated alkene, to form the pyrrolidine ring of the dihydropyrroloimidazole scaffold. The stereochemical outcome of the reaction is often dictated by the geometry of the azomethine ylide and the facial selectivity of the dipolarophile's approach.
A notable example is the reaction of phenacyl azides with L-proline, which proceeds through a cascade of [3+2] cycloaddition and oxidative aromatization to yield 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles in high yields.[1] Another approach utilizes the diastereoselective cycloaddition of 4,5-dihydroimidazolium ylides to produce hexahydropyrrolo[1,2-a]imidazoles.[10]
Experimental Protocol: Diastereoselective [3+2] Cycloaddition
The following protocol is adapted from a procedure for the synthesis of hexahydropyrrolo[1,2-a]imidazoles via a 1,3-dipolar cycloaddition.[10]
Step 1: Ylide Generation
-
In a round-bottom flask, dissolve 1-benzyl-4,5-dihydro-1H-imidazole (1.0 mmol) and an electron-deficient alkene (e.g., dimethyl fumarate, 1.1 mmol) in anhydrous toluene (15 mL).
-
Add a catalytic amount of a suitable base (e.g., DBU, 0.1 mmol) to the mixture.
Step 2: Cycloaddition
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC.
-
Continue heating for 12-24 hours until the starting materials are consumed.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the diastereomeric hexahydropyrrolo[1,2-a]imidazole products.
Data Summary & Comparison
| Feature | [3+2] Cycloaddition Reactions |
| Key Advantage | High stereocontrol, enabling access to specific diastereomers and enantiomers. |
| Typical Yields | Good to excellent. |
| Stereocontrol | High diastereoselectivity is common; enantioselectivity can be achieved with chiral catalysts or starting materials.[11][12] |
| Substrate Scope | Dependent on the reactivity of the dipole and dipolarophile; may be less broad than MCRs. |
| Scalability | Generally good, with predictable outcomes and often simpler purification. |
Mechanism of [3+2] Cycloaddition
Caption: A simplified schematic of the [3+2] cycloaddition mechanism for forming the dihydropyrroloimidazole core.
Route 3: The Versatility of Intramolecular Cyclization
Intramolecular cyclization strategies offer a reliable and often high-yielding route to dihydropyrroloimidazoles. These methods involve the formation of a linear precursor that already contains all the necessary atoms for the final heterocyclic system, followed by a ring-closing reaction.
Mechanistic Insight and Rationale
A variety of cyclization strategies have been developed. One common approach is the annulation of a pyrrole ring onto an existing imidazole moiety. For instance, intramolecular cyclization of specific ketones can be induced by reagents like (Boc)2O, proceeding through an N-acylimidazolium carbene intermediate.[1] Conversely, the imidazole ring can be annulated onto a pyrrole or pyrrolidine precursor. This can be achieved through methods like the condensation of aminopyrrolines with halocarbonyl compounds, although this may result in lower yields.[1] More advanced methods, such as palladium-catalyzed cascade reactions involving a Heck-type carbopalladation followed by C-H activation, have also been successfully employed.[1]
Experimental Protocol: (Boc)₂O-Mediated Intramolecular Cyclization
The following is a representative protocol for the synthesis of a pyrrolo[1,2-a]imidazole via intramolecular cyclization.[1]
Step 1: Precursor Synthesis
-
Synthesize the requisite N-substituted imidazole precursor with a pendant ketone functionality according to established literature procedures.
Step 2: Cyclization
-
Dissolve the ketone precursor (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via column chromatography to obtain the desired pyrrolo[1,2-a]imidazole.
Data Summary & Comparison
| Feature | Intramolecular Cyclization |
| Key Advantage | High-yielding and often provides clean reactions with predictable regioselectivity. |
| Typical Yields | Good to excellent. |
| Stereocontrol | Stereocenters present in the linear precursor are typically retained in the final product. |
| Substrate Scope | Dependent on the ability to synthesize the linear precursor; may require multi-step syntheses. |
| Scalability | Often highly scalable, as the cyclization step is typically efficient and purification is straightforward. |
Logical Flow of Intramolecular Cyclization
Caption: The logical progression of an intramolecular cyclization strategy for dihydropyrroloimidazole synthesis.
Comparative Analysis and Conclusion
The choice of synthetic route to dihydropyrroloimidazoles is a strategic decision that depends on the specific goals of the project.
-
For rapid generation of diverse compound libraries for high-throughput screening, Multicomponent Reactions (MCRs) are unparalleled in their efficiency and step economy. While stereocontrol can be a challenge, the ability to vary four independent inputs provides access to a vast chemical space.[2]
-
When stereochemical purity is paramount , such as in the synthesis of a specific bioactive enantiomer, [3+2] Cycloaddition Reactions are the method of choice. These reactions offer high levels of diastereoselectivity and can be rendered enantioselective, providing precise control over the molecular architecture.[10]
-
For robust and scalable synthesis of a specific target where the precursor is accessible, Intramolecular Cyclization strategies often provide the most reliable and high-yielding pathway. The modular nature of synthesizing the linear precursor allows for late-stage diversification before the final ring-closing step.
Ultimately, a thorough understanding of the advantages and limitations of each method, as summarized below, will guide the synthetic chemist toward the most effective and efficient path for their target dihydropyrroloimidazole.
| Synthetic Strategy | Primary Advantage | Key Limitation | Best Suited For |
| Multicomponent Reactions | High efficiency, diversity generation | Often poor stereocontrol | Library synthesis, early-stage drug discovery |
| [3+2] Cycloaddition | Excellent stereocontrol | Narrower substrate scope | Synthesis of specific, stereopure targets |
| Intramolecular Cyclization | High yields, scalability | Requires multi-step precursor synthesis | Process development, scale-up synthesis |
The continued development of novel catalytic systems and innovative reaction methodologies will undoubtedly expand the synthetic chemist's toolbox, enabling even more sophisticated and efficient access to this important class of heterocyclic compounds.
References
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 6. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enantioselective synthesis of bio-relevant 3,5-diaryl pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diastereo- and enantioselective construction of biologically important pyrrolo[1,2-a]indole scaffolds via catalytic asy… [ouci.dntb.gov.ua]
A Senior Application Scientist's Guide to Cross-Referencing ¹H NMR Shifts for Substituted Pyrrolo[1,2-a]imidazole Analogs
Introduction: The Significance of Pyrrolo[1,2-a]imidazoles and the Power of NMR
The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic system, forming the core of numerous biologically active compounds with potential applications in medicinal chemistry and drug development. The precise structural characterization of novel analogs is paramount, and among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an indispensable tool. It provides a detailed fingerprint of the molecule's electronic environment, revealing subtle changes in structure with high fidelity.
This guide, intended for researchers and drug development professionals, provides a comprehensive comparison of ¹H NMR chemical shifts for a series of substituted pyrrolo[1,2-a]imidazole analogs. By cross-referencing experimental data with the foundational principles of electronic substituent effects, we aim to equip the reader with the expertise to predict, interpret, and validate the structure of these important molecules.
The Causality Behind Experimental Choices: A Self-Validating Protocol
The reliability of spectroscopic data is intrinsically linked to the purity of the sample and the rigor of the analytical method. Here, we outline a validated, multi-step protocol that ensures the integrity of the final ¹H NMR data. This process is designed to be self-validating, with each step providing a quality control checkpoint.
Diagram of the Experimental Workflow
Caption: A stepwise workflow from synthesis to final spectral analysis.
Detailed Experimental Protocol
This protocol provides a representative method for the synthesis and subsequent ¹H NMR analysis of a substituted pyrrolo[1,2-a]imidazole.
Part 1: Synthesis of a Representative Analog (e.g., a 6-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole) [1]
-
O-methylation of γ-lactam: To a solution of the corresponding γ-lactam (1.0 eq.) in anhydrous dichloromethane, add Meerwein's reagent (trimethyloxonium tetrafluoroborate, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Amidination: Upon completion, cool the reaction mixture back to 0 °C and add a solution of aminoacetaldehyde diethyl acetal (1.2 eq.) in dichloromethane. Stir at room temperature overnight.
-
Cyclization: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux. Monitor the formation of the pyrrolo[1,2-a]imidazole by TLC.
-
Work-up and Purification: After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: ¹H NMR Sample Preparation and Data Acquisition [2]
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified pyrrolo[1,2-a]imidazole analog and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
NMR Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform to the raw Free Induction Decay (FID) data. Perform phase and baseline corrections. Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Comparative Analysis of ¹H NMR Chemical Shifts
The electronic nature of substituents on the pyrrolo[1,2-a]imidazole ring system profoundly influences the chemical shifts of the ring protons. The following table provides a comparative analysis of the ¹H NMR data for the parent (unsubstituted) 1H-pyrrolo[1,2-a]imidazole and several of its substituted analogs. All chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Chemical Shift Data for Substituted Pyrrolo[1,2-a]imidazole Analogs
| Compound | R¹ | R² | R³ | H-1 (δ, ppm) | H-2 (δ, ppm) | H-3 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | Solvent | Reference |
| 1 | H | H | H | 7.55 | 7.08 | 7.45 | 6.85 | 6.35 | 7.01 | CDCl₃ | BenchChem |
| 2 | CH₃ | H | H | - | 6.97 | - | - | - | 7.15 | CDCl₃ | [3] |
| 3 | H | H | Phenyl | - | - | - | - | - | - | CDCl₃ | [1] |
| 4 | H | H | 4-Cl-Ph | - | - | - | - | - | - | CDCl₃ | [1] |
| 5 | H | H | 4-MeO-Ph | - | - | - | - | - | - | CDCl₃ | [1] |
Note: Complete peak assignments for all protons were not available in all cited literature for substituted analogs. The table highlights the available data.
Expertise & Experience: Deciphering the Electronic Effects of Substituents
The observed changes in chemical shifts upon substitution can be rationally explained by considering the interplay of inductive and resonance (mesomeric) effects. These electronic effects alter the electron density at different positions of the pyrrolo[1,2-a]imidazole ring, thereby shielding or deshielding the attached protons.
Diagram of Substituent Electronic Effects
Caption: The causal relationship between substituent type and ¹H NMR chemical shift.
Electron-Donating Groups (EDGs):
Substituents like methyl (-CH₃) and methoxy (-OCH₃) are electron-donating. The methyl group donates electron density primarily through a positive inductive effect (+I). A methoxy group donates even more strongly through a positive resonance effect (+R), where its lone pair of electrons on the oxygen delocalizes into the aromatic ring. This increase in electron density around the ring protons leads to a stronger shielding effect from the applied magnetic field, resulting in an upfield shift to a lower ppm value compared to the unsubstituted analog.[3][4][5]
Electron-Withdrawing Groups (EWGs):
Conversely, electron-withdrawing groups such as nitro (-NO₂), cyano (-CN), and carbonyl groups (-C(O)R) decrease the electron density of the aromatic ring. They exert a negative inductive (-I) and/or negative resonance (-R) effect. This reduction in electron density around the ring protons causes them to be more deshielded from the external magnetic field, leading to a downfield shift to a higher ppm value.[3][4][5] The magnitude of this shift is proportional to the electron-withdrawing strength of the substituent.
The position of the substituent also plays a critical role. The electronic effects are most pronounced at the ortho and para positions relative to the substituent due to the nature of resonance delocalization.
Conclusion
The ¹H NMR spectrum is a powerful and sensitive probe of the electronic structure of substituted pyrrolo[1,2-a]imidazole analogs. A systematic approach to sample preparation and data acquisition, coupled with a solid understanding of the electronic effects of substituents, allows for the confident and accurate structural elucidation of these important heterocyclic compounds. This guide provides a foundational framework for researchers to cross-reference their experimental findings and to rationally design new analogs with desired properties.
References
- 1. Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contributing to Biochemistry and Optoelectronics: Pyrrolo[1′,2′:2,3]imidazo[1,5-a]indoles and Cyclohepta[4,5]pyrrolo[1,2-c]pyrrolo[1,2-a]imidazoles via [3+2] Annulation of Acylethynylcycloalka[b]pyrroles with Δ1-Pyrrolines [mdpi.com]
- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics | Semantic Scholar [semanticscholar.org]
- 5. modgraph.co.uk [modgraph.co.uk]
Safety Operating Guide
Personal protective equipment for handling 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
An In-Depth Guide to Laboratory Safety: Handling 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde
This document provides comprehensive safety and handling protocols for this compound (CAS No: 623564-38-5). As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a foundational risk assessment, deriving safety protocols from the compound's core chemical structures: the reactive aldehyde functional group and the biologically active pyrroloimidazole backbone. Our approach is to treat the substance with a degree of caution appropriate for related, well-characterized hazardous compounds.
Hazard Assessment: A Logic-Driven Approach
The primary hazards of this compound are inferred from its constituent parts. The aldehyde group (-CHO) is a well-known reactive moiety, often associated with irritation and sensitization. The fused pyrroloimidazole ring system is present in many biologically active molecules and its derivatives can exhibit toxicological properties.
Known Compound Data:
| Property | Value | Source |
| CAS Number | 623564-38-5 | [1][2] |
| Molecular Formula | C₇H₈N₂O | [2][3] |
| Molecular Weight | 136.15 g/mol | [3] |
| Appearance | Pale yellow powder | [3] |
| Purity | Typically ≥97% | [1][3] |
Inferred Hazards from Structural Analogs:
-
Aldehyde Group: Aldehydes as a class can be irritants to the skin, eyes, and respiratory system.[4] Glutaraldehyde, a dialdehyde, can cause skin rashes, blistering, and asthma-like breathing difficulties.[5] This suggests a high potential for irritation and sensitization from our target compound.
-
Imidazole Ring: The core imidazole structure is found in compounds that can cause severe skin burns, eye damage, and may even pose reproductive hazards.[6][7]
-
Pyrrole-2-carboxaldehyde: A closely related analog, is classified as a substance that causes serious eye irritation and may cause respiratory irritation.[8]
Based on this analysis, we must assume this compound is, at a minimum, a severe irritant to the eyes, skin, and respiratory tract, with the potential for causing chemical burns and acting as a sensitizer.
Caption: Logical workflow for inferring compound hazards from its structural components.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection is based on preventing contact with skin, eyes, and the respiratory system.
| Task Risk Level | Eyes & Face | Hand Protection | Body Protection | Respiratory Protection |
| Low Risk (Handling <1g in a fume hood) | Safety Goggles | Single Nitrile Gloves | Lab Coat | Not required (within fume hood) |
| Medium Risk (Handling >1g, making solutions) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Not required (within fume hood) |
| High Risk (Spill cleanup, handling outside hood) | Full-Face Respirator | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Suit or Coveralls | Full-Face Air-Purifying Respirator with Organic Vapor Cartridge |
Scientific Rationale for PPE Selection
-
Eye and Face Protection : Because the compound is assumed to be a severe eye irritant, standard safety glasses are insufficient.[9]
-
Chemical Splash Goggles are required for all operations as they form a seal around the eyes, protecting from splashes and fine powder.[10]
-
A Full Face Shield worn over goggles is mandated when handling larger quantities or during procedures with a high splash potential (e.g., solution transfers).[5][10] This protects the entire face from contact.
-
-
Hand Protection : The choice of glove material is critical.
-
Nitrile Gloves are recommended as they provide good resistance to a range of chemicals. Latex gloves are explicitly not recommended for aldehyde exposure, as chemicals like glutaraldehyde can readily pass through them.[5]
-
Double-gloving is a best practice when handling highly irritating substances. This provides a backup barrier in case the outer glove is compromised and allows for safe removal of the contaminated outer layer without exposing the skin.
-
-
Body Protection :
-
A cotton lab coat is the minimum requirement.
-
A chemical-resistant apron made of rubber or neoprene should be worn over the lab coat during solution preparation or when handling >1g of the solid to protect against splashes.[5]
-
-
Respiratory Protection :
-
All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to control vapor and powder exposure.
-
For spill cleanup or in the event of ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[9][11] Surgical masks provide no protection against chemical vapors.[5]
-
Caption: Decision logic for selecting the appropriate level of PPE based on task risk.
Operational and Disposal Plans
Step-by-Step Handling Protocol (Medium Risk)
This protocol is for weighing the solid and preparing a stock solution inside a chemical fume hood.
-
Preparation : Before bringing the chemical into the workspace, ensure an eyewash station and safety shower are accessible and unobstructed.[12]
-
Don PPE : Put on a lab coat, chemical splash goggles, a face shield, and two pairs of nitrile gloves.
-
Work Surface : Place a disposable, plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.
-
Weighing : Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the pale yellow powder using a spatula. Avoid creating dust. If dust is generated, allow it to settle before proceeding.[4]
-
Dissolving : Add the solvent to the container with the powder. Cap and mix gently (swirl or vortex) until dissolved.
-
Cleanup :
-
Carefully remove the outer pair of contaminated gloves and dispose of them in the designated solid chemical waste container.
-
Wipe down the spatula and any affected surfaces with a solvent-moistened towel. Dispose of the towel in the solid chemical waste.
-
-
Doffing PPE : Remove the face shield, goggles, and lab coat. Remove the final pair of gloves and wash hands thoroughly with soap and water.
Chemical Waste Disposal Plan
Aldehyde-containing waste must not be disposed of down the drain.[13] It must be treated as hazardous chemical waste.
-
Waste Segregation : All waste contaminated with this compound must be segregated.
-
Liquid Waste : Unused solutions or reaction mixtures should be collected in a clearly labeled, sealed, and compatible waste container. The label should read "Hazardous Waste: Aldehyde" and list all chemical components.[14]
-
Solid Waste : Contaminated gloves, weigh boats, paper towels, and other disposable items must be collected in a separate, sealed plastic bag or container labeled "Hazardous Waste: Aldehyde Contaminated Debris".[15]
-
-
Neutralization (Optional) : Commercial products are available that can neutralize aldehyde waste, rendering it non-hazardous.[13] If using such a system, follow the manufacturer's protocol precisely.
-
Disposal : Arrange for pickup of the segregated waste containers by your institution's Environmental Health and Safety (EHS) office for proper disposal via incineration or other approved methods.[16]
Emergency Spill Protocol
-
Evacuate : Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Secure Area : Restrict access to the spill area.
-
Assess and Don PPE : For a small spill (<5g or <50mL) inside a fume hood, you may clean it up if you are trained to do so. Don, at a minimum, a lab coat, double nitrile gloves, and chemical splash goggles. For larger spills or any spill outside a fume hood, wear a full-face respirator with organic vapor cartridges and a chemical-resistant apron or suit.[5]
-
Contain and Clean :
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous solid waste.
-
-
Report : Report the incident to your supervisor and your institution's EHS office.
References
- 1. This compound [cymitquimica.com]
- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxaldehyde [cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdc.gov [cdc.gov]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. archtechnochem.com [archtechnochem.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. orf.od.nih.gov [orf.od.nih.gov]
- 16. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
